molecular formula C8H16O B096374 2,4-Dimethyl-3-hexanone CAS No. 18641-70-8

2,4-Dimethyl-3-hexanone

Cat. No.: B096374
CAS No.: 18641-70-8
M. Wt: 128.21 g/mol
InChI Key: PZAPVPGZDHJUTO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-hexanone is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAPVPGZDHJUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940080
Record name 2,4-Dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18641-70-8
Record name 3-Hexanone, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone (CAS: 18641-70-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-3-hexanone (CAS number 18641-70-8), a branched aliphatic ketone. The document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and discusses methods for its characterization. While specific biological data for this compound is limited in current literature, this guide explores the known biological activities and toxicological profiles of structurally related ketones to provide a basis for future research and potential applications in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz.

Chemical and Physical Properties

This compound is a chiral ketone with two stereocenters, existing as a mixture of stereoisomers. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 18641-70-8[1][2][3][4][5]
Molecular Formula C₈H₁₆O[1][2][3][4][5]
Molecular Weight 128.21 g/mol [1][2][3][4][5]
IUPAC Name 2,4-dimethylhexan-3-one[2]
Synonyms Isopropyl sec-butyl ketone[6]
Boiling Point 149.6 °C at 760 mmHg[1]
Density 0.809 g/cm³[1]
Flash Point 34.2 °C[1]
Vapor Pressure 3.99 mmHg at 25°C[1]
LogP 2.25760[1]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: a Grignard reaction to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874), followed by oxidation of the alcohol to the desired ketone.[7]

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with isobutyraldehyde (B47883).[8]

Experimental Protocol:

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • sec-Butyl bromide

  • Iodine crystal (as initiator)

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of sec-butyl bromide in anhydrous diethyl ether to the flask.

    • Once the reaction initiates (indicated by bubbling and a color change), add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2,4-dimethyl-3-hexanol.

G1 cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up Mg_turnings Mg turnings Grignard_reagent sec-Butylmagnesium bromide Mg_turnings->Grignard_reagent in anhydrous ether sec_Butyl_bromide sec-Butyl bromide sec_Butyl_bromide->Grignard_reagent Alkoxide_intermediate Alkoxide intermediate Grignard_reagent->Alkoxide_intermediate Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alkoxide_intermediate Alcohol_product 2,4-Dimethyl-3-hexanol Alkoxide_intermediate->Alcohol_product  Aqueous NH4Cl

Grignard Synthesis of 2,4-Dimethyl-3-hexanol.
Step 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound

The secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).[9]

Experimental Protocol:

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend PCC in anhydrous DCM.

    • Add a solution of 2,4-dimethyl-3-hexanol in anhydrous DCM to the PCC suspension in one portion.

  • Reaction:

    • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

G2 Start 2,4-Dimethyl-3-hexanol in DCM Reaction Stir at Room Temperature (2-3h) Start->Reaction PCC Pyridinium Chlorochromate (PCC) PCC->Reaction Filtration Filter through Silica/Celite Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Crude this compound Evaporation->Product

Oxidation of 2,4-Dimethyl-3-hexanol.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[10]

Experimental Protocol:

Equipment:

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point at atmospheric pressure is 149.6 °C, which will be lower under vacuum.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

TechniqueExpected ResultsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) A peak at the characteristic retention time with a mass spectrum showing the molecular ion peak (m/z = 128) and characteristic fragmentation patterns.[2]
Infrared (IR) Spectroscopy A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of a ketone.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will show complex splitting patterns due to the presence of stereoisomers and adjacent chiral centers. The exact chemical shifts and coupling constants would need to be determined experimentally.[2]

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of specific studies on the biological activity, metabolic fate, and toxicological profile of this compound. However, research on structurally related ketones can provide insights into potential areas of investigation.

Neurotoxicity of Related Ketones

Studies on the neurotoxicity of other branched-chain ketones, such as 3,4-dimethyl-2,5-hexanedione, have shown that these molecules can be more potent neurotoxins than their linear counterparts. This increased toxicity is attributed to the accelerated formation of pyrroles and subsequent protein cross-linking, which can lead to neurofilament accumulation and axonal swelling.[11] This suggests that this compound could be a subject of interest in neurotoxicology research.

General Metabolism of Aliphatic Ketones

Aliphatic ketones are generally metabolized in the liver.[12] The metabolic pathways can involve reduction to the corresponding alcohol, or oxidation at various positions on the alkyl chains. The specific metabolic fate of this compound has not been reported and would require dedicated in vivo or in vitro studies.

Potential as a Research Tool or Synthetic Intermediate

Given its chiral nature and the reactivity of the ketone functional group, this compound could serve as a building block in the synthesis of more complex chiral molecules, including potential drug candidates. The stereoisomers of this compound could be separated using chiral chromatography techniques to be used in stereoselective synthesis.[7]

G3 Ketone This compound Neurotoxicity Potential Neurotoxicity Ketone->Neurotoxicity  Based on structural similarity to Metabolism Hepatic Metabolism (Hypothetical) Ketone->Metabolism Application Chiral Building Block in Synthesis Ketone->Application Related_Ketone 3,4-Dimethyl-2,5-hexanedione Related_Ketone->Neurotoxicity

Potential Research Areas for this compound.

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally similar ketones, this compound should be handled with care.[13][14] It is likely a flammable liquid and vapor.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a readily synthesizable chiral ketone with well-defined chemical and physical properties. While its biological profile remains largely unexplored, the known neurotoxic effects of a structurally similar compound suggest that toxicological studies of this compound are warranted. Furthermore, its potential as a chiral building block in organic synthesis makes it a compound of interest for drug discovery and development. Future research should focus on elucidating its metabolic pathways, assessing its biological activity in various in vitro and in vivo models, and exploring its utility in stereoselective synthesis.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethyl-3-hexanone, an aliphatic ketone, serves as a key intermediate and building block in various chemical syntheses.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for purification processes. This document provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes.

Data Summary

All quantitative data has been compiled from various chemical data sources and is presented for easy reference and comparison.

PropertyValueUnitsNotes
Molecular Formula C₈H₁₆O-[2][3][4]
Molecular Weight 128.21 g/mol [5][6][7]
Boiling Point 149.6°CAt 760 mmHg[2][3]
65.5°CAt 50 Torr[8]
Density 0.809g/cm³[2]
Refractive Index (n_D) 1.407-[3][9]
Vapor Pressure 3.99mmHgAt 25°C[2][9]
Flash Point 34.2°C[2][3]
LogP (Octanol/Water) 2.25760-Partition Coefficient[2][9]
Water Solubility Low to Insoluble-Expected for an 8-carbon ketone[10][11]
Organic Solvent Solubility Soluble-Soluble in common organic solvents[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a crucial indicator of a liquid's purity.[12] The Thiele tube method is a convenient micro-scale technique for this determination.[13]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 200°C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.[13]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[14]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, making sure the thermometer bulb and sample are immersed in the mineral oil below the side-arm.[13]

  • Observation: Gently heat the side-arm of the Thiele tube. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

  • Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[15]

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance (readable to ±0.001 g)

  • Constant temperature water bath

Procedure (using a graduated cylinder):

  • Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[16]

  • Volume Measurement: Carefully add a precise volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus with your eye level to the mark to avoid parallax error.[16]

  • Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the balance and record the new mass (m₂).

  • Calculation: The mass of the liquid (m) is m₂ - m₁. The density (ρ) is calculated using the formula: ρ = m / V .[16]

  • Temperature Control: For higher accuracy, perform the measurement at a controlled temperature (e.g., 20°C or 25°C) as density is temperature-dependent.[15]

  • Replication: Repeat the measurement three times and calculate the average density for improved accuracy.[16]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid identification.[17]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft lens tissue

  • Ethanol or acetone (B3395972) for cleaning

Procedure:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: Connect the refractometer to a water circulator set to a standard temperature, typically 20.0°C. Allow the instrument to equilibrate.

  • Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into sharp contrast, forming a clear dividing line.

  • Reading: Adjust the compensator to eliminate any color fringes. Align the dividing line exactly on the crosshairs of the eyepiece.

  • Data Acquisition: Read the refractive index value from the instrument's scale.

  • Cleaning: Clean the prism surfaces immediately after the measurement using a soft tissue and an appropriate solvent like ethanol.

Determination of Solubility

Solubility tests determine the miscibility of the compound in various solvents, providing insight into its polarity.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Droppers

  • Solvents: Distilled water, Ethanol, Diethyl ether, Acetone.

Procedure:

  • Water Solubility: Add approximately 1 mL of distilled water to a test tube. Add 2-3 drops of this compound.

  • Mixing: Vortex or stir the mixture vigorously for 10-20 seconds.

  • Observation: Allow the mixture to stand and observe. If the compound forms a separate layer, droplets, or cloudiness, it is classified as insoluble or sparingly soluble. A clear, homogeneous solution indicates solubility. Given its 8-carbon chain, this compound is expected to be immiscible with water.[10][11]

  • Organic Solvent Solubility: Repeat steps 1-3 using common organic solvents such as ethanol, diethyl ether, and acetone. As a nonpolar organic compound, it is expected to be soluble in these solvents.[10]

Visualization of Experimental Workflow

The logical flow for the characterization of the physical properties of a liquid sample like this compound is depicted below.

G Workflow for Physical Property Determination of this compound cluster_start Initial Sample cluster_experiments Experimental Analysis cluster_methods Methodology cluster_results Determined Properties Sample This compound (Liquid Sample) BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Solubility Solubility Testing Sample->Solubility BP_Method Thiele Tube Method BoilingPoint->BP_Method D_Method Pycnometer or Mass/Volume Method Density->D_Method RI_Method Abbe Refractometer RefractiveIndex->RI_Method S_Method Miscibility Test (Water, Organic Solvents) Solubility->S_Method BP_Result Boiling Point (°C) BP_Method->BP_Result D_Result Density (g/cm³) D_Method->D_Result RI_Result Refractive Index RI_Method->RI_Result S_Result Solubility Profile S_Method->S_Result

Caption: Workflow for determining the physical properties of this compound.

References

2,4-Dimethyl-3-hexanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,4-Dimethyl-3-hexanone: Molecular Properties

This guide provides essential molecular information for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

PropertyValue
Molecular Formula C8H16O[1][2][3][4]
Molecular Weight 128.21 g/mol [1][5][6][7]
IUPAC Name 2,4-dimethylhexan-3-one[1]
CAS Registry Number 18641-70-8[2][3][5]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

molecular_properties A This compound B Molecular Formula: C8H16O A->B has C Molecular Weight: 128.21 g/mol A->C has

References

A Comprehensive Technical Guide to 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dimethyl-3-hexanone, a significant ketone in organic synthesis and various research applications. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in scientific research.

Nomenclature and Chemical Identity

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IdentifierValue
IUPAC Name 2,4-dimethylhexan-3-one[1][][3]
CAS Number 18641-70-8[1][][4]
Molecular Formula C8H16O[1][][5]
Molecular Weight 128.21 g/mol [3][5]
Canonical SMILES CCC(C)C(=O)C(C)C[][3]
InChI Key PZAPVPGZDHJUTO-UHFFFAOYSA-N[][3][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Density 0.809 g/cm³[4][6]
Boiling Point 149.6 °C at 760 mmHg[4][6]
Flash Point 34.2 °C[4][6]
Vapor Pressure 3.99 mmHg at 25°C[4][6]
Refractive Index 1.407[4]
LogP 2.25760[4][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available for this compound, which is essential for determining the carbon framework of the molecule.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its functional groups.[7][8]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available and provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in its identification.[3][7]

Synthesis Protocols

Several synthetic routes have been established for the preparation of this compound. Two common methods are detailed below.

4.1. Grignard Reaction followed by Oxidation

This method involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.[5]

Experimental Protocol:

  • Grignard Reagent Formation: Prepare sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: Cool the Grignard reagent in an ice bath and add isobutyraldehyde (B47883) dropwise with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dimethyl-3-hexanol (B75874).

  • Oxidation: Dissolve the crude 2,4-dimethyl-3-hexanol in a suitable solvent like acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, quench with isopropanol, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude this compound by fractional distillation.

4.2. Oxidation of 2,4-Dimethyl-3-hexanol

A direct oxidation of the corresponding secondary alcohol provides a straightforward route to this compound.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethyl-3-hexanol in an aqueous acidic medium, such as a solution of sulfuric acid.

  • Oxidation: While stirring, add an oxidizing agent like potassium permanganate (B83412) or chromic acid portion-wise to the solution.[5] The reaction mixture will typically change color, indicating the progress of the oxidation.

  • Monitoring: Monitor the reaction progress using TLC or gas chromatography (GC).

  • Work-up and Purification: After the starting material is consumed, neutralize the excess oxidizing agent (e.g., with sodium bisulfite for permanganate). Extract the product with an organic solvent such as diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Applications in Research and Drug Development

This compound serves as a valuable compound in several areas of chemical research:

  • Enzyme Substrate: It is utilized as a substrate in enzyme-catalyzed reactions to investigate the activity of various oxidoreductases.[5]

  • Pharmaceutical Intermediate: The reactivity of its carbonyl group makes it a potential intermediate in the synthesis of more complex pharmaceutical compounds.[5]

  • Derivatization: The carbonyl group can undergo nucleophilic substitution reactions to form a variety of ketone adducts, which can be tailored for applications in catalysis, materials science, and medicinal chemistry.[5]

  • Stereochemical Studies: The reduction of the carbonyl group to its corresponding alcohol, 2,4-Dimethyl-3-hexanol, creates a new stereocenter. Controlling the stereochemistry of this reduction is important for the synthesis of specific stereoisomers of biologically active molecules.[5]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound via the Grignard reaction and subsequent oxidation.

Synthesis_of_2_4_Dimethyl_3_hexanone cluster_grignard Grignard Reaction cluster_oxidation Oxidation isobutyraldehyde Isobutyraldehyde intermediate_complex Intermediate Complex isobutyraldehyde->intermediate_complex + sec_butylmagnesium_bromide sec-Butylmagnesium bromide sec_butylmagnesium_bromide->intermediate_complex hexanol 2,4-Dimethyl-3-hexanol intermediate_complex->hexanol H₃O⁺ Workup hexanone This compound hexanol->hexanone Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂CrO₄)

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,4-Dimethyl-3-hexanone. Detailed experimental protocols for its synthesis via the Grignard reaction and subsequent oxidation are presented, along with methodologies for its characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). All quantitative data are summarized in structured tables for ease of reference. Additionally, a visual representation of the synthetic and analytical workflow is provided using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Properties

This compound, a branched aliphatic ketone, possesses the chemical formula C8H16O.[1][2] Its structure features a hexan-3-one backbone with methyl groups at positions 2 and 4. The IUPAC name for this compound is 2,4-dimethylhexan-3-one.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1]
CAS Number 18641-70-8[1][4]
Boiling Point 149.6 °C at 760 mmHg[1]
Density 0.809 g/cm³[1]
Flash Point 34.2 °C[1]
Vapor Pressure 3.99 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 2.25760[2]
Refractive Index 1.407[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874), followed by the oxidation of this alcohol to the desired ketone.[5]

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with isobutyraldehyde (B47883) in an anhydrous ether solvent.[6][7] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[6] Subsequent acidic workup yields the secondary alcohol.[6]

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a slight warming and the formation of a cloudy solution. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Isobutyraldehyde:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Work-up:

    • The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed by rotary evaporation to yield crude 2,4-dimethyl-3-hexanol.

Step 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound

The secondary alcohol obtained from the Grignard reaction is oxidized to the corresponding ketone. Various oxidizing agents can be used, with chromic acid or potassium permanganate (B83412) being effective choices.[5] A solvent-free method using potassium permanganate and copper(II) sulfate is also a greener alternative.[5]

Experimental Protocol (using Chromic Acid):

  • A solution of 2,4-dimethyl-3-hexanol in a suitable solvent such as acetone (B3395972) is prepared in a round-bottom flask and cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in dilute sulfuric acid) is added dropwise with stirring. The reaction is monitored by the color change from orange-red to green.

  • After the addition is complete, the mixture is stirred for several hours at room temperature.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting crude product can be purified by distillation to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for a ketone is the strong C=O stretching vibration.

Experimental Protocol:

  • A thin film of the purified liquid sample is placed between two sodium chloride plates.

  • The IR spectrum is recorded using an FTIR spectrometer.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityReference(s)
C=O (Ketone)~1715Strong[8][9]
C-H (Alkyl)~2870-2960Strong[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (at C2 & C4)~1.0-1.2Doublet6H
CH (at C2 & C4)~2.5-2.8Multiplet2H
CH₂ (at C5)~1.4-1.6Multiplet2H
CH₃ (at C6)~0.8-1.0Triplet3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (C3)~210-215
CH (C2, C4)~40-50
CH₂ (C5)~25-35
CH₃ (C1, C2-Me, C4-Me)~15-25
CH₃ (C6)~10-15

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.

  • The compound is separated on a capillary column and then introduced into the mass spectrometer.

  • The mass spectrum is recorded.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment
128[M]⁺ (Molecular ion)
85[M - C₃H₇]⁺
71[M - C₄H₉]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Workflow Diagram

The following diagram illustrates the synthesis and characterization workflow for this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 2-Bromobutane + Mg (in dry ether) grignard sec-Butylmagnesium bromide reagents->grignard Formation reaction1 Grignard Reaction grignard->reaction1 aldehyde Isobutyraldehyde aldehyde->reaction1 alcohol_crude Crude 2,4-Dimethyl-3-hexanol reaction1->alcohol_crude Work-up reaction2 Oxidation alcohol_crude->reaction2 oxidant Oxidizing Agent (e.g., Chromic Acid) oxidant->reaction2 ketone_crude Crude 2,4-Dimethyl- 3-hexanone reaction2->ketone_crude Work-up purification Purification (Distillation) ketone_crude->purification final_product Pure 2,4-Dimethyl- 3-hexanone purification->final_product ir FTIR Spectroscopy final_product->ir nmr NMR Spectroscopy (¹H & ¹³C) final_product->nmr gcms GC-MS Analysis final_product->gcms data_analysis Data Analysis and Structure Confirmation ir->data_analysis nmr->data_analysis gcms->data_analysis

Caption: Synthesis and characterization workflow for this compound.

Safety Information

This compound is a flammable liquid and vapor.[10] It is harmful if inhaled. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[10]

Conclusion

This technical guide has detailed the structure, properties, synthesis, and characterization of this compound. The provided experimental protocols and tabulated data offer a practical resource for chemists in research and development. The outlined synthetic route via a Grignard reaction followed by oxidation is a reliable method for obtaining this compound, and the spectroscopic techniques described are essential for its structural confirmation and purity assessment.

References

An In-depth Technical Guide to the Spectral Data of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethyl-3-hexanone (CAS No. 18641-70-8), a ketone with applications in various research and development sectors. This document presents available mass spectrometry and infrared spectroscopy data, supplemented with predicted Nuclear Magnetic Resonance (NMR) data, to facilitate compound identification, characterization, and quality control. Detailed experimental protocols and logical diagrams are included to support practical application and interpretation.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several major fragment ions resulting from alpha-cleavage and other fragmentation pathways typical for ketones.

Data Presentation: Electron Ionization Mass Spectrometry

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
57100% (Base Peak)[C4H9]+ or [CH3CH2CH(CH3)]+
43High[C3H7]+ or [CH(CH3)2]+
41High[C3H5]+
128Low[C8H16O]+• (Molecular Ion)

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarities.

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection & Vaporization Column Capillary Column Separation Injector->Column Carrier Gas IonSource Ion Source (Electron Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Data Presentation: Gas-Phase FTIR Spectroscopy

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2970C-H stretchAlkyl (CH₃, CH₂)
~1715C=O stretchKetone
~1465C-H bendAlkyl (CH₂)
~1380C-H bendAlkyl (CH₃)

Data interpreted from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[4][5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The gas-phase FTIR spectrum can be obtained as follows:

  • Sample Preparation: A small amount of the liquid sample is placed in a sealed container and gently heated to produce vapor.

  • Background Spectrum: A background spectrum of the empty gas cell and the ambient atmosphere (primarily N₂, O₂, and CO₂) is collected. This is necessary to subtract environmental absorbances from the sample spectrum.

  • Sample Introduction: The vaporized sample is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Data Acquisition: An interferometer modulates the infrared beam, which then passes through the gas cell. The sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.

  • Detection and Transformation: A detector measures the transmitted IR radiation as an interferogram. A Fourier transform is then applied to this signal to convert it into a spectrum of absorbance or transmittance versus wavenumber.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Position(s)Predicted Chemical Shift (ppm)Predicted MultiplicityIntegration
1 (CH₃)~0.90Triplet (t)3H
2 (CH(CH₃))~2.65Multiplet (m)1H
2-CH₃~1.08Doublet (d)3H
4 (CH(CH₃))~2.85Multiplet (m)1H
4-CH₃~1.12Doublet (d)3H
5 (CH₂)~1.50, ~1.70Multiplet (m)2H
6 (CH₃)~0.88Triplet (t)3H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom PositionPredicted Chemical Shift (ppm)
C=O (C3)~217
CH (C2)~45
CH (C4)~52
CH₂ (C5)~25
CH₃ (C1)~11
CH₃ (C6)~14
CH₃ (on C2)~16
CH₃ (on C4)~15

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to "lock" the magnetic field.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: The spectrometer "locks" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity, which ensures sharp spectral lines.

  • Data Acquisition: A series of radiofrequency (RF) pulses are applied to the sample to excite the nuclei. The resulting free induction decay (FID) signal is detected. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) TubeLoading Insert Sample into NMR Spectrometer SamplePrep->TubeLoading Locking Field-Frequency Lock (on Deuterium Signal) TubeLoading->Locking Shimming Magnetic Field Shimming (Maximize Homogeneity) Locking->Shimming Acquisition RF Pulse & Data Acquisition (Collect FID) Shimming->Acquisition Processing Fourier Transform & Data Processing Acquisition->Processing Analysis Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: General workflow for NMR sample analysis.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected spectral features.

Logical Relationship: Structure to Spectral Data

Structure_Spectrum_Correlation cluster_Structure This compound Structure cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy (Predicted) mol CCC(C)C(=O)C(C)C mol_ion Molecular Ion (m/z 128) mol->mol_ion Whole Molecule frag1 Fragment (m/z 57) [C4H9]+ mol->frag1 Cleavage frag2 Fragment (m/z 43) [C3H7]+ mol->frag2 Cleavage co_stretch C=O Stretch (~1715 cm⁻¹) mol->co_stretch C=O bond ch_stretch C-H Stretch (~2970 cm⁻¹) mol->ch_stretch C-H bonds c_carbonyl ¹³C: Ketone C=O (~217 ppm) mol->c_carbonyl C3 c_alkyl ¹³C: Alkyl Carbons (10-55 ppm) mol->c_alkyl C1,2,4,5,6 & Me h_alpha ¹H: Protons α to C=O (~2.6-2.9 ppm) mol->h_alpha H on C2, C4 h_alkyl ¹H: Other Alkyl Protons (~0.9-1.7 ppm) mol->h_alkyl Other H's

References

Synonyms for 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanone

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of its primary synthetic pathway.

Synonyms

This compound is known by several alternative names in chemical literature and databases. These include:

  • 2,4-dimethylhexan-3-one[1]

  • 3-Hexanone, 2,4-dimethyl-[1]

  • 2,4-DIMETHYL HEXANONE-3[1]

  • Isopropyl-sek.-butyl-keton

  • s-butyl isopropyl ketone

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Identifiers
CAS Number18641-70-8[1][2][3][4]
IUPAC Name2,4-dimethylhexan-3-one[1]
InChIKeyPZAPVPGZDHJUTO-UHFFFAOYSA-N[1][3]
Molecular Properties
Molecular FormulaC8H16O[1][2]
Molecular Weight128.21 g/mol [1]
Physical Properties
Density0.809 g/cm³[2]
Boiling Point149.6 °C at 760 mmHg[2]
Flash Point34.2 °C[2]
Vapor Pressure3.99 mmHg at 25 °C[2]
Spectroscopic Data
GC-MS m/z Top Peak57[1]
GC-MS m/z 2nd Highest43[1]
GC-MS m/z 3rd Highest41[1]
Kovats Retention Index1178 (Standard polar column)[1][5]
Calculated Properties
LogP2.25760[2]
Polar Surface Area (PSA)17.07 Ų[2]

Experimental Protocols

The primary synthetic route to this compound involves a Grignard reaction to form an intermediate alcohol, which is subsequently oxidized.[6]

Synthesis of 2,4-Dimethyl-3-hexanol (B75874) via Grignard Reaction

This procedure outlines the synthesis of the precursor alcohol, 2,4-dimethyl-3-hexanol, from isobutyraldehyde (B47883) and sec-butylmagnesium bromide.[6][7]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture gently until most of the magnesium has reacted, forming a cloudy grey solution of sec-butylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while stirring.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-dimethyl-3-hexanol. This intermediate can be purified by distillation or used directly in the next step.

Oxidation of 2,4-Dimethyl-3-hexanol to this compound

This protocol describes a solvent-free oxidation method using potassium permanganate (B83412) and copper(II) sulfate.[6]

Materials:

  • Crude 2,4-dimethyl-3-hexanol

  • Potassium permanganate (KMnO₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • A catalytic amount of aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • Grind a solid mixture of potassium permanganate and copper(II) sulfate pentahydrate to a fine powder.

  • In a round-bottom flask, add the crude 2,4-dimethyl-3-hexanol to the solid oxidant mixture.

  • Add a few drops of aqueous sulfuric acid to initiate the reaction.

  • Heat the reaction mixture gently. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete, cool the flask to room temperature.

  • Purification: The product, this compound, is extracted from the solid reaction mixture using diethyl ether.

  • Combine the ether extracts and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The final product can be further purified by fractional distillation.

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_of_2_4_Dimethyl_3_hexanone cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Isobutyraldehyde Isobutyraldehyde Intermediate Alkoxide Intermediate Isobutyraldehyde->Intermediate + secBuMgBr (Anhydrous Ether) secBuMgBr sec-Butylmagnesium bromide Alcohol 2,4-Dimethyl-3-hexanol Intermediate->Alcohol Acidic Workup (e.g., aq. NH4Cl) Final_Product This compound Alcohol->Final_Product Oxidation (e.g., KMnO4/CuSO4)

Caption: Synthetic pathway of this compound.

References

Unveiling 2,4-Dimethyl-3-hexanone: A Technical Guide to its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-hexanone is a branched-chain aliphatic ketone that has been identified as a component of the chemical communication system in certain insect species. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its role as a semiochemical. The guide further outlines the experimental protocols for its identification and analysis and proposes a potential biosynthetic pathway. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Natural Occurrence of this compound

The primary documented natural source of this compound is within the mandibular gland secretions of the Texas leaf-cutting ant, Atta texana. In this species, it functions as a component of their complex alarm pheromone blend. While it is not the most abundant compound in the secretion, it likely plays a role in the intricate signaling that orchestrates the colony's defense mechanisms.

Another closely related species, Atta laevigata, has been shown to produce the similar compound 4-methyl-3-hexanone in the mandibular glands of mated males, suggesting a potential role for such branched-chain ketones in the chemical ecology of this ant genus.

Quantitative Data
Caste of Atta laevigataMean Relative Abundance of 4-methyl-3-hexanone (ng/head ± SD)
Mated MalesPresent (exact quantity not specified)

Note: This data is for the related compound 4-methyl-3-hexanone in a different Atta species and serves as an illustrative example.

The main volatile components identified in the mandibular glands of Atta texana major workers are 4-methyl-3-heptanone (B36217) and 2-heptanone.

CompoundQuantity per Head in Atta texana (major worker)
4-methyl-3-heptanone0.59 µg
2-heptanone0.14 µg

Experimental Protocols

The identification and quantification of this compound from natural sources, such as insect mandibular glands, typically involve the following experimental procedures.

Sample Collection and Extraction
  • Gland Dissection: Mandibular glands are carefully dissected from the heads of the insects under a stereomicroscope.

  • Solvent Extraction: The dissected glands are immersed in a small volume of a non-polar solvent, such as pentane (B18724) or hexane, to extract the volatile and semi-volatile compounds. The extraction is typically carried out for a set period, for instance, by covering the heads with the solvent and storing them at a low temperature (-40°C) for several months, followed by homogenization and further extraction.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for separating, identifying, and quantifying volatile compounds like this compound.

  • Gas Chromatography (GC): The solvent extract is injected into a gas chromatograph. The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to a spectral library.

Bioassays: Gas Chromatography-Electroantennographic Detection (GC-EAD)

To determine the biological activity of the identified compounds, GC-EAD is employed. This technique uses an insect's antenna as a biological detector.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector - FID), while the other is directed over an isolated insect antenna.

  • Antennal Response: When a compound that the antenna's olfactory receptors can detect passes over it, a change in the electrical potential is generated. This response is recorded as an electroantennogram (EAG).

  • Identification of Active Compounds: By comparing the timing of the EAG signals with the peaks on the FID chromatogram, researchers can pinpoint which compounds in the mixture are biologically active.

Signaling and Biosynthesis

Alarm Pheromone Signaling in Atta texana

The alarm pheromone blend of Atta texana, containing this compound, elicits a cascade of defensive behaviors in worker ants. The release of these volatile compounds from the mandibular glands of alarmed individuals rapidly alerts nearby nestmates to a potential threat, leading to increased aggression, recruitment to the source of the disturbance, and preparation for colony defense.

Alarm_Pheromone_Signaling Threat Threat Detected AlarmPheromone Release of Alarm Pheromone (including this compound) Threat->AlarmPheromone triggers Antennae Antennal Reception by Nestmates AlarmPheromone->Antennae diffuses to SignalTransduction Signal Transduction in Olfactory Neurons Antennae->SignalTransduction initiates BehavioralResponse Behavioral Response: - Increased Aggression - Recruitment - Defensive Posture SignalTransduction->BehavioralResponse leads to Biosynthesis_Pathway PropionylCoA Propionyl-CoA FattyAcidSynthase Fatty Acid Synthase-like Enzyme PropionylCoA->FattyAcidSynthase MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FattyAcidSynthase Intermediate Polyketide Intermediate FattyAcidSynthase->Intermediate Condensation Reduction Reduction Intermediate->Reduction Decarboxylation Decarboxylation Reduction->Decarboxylation Oxidation Oxidation Decarboxylation->Oxidation FinalProduct This compound Oxidation->FinalProduct

The Unseen Backbone: A Technical Guide to the Chemical Characteristics of Branched Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched ketones, a pivotal class of organic compounds, are integral to numerous applications, from the synthesis of complex pharmaceuticals to the development of novel materials. Their unique structural features, characterized by a carbonyl group flanked by non-linear alkyl or aryl substituents, impart distinct physical and chemical properties that differentiate them from their linear counterparts. This technical guide provides an in-depth exploration of the core chemical characteristics of branched ketones, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into their synthesis, reactivity, and spectroscopic signatures, presenting quantitative data in clearly structured tables, detailing experimental protocols for key transformations, and visualizing complex pathways and workflows to facilitate a deeper understanding of these versatile molecules.

Physical Properties of Branched Ketones

The introduction of branching in the carbon skeleton of a ketone has a pronounced effect on its physical properties. Generally, branching leads to a more compact molecular structure, which in turn affects the strength of intermolecular van der Waals forces.

Boiling Points

Branching typically lowers the boiling point of a ketone compared to its linear isomer of the same molecular weight.[1][2] This is because the more spherical shape of branched molecules reduces the surface area available for intermolecular contact, leading to weaker van der Waals interactions that require less energy to overcome.[2]

Compound NameStructureBoiling Point (°C)
Pentan-2-oneCH₃COCH₂CH₂CH₃102
3-Methylbutan-2-oneCH₃COCH(CH₃)₂94
Hexan-2-oneCH₃COCH₂CH₂CH₂CH₃128
4-Methylpentan-2-oneCH₃COCH₂CH(CH₃)₂117
3-Methylpentan-2-oneCH₃COCH(CH₃)CH₂CH₃118
Heptan-4-oneCH₃CH₂CH₂COCH₂CH₂CH₃144
2,4-Dimethylpentan-3-one(CH₃)₂CHCOCH(CH₃)₂124

Table 1: Comparison of boiling points of selected linear and branched ketones.[3][4]

Spectroscopic Characteristics of Branched Ketones

Spectroscopic techniques are indispensable for the structural elucidation of branched ketones. Each method provides unique insights into the molecular framework.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the region of 1715-1705 cm⁻¹ for saturated aliphatic ketones.[5][6][7] Branching in the alkyl chain generally has a minor effect on the position of this band.[8]

CompoundC=O Stretch (cm⁻¹)
3-Methylbutan-2-one~1715
3,3-Dimethylbutan-2-one~1709
Cyclopentanone~1750
Cyclohexanone~1715

Table 2: Characteristic IR absorption frequencies for the carbonyl group in selected branched and cyclic ketones.[5][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the α-carbon (the carbon adjacent to the carbonyl group) are deshielded and typically resonate in the range of δ 2.1-2.5 ppm.[10] The chemical shift and splitting pattern of these protons provide valuable information about the degree and position of branching.

¹³C NMR: The carbonyl carbon of a ketone is highly deshielded and appears in the downfield region of the spectrum, typically between δ 205-220 ppm.[11][12][13][14][15] The chemical shifts of the alkyl carbons are also influenced by their proximity to the carbonyl group and the degree of substitution.

Compoundα-Proton (¹H, δ ppm)Carbonyl Carbon (¹³C, δ ppm)α-Carbon (¹³C, δ ppm)
3-Methylbutan-2-one2.5 (septet)~212~41
3,3-Dimethylbutan-2-one2.2 (singlet)~215~45

Table 3: Typical ¹H and ¹³C NMR chemical shifts for selected branched ketones.[16][17]

Mass Spectrometry

The fragmentation patterns of branched ketones in mass spectrometry are often predictable and provide significant structural information. Two common fragmentation pathways are α-cleavage and the McLafferty rearrangement.[18][19][20][21]

  • α-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion. The most stable acylium ion (and thus the most abundant peak) is often formed by the loss of the larger alkyl radical.[19][20]

  • McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom (a hydrogen on the third carbon from the carbonyl group). It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene molecule.[19][20][21]

Synthesis of Branched Ketones: Experimental Protocols

Several synthetic methods are available for the preparation of branched ketones. The choice of method often depends on the desired structure and the availability of starting materials.

Friedel-Crafts Acylation of Arenes

This method is used to synthesize aromatic ketones, including those with branched alkyl chains on the aromatic ring or on the acyl group.[22][23]

Protocol: Synthesis of p-Isobutylacetophenone [24]

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is cooled to -10 °C in an ice-salt bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Isobutylbenzene (1.2 equivalents) is added to the flask. Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is added portion-wise with stirring.

  • Acylation: Acetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below -5 °C.

  • Reaction: The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction mixture is poured cautiously onto crushed ice with stirring. The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired p-isobutylacetophenone.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols is a common and efficient method for the synthesis of ketones, including branched ketones.[25][26][27]

Protocol: Synthesis of 3-Methylbutan-2-one from 3-Methylbutan-2-ol [28]

  • Reaction Setup: A solution of 3-methylbutan-2-ol (1.0 equivalent) in acetone (B3395972) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidizing Agent Preparation (Jones Reagent): A solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water is prepared separately.

  • Oxidation: The Jones reagent is added dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • Work-up: Isopropanol is added to quench any excess oxidizing agent. The mixture is then diluted with water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is carefully removed by distillation, and the resulting ketone is purified by fractional distillation.

Grignard Reaction with Nitriles

The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, provides a versatile route to ketones, including those with significant branching.[29][30][31][32][33]

Protocol: Synthesis of 4-Methylpentan-2-one [31]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous diethyl ether. A solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is complete when most of the magnesium has been consumed.

  • Reaction with Nitrile: A solution of acetonitrile (B52724) (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 3 hours.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of 1 M aqueous HCl with vigorous stirring.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, and then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed by distillation, and the crude ketone is purified by fractional distillation.

Signaling Pathways Involving Branched Ketones

While simple branched ketones are not typically direct signaling molecules, a closely related class of compounds, branched-chain α-keto acids (BCKAs), play a crucial role in cellular metabolism and signaling.[34][35][36][37][38] These BCKAs are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[35][36]

The metabolism of BCAAs is a key signaling pathway that is dysregulated in several metabolic diseases, including maple syrup urine disease (MSUD) and insulin (B600854) resistance.[34][35]

BCAA_Metabolism Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KIC->BCKDH KMV α-Keto-β-methylvalerate (KMV) KMV->BCKDH KIV α-Ketoisovalerate (KIV) KIV->BCKDH BCAT->KIC BCAT->KMV BCAT->KIV AcylCoA Acyl-CoA Derivatives BCKDH->AcylCoA TCA TCA Cycle AcylCoA->TCA

BCAA Catabolic Pathway

Ketone bodies themselves, such as β-hydroxybutyrate, can also act as signaling molecules, for instance, by inhibiting histone deacetylases (HDACs) and modulating gene expression.[39][40][41][42]

Experimental and Logical Workflows

The synthesis and characterization of a novel branched ketone typically follow a structured workflow.

Experimental_Workflow Start Hypothesize Target Branched Ketone Structure Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis Synthesis Synthesis via Selected Protocol (e.g., Grignard, Friedel-Crafts) Retrosynthesis->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization DataAnalysis Data Analysis and Structure Confirmation Characterization->DataAnalysis End Confirmed Structure of Branched Ketone DataAnalysis->End

General Experimental Workflow

Conclusion

Branched ketones represent a class of molecules with rich and diverse chemical characteristics. Their synthesis, reactivity, and spectroscopic properties are of fundamental importance to organic chemists and drug development professionals. A thorough understanding of these features, supported by robust experimental data and protocols, is essential for the rational design and synthesis of new chemical entities. The information presented in this guide serves as a foundational resource to aid in the exploration and application of branched ketones in various scientific endeavors.

References

An In-depth Technical Guide to the Basic Research Applications of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-hexanone, a branched aliphatic ketone, serves as a valuable building block and versatile substrate in fundamental chemical research. Its prochiral nature and the steric hindrance around the carbonyl group make it an interesting candidate for studies in stereoselective synthesis and biocatalysis. This technical guide provides a comprehensive overview of the core basic research applications of this compound, with a focus on its chemical properties, synthesis, and, most importantly, its utility in stereoselective reduction reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Chemical and Physical Properties

This compound, with the molecular formula C8H16O, is a colorless liquid.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Weight 128.21 g/mol [2][3]
CAS Number 18641-70-8[1][4]
Boiling Point 149.6 °C at 760 mmHg[4]
Density 0.809 g/cm³[4]
Flash Point 34.2 °C[4]
Vapor Pressure 3.99 mmHg at 25°C[4]
LogP 2.25760[4]
Molecular Formula C8H16O[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by oxidation of the resulting alcohol. A greener, solvent-free oxidation method has also been reported.

Grignard Reaction and Subsequent Oxidation

This common strategy involves the reaction of isobutyraldehyde (B47883) with a sec-butylmagnesium halide Grignard reagent to form the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874).[3] Subsequent oxidation of this secondary alcohol yields the target ketone.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

  • Grignard Reaction: The flask is cooled to 0 °C, and a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude 2,4-dimethyl-3-hexanol.

  • Oxidation: The crude 2,4-dimethyl-3-hexanol is dissolved in a suitable solvent, such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0 °C until the orange color persists.

  • Work-up: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude this compound is purified by distillation.

Solvent-Free Oxidation

An environmentally benign synthesis involves the solvent-free oxidation of 2,4-dimethyl-3-hexanol.[2]

  • Reaction Setup: A solid mixture of potassium permanganate (B83412) and copper(II) sulfate pentahydrate is prepared. 2,4-dimethyl-3-hexanol is added to this mixture.

  • Reaction Initiation: A catalytic amount of aqueous sulfuric acid is added to initiate the reaction, which is then heated to completion.

  • Product Extraction: The product, this compound, is extracted from the solid reaction mixture using an appropriate organic solvent.

G cluster_synthesis Synthesis of this compound A Isobutyraldehyde + sec-Butylmagnesium Bromide B Grignard Reaction A->B C 2,4-Dimethyl-3-hexanol B->C D Oxidation C->D E This compound D->E

Caption: Synthesis of this compound via Grignard reaction and oxidation.

Basic Research Applications: Stereoselective Reduction

A primary application of this compound in basic research is its use as a prochiral substrate for studying stereoselective reduction reactions. The reduction of its carbonyl group to a hydroxyl group creates a new stereocenter, leading to the formation of 2,4-dimethyl-3-hexanol.[2][3] Controlling the stereochemistry of this transformation is crucial for accessing specific stereoisomers, which is often a requirement in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Enantioselective and Diastereoselective Reduction

The stereochemical outcome of the reduction can be controlled by employing chiral reducing agents or catalysts.[3] This allows for the synthesis of specific enantiomers or diastereomers of 2,4-dimethyl-3-hexanol.

  • Catalyst Preparation: A solution of the Corey-Bakshi-Shibata (CBS) catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere.

  • Borane Complexation: Borane-dimethyl sulfide (B99878) complex (BMS) is added dropwise to the catalyst solution at room temperature, followed by stirring to allow for the formation of the active chiral reducing agent.

  • Reduction: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A solution of this compound in anhydrous THF is then added slowly. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting 2,4-dimethyl-3-hexanol is purified by column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase.

G cluster_reduction Stereoselective Reduction Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Analysis Ketone This compound Reaction Asymmetric Reduction Ketone->Reaction Catalyst Chiral Catalyst (e.g., CBS) Catalyst->Reaction ReducingAgent Reducing Agent (e.g., Borane) ReducingAgent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Alcohol Chiral 2,4-Dimethyl-3-hexanol Purification->Alcohol Analysis ee Determination (Chiral HPLC/GC) Alcohol->Analysis

Caption: Workflow for the stereoselective reduction of this compound.

Biocatalytic Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of ketones.[2] The use of this compound as a substrate can be employed to screen for novel ADHs with desired substrate specificities and stereoselectivities.

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), add this compound (often dissolved in a co-solvent like DMSO to aid solubility).

  • Cofactor Regeneration System: Add a cofactor, typically NADPH or NADH, and a cofactor regeneration system. A common system is the use of glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.

  • Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by GC or HPLC. After completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The organic extract is dried and analyzed by GC or HPLC to determine the conversion and by chiral GC or HPLC to determine the enantiomeric excess of the resulting 2,4-dimethyl-3-hexanol.

ParameterDescription
Substrate Concentration The initial concentration of this compound.
Enzyme Loading The amount of alcohol dehydrogenase used in the reaction.
Cofactor Concentration The concentration of NADH or NADPH.
Co-solvent A water-miscible organic solvent to improve substrate solubility.
Temperature and pH Optimal conditions for the specific enzyme used.
Conversion (%) The percentage of the starting ketone converted to the alcohol.
Enantiomeric Excess (ee, %) The degree of stereoselectivity of the enzymatic reduction.

Potential as a Chiral Building Block

The enantiomerically enriched 2,4-dimethyl-3-hexanol, obtained from the stereoselective reduction of this compound, can serve as a valuable chiral building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.[2] Its branched structure and defined stereochemistry can be incorporated into larger scaffolds to impart specific three-dimensional arrangements.

Conclusion

This compound is a useful and versatile compound in basic chemical research. Its primary application lies in the field of stereoselective synthesis, where it serves as a prochiral substrate for evaluating and developing new catalytic methods for asymmetric reduction. The resulting chiral alcohol, 2,4-dimethyl-3-hexanol, holds potential as a building block for more complex molecular architectures. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and utilize this compound in their own investigations. Further research into its enzymatic transformations and its incorporation into the synthesis of biologically active molecules is warranted.

References

Methodological & Application

Synthesis of 2,4-Dimethyl-3-hexanone from Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dimethyl-3-hexanone, a valuable ketone intermediate in organic synthesis. The described methodology follows a two-step sequence, commencing with the Grignard reaction to synthesize the precursor alcohol, 2,4-dimethyl-3-hexanol (B75874), followed by its oxidation to the target ketone.

Introduction

This compound is a branched aliphatic ketone of interest in various fields of chemical research, including the development of novel pharmaceuticals and agrochemicals. Its synthesis from readily available alcohol precursors is a common requirement in many research and development laboratories. The protocols provided herein are designed to be robust and reproducible, offering a reliable pathway to this important molecule.

The synthetic strategy involves two key transformations:

  • Grignard Reaction: Formation of the secondary alcohol, 2,4-dimethyl-3-hexanol, via the nucleophilic addition of a sec-butylmagnesium bromide Grignard reagent to isobutyraldehyde (B47883).

  • Oxidation: Conversion of the synthesized 2,4-dimethyl-3-hexanol to this compound using a chromic acid-based oxidizing agent (Jones oxidation).

These methods have been selected for their high efficiency and applicability in a standard laboratory setting.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 153-155 °C
Density 0.821 g/mL
Appearance Colorless liquid

Table 2: Expected Yields for the Synthesis of this compound

Reaction StepProductTypical Yield (%)
Grignard Reaction2,4-Dimethyl-3-hexanol60-70%
OxidationThis compound80-90%

Table 3: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃) δ 2.55-2.70 (m, 1H), 2.40-2.50 (m, 1H), 1.55-1.70 (m, 1H), 1.35-1.50 (m, 1H), 1.05 (d, J=7.0 Hz, 6H), 0.90 (t, J=7.5 Hz, 3H), 0.85 (d, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃) δ 217.5, 47.5, 41.0, 25.5, 20.0, 18.5, 16.0, 12.0
IR (neat, cm⁻¹) 2965, 2878, 1715 (C=O), 1465, 1378
Mass Spec (EI, m/z) 128 (M+), 85, 57 (100%), 41, 29

Experimental Protocols

Part 1: Synthesis of 2,4-Dimethyl-3-hexanol via Grignard Reaction

This protocol details the preparation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • 5 M Hydrochloric acid (for cleaning glassware)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Apparatus Setup: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction is carried out under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq) in the three-necked flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

    • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,4-dimethyl-3-hexanol.

Purification:

The crude product can be purified by fractional distillation under reduced pressure.

Part 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound

This protocol describes the oxidation of the secondary alcohol using Jones reagent.[2]

Materials:

  • 2,4-Dimethyl-3-hexanol (from Part 1)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (B3395972)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide (CrO₃) in water. Slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Oxidation Reaction:

    • Dissolve the crude 2,4-dimethyl-3-hexanol (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath.

    • Add the prepared Jones reagent dropwise to the stirred alcohol solution. The color of the reaction mixture will turn from orange to green. Maintain the temperature below 20 °C during the addition.

    • Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.

  • Quenching:

    • Quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears and a green color persists.

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Add water to the residue to dissolve the chromium salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification:

The crude product is purified by fractional distillation to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation sec_butyl_bromide sec-Butyl Bromide grignard_reagent sec-Butylmagnesium Bromide (Grignard Reagent) sec_butyl_bromide->grignard_reagent isobutyraldehyde Isobutyraldehyde alkoxide_intermediate Magnesium Alkoxide Intermediate isobutyraldehyde->alkoxide_intermediate Mg Magnesium Mg->grignard_reagent anhydrous_ether Anhydrous Ether anhydrous_ether->grignard_reagent grignard_reagent->alkoxide_intermediate workup1 Aqueous Work-up (NH4Cl) alkoxide_intermediate->workup1 alcohol_product 2,4-Dimethyl-3-hexanol workup1->alcohol_product ketone_product This compound alcohol_product->ketone_product Oxidation alcohol_product->ketone_product jones_reagent Jones Reagent (CrO3/H2SO4) jones_reagent->ketone_product acetone Acetone acetone->ketone_product workup2 Work-up & Purification ketone_product->workup2

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_grignard Grignard Reaction Mechanism cluster_oxidation Oxidation Mechanism Grignard R-MgX (Nucleophile) TransitionState Nucleophilic Attack Grignard->TransitionState Carbonyl Aldehyde (Electrophile) Carbonyl->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Protonation Protonation Alkoxide->Protonation Alcohol Secondary Alcohol Protonation->Alcohol SecondaryAlcohol Secondary Alcohol ChromateEster Chromate Ester Intermediate SecondaryAlcohol->ChromateEster ChromicAcid Chromic Acid (Oxidant) ChromicAcid->ChromateEster Elimination Elimination ChromateEster->Elimination Ketone Ketone Elimination->Ketone

Caption: Key mechanistic steps in the synthesis.

References

Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-3-hexanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,4-Dimethyl-3-hexanone, a valuable ketone intermediate in organic synthesis. The described method involves a two-step process commencing with a Grignard reaction to form a secondary alcohol, which is subsequently oxidized to the target ketone. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Reaction Overview

The synthesis of this compound is achieved through a robust two-step sequence:

  • Step 1: Grignard Reaction. The formation of 2,4-dimethyl-3-hexanol (B75874) is accomplished by the nucleophilic addition of sec-butylmagnesium bromide to isobutyraldehyde (B47883).[1] This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.[2]

  • Step 2: Oxidation. The secondary alcohol intermediate, 2,4-dimethyl-3-hexanol, is then oxidized to the desired ketone, this compound. For this protocol, a Swern oxidation is detailed, which offers mild reaction conditions and avoids the use of heavy metals.[3][4][5]

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data for the final product, this compound.

ParameterValueReference
Molecular Formula C8H16O[6][7][8]
Molecular Weight 128.21 g/mol [6][7][8]
Appearance Colorless liquid
Boiling Point 149.6 °C at 760 mmHg[7]
Density 0.809 g/cm³[7]
Theoretical Yield (Calculated based on starting material)
Purity >95% (typical)[1]
¹H NMR (CDCl₃) See spectrum for detailed shifts and couplings.[9]
¹³C NMR (CDCl₃) See spectrum for detailed chemical shifts.[8]
IR (neat) ~1715 cm⁻¹ (C=O stretch)
Mass Spectrum (EI) m/z = 128 (M⁺)[6]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • Isobutyraldehyde, freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl bromide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the flask containing the freshly prepared sec-butylmagnesium bromide to 0 °C using an ice bath.

    • Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4-dimethyl-3-hexanol. This intermediate is often used in the next step without further purification.

Step 2: Swern Oxidation of 2,4-Dimethyl-3-hexanol

Materials:

Procedure:

  • Preparation of the Swern Reagent:

    • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane in a three-necked flask cooled to -78 °C (dry ice/acetone bath), slowly add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise, maintaining the temperature below -60 °C.[10]

    • Stir the mixture at -78 °C for 15 minutes.

  • Oxidation of the Alcohol:

    • Slowly add a solution of 2,4-dimethyl-3-hexanol (1.0 equivalent) in dichloromethane to the reaction mixture, ensuring the temperature remains below -60 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Reaction Quench and Work-up:

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.[10]

    • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

    • Add water to quench the reaction. Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of this compound:

    • The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Swern Oxidation A Prepare Grignard Reagent (sec-Butylmagnesium bromide) B React with Isobutyraldehyde A->B C Aqueous Work-up B->C E Oxidize 2,4-Dimethyl-3-hexanol C->E Crude Alcohol D Prepare Swern Reagent D->E F Quench and Work-up E->F G Purification (Distillation/Chromatography) F->G Crude Ketone H This compound G->H

Caption: Workflow for the synthesis of this compound.

Grignard Reaction Mechanism

grignard_mechanism Grignard sec-Bu-MgBr Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Aldehyde Isobutyraldehyde Aldehyde->Alkoxide Alcohol 2,4-Dimethyl-3-hexanol Alkoxide->Alcohol Protonation (H3O+)

Caption: Simplified mechanism of the Grignard reaction step.

Swern Oxidation Logical Relationship

swern_relationship cluster_activation Reagent Activation cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedComplex Electrophilic Sulfur Species DMSO->ActivatedComplex OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium Alcohol 2,4-Dimethyl-3-hexanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation (Et3N) Ketone This compound Ylide->Ketone Elimination

Caption: Logical relationships in the Swern oxidation process.

References

Application Notes and Protocols for the Oxidation of 2,4-dimethyl-3-hexanol to 2,4-dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the oxidation of the sterically hindered secondary alcohol, 2,4-dimethyl-3-hexanol (B75874), to its corresponding ketone, 2,4-dimethyl-3-hexanone. Three widely employed and robust oxidation methodologies are presented: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Jones oxidation. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities.

Chemical Transformation

The overall chemical transformation is the oxidation of 2,4-dimethyl-3-hexanol to this compound, as illustrated below.

G cluster_reactants Reactants cluster_products Products 2,4-dimethyl-3-hexanol 2,4-dimethyl-3-hexanol (C8H18O) Oxidizing_Agent [Oxidizing Agent] This compound This compound (C8H16O) 2,4-dimethyl-3-hexanol->this compound Oxidation Byproducts Reduced Oxidant + Other Byproducts

Caption: General reaction scheme for the oxidation of 2,4-dimethyl-3-hexanol.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate tolerance to acidic or basic conditions, desired reaction scale, and safety considerations. Below is a summary of the key characteristics of the three detailed protocols.

FeatureSwern OxidationDess-Martin Periodinane (DMP) OxidationJones Oxidation
Oxidizing Agent Dimethyl sulfoxide (B87167) (DMSO), activated with oxalyl chlorideDess-Martin PeriodinaneChromic acid (generated in situ from CrO₃ and H₂SO₄)
Reaction Conditions Mild, cryogenic (-78 °C), basic workupMild, room temperature, neutral or slightly acidicStrongly acidic, room temperature
Typical Yields High (>90%)[1]High (>90%)[2]High (85-95%)[3]
Substrate Scope Broad, tolerant of many functional groupsBroad, excellent for sensitive substratesLess suitable for acid-sensitive substrates
Key Advantages Avoids heavy metals, high yieldsMild conditions, simple workup, high chemoselectivityInexpensive reagents, rapid reaction
Key Disadvantages Requires cryogenic temperatures, formation of malodorous dimethyl sulfideReagent is expensive and potentially explosiveUse of carcinogenic Cr(VI), strongly acidic

Experimental Protocols

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (TEA).[4] It is a mild and highly efficient method for oxidizing sterically hindered alcohols.[1]

Materials:

  • 2,4-dimethyl-3-hexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry ice/acetone (B3395972) bath

  • Standard glassware for anhydrous reactions

Protocol Workflow:

G start Start prep Prepare reaction vessel under inert atmosphere start->prep end End cool Cool to -78 °C prep->cool add_oxalyl Add oxalyl chloride in DCM cool->add_oxalyl add_dmso Add DMSO in DCM add_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add 2,4-dimethyl-3-hexanol in DCM stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_tea Add triethylamine stir2->add_tea warm Warm to room temperature add_tea->warm quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify purify->end

Caption: Workflow for the Swern oxidation of 2,4-dimethyl-3-hexanol.

Detailed Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM (20 mL).

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of 2,4-dimethyl-3-hexanol (1.0 eq.) in anhydrous DCM (40 mL).

  • Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture at -78 °C.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield pure this compound.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation of alcohols to ketones.[2] This method is particularly advantageous for substrates with sensitive functional groups due to its neutral reaction conditions.[2]

Materials:

  • 2,4-dimethyl-3-hexanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Standard laboratory glassware

Protocol Workflow:

G start Start dissolve_alcohol Dissolve 2,4-dimethyl-3-hexanol in DCM start->dissolve_alcohol end End add_dmp Add Dess-Martin Periodinane dissolve_alcohol->add_dmp stir Stir at room temperature add_dmp->stir monitor Monitor reaction by TLC stir->monitor quench Quench with NaHCO3 / Na2S2O3 solution monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify purify->end

Caption: Workflow for the Dess-Martin oxidation of 2,4-dimethyl-3-hexanol.

Detailed Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,4-dimethyl-3-hexanol (1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).

  • To this solution, add Dess-Martin periodinane (DMP, 1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (100 mL).

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford pure this compound.

Jones Oxidation

The Jones oxidation is a robust and cost-effective method that uses chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.[3] It is a powerful oxidizing agent, but its strongly acidic nature limits its use with acid-sensitive substrates.[5]

Materials:

  • 2,4-dimethyl-3-hexanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326)

  • Diethyl ether

  • Standard laboratory glassware

Protocol Workflow:

G start Start prep_jones Prepare Jones Reagent start->prep_jones dissolve_alcohol Dissolve 2,4-dimethyl-3-hexanol in acetone start->dissolve_alcohol end End cool Cool to 0 °C dissolve_alcohol->cool add_jones Add Jones Reagent dropwise cool->add_jones monitor Monitor color change (orange to green) add_jones->monitor stir Stir at room temperature monitor->stir quench Quench with isopropanol stir->quench remove_salts Filter off chromium salts quench->remove_salts extract Extract with diethyl ether remove_salts->extract wash Wash with NaHCO3 and brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify purify->end

Caption: Workflow for the Jones oxidation of 2,4-dimethyl-3-hexanol.

Detailed Procedure:

  • Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL), then dilute with water to a final volume of 10 mL. Caution: This reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

  • To a round-bottom flask equipped with a magnetic stir bar, add a solution of 2,4-dimethyl-3-hexanol (1.0 eq.) in acetone (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add the prepared Jones reagent dropwise to the stirred alcohol solution. A color change from orange to green/blue should be observed. Continue the addition until the orange color persists.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the excess oxidant by adding isopropanol dropwise until the green color returns.

  • Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • To the residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or flash column chromatography.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Colorless liquid.

  • Molecular Formula: C₈H₁₆O[6]

  • Molecular Weight: 128.21 g/mol [6]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. The spectrum for this compound is available in the NIST WebBook.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different methyl, methylene, and methine protons. The absence of the alcohol proton signal and the downfield shift of the protons alpha to the carbonyl group are indicative of a successful oxidation.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the ketone carbonyl carbon in the range of 200-220 ppm. The spectrum for this compound can be found in public databases.[8]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. DMSO can enhance the absorption of other chemicals through the skin. The reaction generates carbon monoxide, a toxic gas.

  • Dess-Martin Periodinane Oxidation: DMP is potentially explosive upon impact or heating and should be handled with care.

  • Jones Oxidation: Chromium(VI) compounds are highly toxic and carcinogenic. All chromium-containing waste must be disposed of according to institutional safety guidelines.

By following these detailed protocols, researchers can effectively synthesize this compound from 2,4-dimethyl-3-hexanol using a method that best suits their laboratory capabilities and substrate requirements.

References

Application Notes: Analysis of 2,4-Dimethyl-3-hexanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-hexanone is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this and other volatile compounds.[1][2] This document provides a detailed protocol and application notes for the analysis of this compound using GC-MS.

Principle of the Method

The analysis involves the separation of this compound from a sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The sample is first introduced into the GC system, where it is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound, while the chromatographic peak area is used for quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, direct injection or headspace analysis are common. For solid or complex matrices, an extraction step is typically required.

Liquid Samples (e.g., beverages, liquid formulations):

  • Direct Liquid Injection: If the concentration of this compound is sufficiently high and the matrix is relatively clean, a direct injection of the liquid sample into the GC-MS may be possible. Dilution with a suitable solvent (e.g., methanol, dichloromethane) may be necessary.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for the analysis of volatile compounds in liquid or solid samples.[3]

    • Place a known amount of the sample (e.g., 5-10 mL) into a headspace vial.

    • If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

Solid Samples (e.g., food products, tissues):

  • Solvent Extraction:

    • Homogenize a known weight of the solid sample.

    • Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane) using techniques such as sonication or Soxhlet extraction.

    • Filter or centrifuge the extract to remove solid particles.

    • The extract can then be concentrated or directly injected into the GC-MS.

GC-MS Parameters

The following parameters are a starting point and may require optimization for specific applications and instrumentation.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection ModeSplitless or Split (e.g., 10:1)
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 40°C (hold for 2 min), Ramp: 10°C/min to 250°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 40-300
Solvent Delay3-5 minutes

Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[4][5][6] The retention time of the analyte should also match that of a pure standard analyzed under the same conditions. The Kovats retention index for this compound on a standard polar column is reported as 1178.[5]

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration. The concentration of the analyte in the sample is then determined from this calibration curve. An internal standard may be used to improve accuracy and precision.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound, illustrating typical performance characteristics of a validated GC-MS method. Actual values will vary depending on the specific instrumentation, method, and matrix.

Table 2: Example Quantitative Performance Data

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Extraction / Headspace (if necessary) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Mass Spectrum & RT) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 128 and several characteristic fragment ions. The base peak is typically observed at m/z 57. Other significant fragments can be found at m/z 43, 71, and 99. Comparison of the acquired spectrum with the reference spectrum from the NIST library is a key step for positive identification.[4][5][6]

References

Application Notes and Protocols for the Purification of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,4-Dimethyl-3-hexanone. The techniques described are essential for obtaining high-purity material required for research, development, and quality control purposes.

Introduction

This compound is a branched aliphatic ketone with the molecular formula C8H16O.[1][2][3][4][5][6] Its synthesis can result in various impurities, including unreacted starting materials, byproducts, and isomers.[1] Effective purification is crucial to ensure the integrity of experimental results and the quality of final products. The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. The most common purification techniques for ketones like this compound are distillation, column chromatography, and chemical extraction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing appropriate purification protocols, particularly for distillation.

PropertyValueReference
Molecular Weight 128.21 g/mol [1][7]
Boiling Point 149.6 °C at 760 mmHg[2][8]
Density 0.809 g/cm³[2]
Flash Point 34.2 °C[2][8]
Solubility Insoluble in water, soluble in organic solvents.
Purity (typical commercial) 95-97%[1][2]

Purification Techniques

Several methods can be employed to purify this compound. The selection of the most suitable technique will depend on the specific impurities present and the desired final purity.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with different boiling points. Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.

Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a manometer. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation Process:

    • Begin stirring if using a stir bar.

    • Gradually reduce the pressure in the system to the desired level (e.g., 10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the head of the fractionating column.

    • Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction of this compound at its boiling point corresponding to the applied pressure (approximately 150-160°C at 10 mmHg).[1]

    • Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before carefully releasing the vacuum.

    • Transfer the purified product to a clean, dry, and labeled container.

    • Analyze the purity of the collected fraction using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Vacuum Fractional Distillation

cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_post Post-Distillation setup_glassware Assemble Dry Glassware add_sample Add Crude Sample & Boiling Chips setup_glassware->add_sample reduce_pressure Reduce Pressure add_sample->reduce_pressure heat_flask Heat Flask reduce_pressure->heat_flask collect_forerun Collect Forerun heat_flask->collect_forerun collect_product Collect Main Fraction collect_forerun->collect_product cool_down Cool Apparatus collect_product->cool_down release_vacuum Release Vacuum cool_down->release_vacuum transfer_product Transfer Product release_vacuum->transfer_product analyze_purity Analyze Purity (GC-MS) transfer_product->analyze_purity

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

Flash Column Chromatography

Flash column chromatography is a useful technique for separating this compound from non-volatile or more polar impurities.

Protocol for Flash Column Chromatography:

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica (B1680970) gel in the mobile phase (e.g., 9:1 hexane/ethyl acetate).[1]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.

    • Equilibrate the column by running the mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Analyze the purity of the final product by GC-MS.

Workflow for Flash Column Chromatography

pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent (Rotary Evaporator) combine_fractions->remove_solvent analyze_purity Analyze Purity (GC-MS) remove_solvent->analyze_purity

Caption: General workflow for the purification of this compound using flash column chromatography.

Bisulfite Extraction

This chemical method is particularly effective for removing aldehydes and reactive ketones from mixtures.[9][10][11] It relies on the formation of a water-soluble bisulfite adduct.

Protocol for Bisulfite Extraction:

  • Reaction:

    • Dissolve the crude this compound in a suitable organic solvent that is miscible with the aqueous bisulfite solution (e.g., methanol (B129727) or dimethylformamide).[9][10]

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes to facilitate the formation of the bisulfite adduct.[9][10]

  • Extraction:

    • Add an immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes) and deionized water to the separatory funnel.[9][10]

    • Shake the funnel to partition the components. The bisulfite adduct of the ketone will move to the aqueous layer, while non-reactive organic impurities will remain in the organic layer.

    • Allow the layers to separate and drain the lower aqueous layer containing the adduct.

  • Isolation of Purified Ketone:

    • To recover the ketone, the aqueous layer containing the bisulfite adduct can be treated with a base (e.g., sodium carbonate or sodium hydroxide) to reverse the reaction.[9]

    • The liberated ketone can then be extracted back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

  • Purity Analysis:

    • Assess the purity of the recovered this compound using GC-MS.

Logical Relationship in Bisulfite Extraction

cluster_reaction Adduct Formation cluster_separation Phase Separation cluster_recovery Ketone Recovery ketone This compound (in organic solvent) adduct Water-Soluble Bisulfite Adduct ketone->adduct + NaHSO3 organic_impurities Organic Impurities (in organic layer) bisulfite Saturated NaHSO3 (aq) bisulfite->adduct aqueous_adduct Bisulfite Adduct (in aqueous layer) adduct->aqueous_adduct add_base Add Base (e.g., NaOH) aqueous_adduct->add_base Reverses Reaction recovered_ketone Purified this compound add_base->recovered_ketone Reverses Reaction

Caption: Logical diagram illustrating the principle of purification of this compound via bisulfite extraction.

Purity Analysis

The purity of this compound after each purification step should be determined using appropriate analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both quantitative purity data and identification of any remaining impurities.

Conclusion

The purification of this compound can be effectively achieved using fractional distillation, flash column chromatography, or bisulfite extraction. The choice of method will be dictated by the nature of the impurities and the desired final purity. For high-boiling impurities, fractional distillation is often the most suitable method. For polar or non-volatile impurities, flash column chromatography is preferred. Bisulfite extraction offers a selective method for removing the ketone from a mixture of non-reactive organic compounds. It is recommended to analyze the purity of the final product by a reliable analytical technique such as GC-MS to ensure it meets the required specifications for its intended application.

References

The Untapped Potential of 2,4-Dimethyl-3-hexanone as a Niche Solvent in Organic Synthesis: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: December 2025

While not conventionally employed as a bulk solvent in organic synthesis, the unique structural characteristics of 2,4-dimethyl-3-hexanone—a sterically hindered, polar aprotic ketone—present intriguing possibilities for specialized applications. This document explores the theoretical applications and potential protocols for the use of this compound as a solvent, drawing inferences from the general behavior of hindered ketones in specific reaction classes.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is paramount to its application in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueReference
Molecular FormulaC₈H₁₆O[1]
Molecular Weight128.21 g/mol [1]
Boiling Point149.6 °C at 760 mmHg[1]
Density0.809 g/cm³[1]
Flash Point34.2 °C[1]
Vapor Pressure3.99 mmHg at 25°C[1]
LogP2.25760[1]

The relatively high boiling point suggests its suitability for reactions requiring elevated temperatures. Its polar nature, arising from the carbonyl group, allows for the dissolution of a range of polar organic compounds. The significant steric hindrance around the carbonyl group, due to the flanking isopropyl and sec-butyl groups, is a defining feature that could be exploited to influence reaction selectivity.

Theoretical Applications and Protocols

Based on the principles of physical organic chemistry and the known reactivity of hindered ketones, we can propose several niche applications for this compound as a solvent. It is crucial to note that the following protocols are theoretical and would require experimental validation.

Grignard Reactions with Highly Reactive Substrates

The lone pair of electrons on the carbonyl oxygen of this compound can coordinate with the magnesium atom of a Grignard reagent, similar to ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). However, its steric bulk would likely make it a poorer coordinating solvent than its acyclic ether counterparts. This property could be advantageous in modulating the reactivity of highly reactive Grignard reagents or in reactions where excessive solvent coordination is detrimental.

Theoretical Protocol: Grignard Addition to a Hindered Aldehyde

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Solvent and Reagent Preparation: The flask is charged with anhydrous this compound (distilled from a suitable drying agent) and the hindered aldehyde substrate under a nitrogen atmosphere.

  • Grignard Reagent Addition: The Grignard reagent, dissolved in a minimal amount of an ethereal solvent or ideally in this compound if possible, is placed in the dropping funnel. The solution is added dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Rationale: The use of this compound could potentially minimize side reactions, such as enolization of the aldehyde, by attenuating the reactivity of the Grignard reagent.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add this compound and aldehyde A->B D Slowly add Grignard reagent B->D C Prepare Grignard solution C->D E Monitor reaction (TLC/GC) D->E F Quench with aq. NH4Cl E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify product H->I Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ylide Phosphonium Ylide betaine Betaine ylide->betaine aldehyde Aldehyde Substrate aldehyde->betaine solvent This compound (Solvent) solvent->ylide solvent->aldehyde oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

References

Application Notes and Protocols: 2,4-Dimethyl-3-hexanone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2,4-Dimethyl-3-hexanone as a chiral building block and versatile intermediate in the synthesis of pharmaceutical compounds. While not widely documented as an intermediate in the production of currently marketed blockbuster drugs, its structural features and reactivity make it a valuable starting material for the synthesis of a variety of molecular scaffolds relevant to drug discovery.

Chemical Properties and Synthetic Availability

This compound is a chiral ketone with the molecular formula C₈H₁₆O.[1][2] Its branched structure provides steric hindrance that can be exploited to achieve stereoselectivity in downstream reactions. It is commercially available from various chemical suppliers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 128.21 g/mol
Boiling Point 149.6 °C at 760 mmHg
Density 0.809 g/cm³
Flash Point 34.2 °C
LogP 2.25760

Data sourced from various chemical suppliers and databases.

Key Synthetic Transformations and Pharmaceutical Relevance

The reactivity of the carbonyl group and the presence of alpha-hydrogens make this compound a versatile substrate for a range of organic transformations that are fundamental to the synthesis of complex pharmaceutical molecules.

Reductive Amination for the Synthesis of Chiral Amines

Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, can generate a diverse library of chiral amines. These amines can serve as key intermediates for the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors and receptor modulators.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane). If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq), portion-wise over 15-30 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Reductive Amination Reactions of this compound

AmineReducing AgentSolventTypical Yield (%)
BenzylamineNaBH₄Methanol75-85
MorpholineNaBH(OAc)₃Dichloromethane80-90
AnilineNaBH(OAc)₃Dichloromethane70-80

Yields are approximate and will vary depending on the specific reaction conditions and the nature of the amine.

Diagram 1: Reductive Amination Workflow

G ketone This compound imine Imine Intermediate ketone->imine amine Primary or Secondary Amine amine->imine product Chiral Amine Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, STAB) reducing_agent->product workup Aqueous Work-up & Extraction product->workup purification Purification (Column Chromatography) workup->purification final_product Purified Chiral Amine purification->final_product

Caption: Workflow for the synthesis of chiral amines via reductive amination.

Aldol (B89426) Condensation for Carbon-Carbon Bond Formation

The alpha-hydrogens of this compound can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with various aldehydes and ketones. This C-C bond-forming reaction is a powerful tool for building molecular complexity and is central to the synthesis of many natural products and pharmaceutical agents, including polyketide-derived antibiotics and statins.

Experimental Protocol: General Procedure for Aldol Condensation

  • Enolate Formation: To a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere (e.g., nitrogen, argon), add a solution of this compound (1.0 eq) in the same solvent dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: Add a solution of the desired aldehyde or ketone (1.0 eq) in the same solvent dropwise to the enolate solution at -78 °C. Stir for 1-2 hours at this temperature.

  • Reaction Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting β-hydroxy ketone can be purified by column chromatography.

Table 3: Potential Aldol Adducts from this compound

ElectrophileBaseSolventProduct Type
BenzaldehydeLDATHFβ-Hydroxy ketone
AcetoneLDATHFβ-Hydroxy ketone
CyclohexanoneLDATHFβ-Hydroxy ketone

Diagram 2: Aldol Condensation Signaling Pathway

G cluster_0 Enolate Formation cluster_1 Aldol Addition ketone This compound enolate Lithium Enolate ketone->enolate -78 °C, THF base Strong Base (LDA) base->enolate adduct β-Hydroxy Ketone enolate->adduct C-C Bond Formation electrophile Aldehyde or Ketone electrophile->adduct

Caption: Key steps in the aldol condensation of this compound.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the core of a vast number of pharmaceuticals. This compound can serve as a precursor for the synthesis of various heterocyclic systems. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, which are present in numerous drugs with anti-inflammatory, analgesic, and anticancer properties.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and hydrazine hydrate (B1144303) (1.1 eq) in a suitable solvent such as ethanol.

  • Cyclization: Add a catalytic amount of a protic acid (e.g., acetic acid) and heat the mixture to reflux for 4-6 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Diagram 3: Logical Relationship in Heterocycle Synthesis

G start This compound intermediate Condensation Intermediate start->intermediate reagent Dinucleophile (e.g., Hydrazine) reagent->intermediate product Heterocyclic Product (e.g., Pyrazole) intermediate->product Cyclization

Caption: General scheme for the synthesis of heterocyclic compounds.

Conclusion

This compound represents a readily available and synthetically versatile intermediate. Its potential for the stereocontrolled synthesis of chiral amines, the construction of complex carbon skeletons via aldol chemistry, and the formation of pharmaceutically relevant heterocyclic systems makes it a valuable building block for researchers and scientists in the field of drug discovery and development. The protocols and data presented herein provide a foundation for the exploration of this compound in the synthesis of novel bioactive molecules.

References

Application of 2,4-Dimethyl-3-hexanone in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-hexanone (CAS No. 18641-70-8) is an aliphatic ketone that possesses potential applications in the flavor and fragrance industry. Its branched-chain structure suggests a complex sensory profile that can contribute unique notes to a variety of consumer products. This document provides an overview of its sensory properties, potential applications, and detailed protocols for its analysis. While specific quantitative sensory data for this compound is not extensively published, this guide offers methodologies for its evaluation and characterization based on established practices for similar aliphatic ketones.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and analysis.

PropertyValueReference(s)
Molecular Formula C8H16O[1][2][3][4][5]
Molecular Weight 128.21 g/mol [2][3][4]
CAS Number 18641-70-8[1][2][3][4][5][6][7]
Appearance Colorless to pale yellow liquid (estimated)[8]
Boiling Point 149.6 °C at 760 mmHg[1][5]
Flash Point 34.2 °C[1][5]
Density 0.809 g/cm³[1][5]
Vapor Pressure 3.99 mmHg at 25°C[1][5]

Sensory Properties and Potential Applications

Aliphatic ketones are known to contribute a wide range of aroma and flavor notes, often described as fruity, floral, waxy, and cheesy.[7] The specific sensory profile of this compound is not well-documented in publicly available literature. However, based on its structure as a branched C8 ketone, it can be hypothesized to possess a complex aroma with potential fruity and green nuances.

Potential applications in the flavor and fragrance industry may include:

  • Fruity and Green Notes: As a component in flavor formulations for beverages, confectionery, and dairy products to impart or enhance fruity and green characteristics.

  • Savory Applications: The subtle complexity of branched ketones can add depth to savory flavors, such as those in sauces, snacks, and processed meats.

  • Fragrance Compositions: In perfumery, it may be used to introduce a unique, fresh, and slightly fruity note to various fragrance accords.

Further sensory analysis is required to fully characterize its profile and determine its optimal applications and use levels.

Experimental Protocols

Sensory Evaluation Protocols

1. Determination of Odor Detection Threshold

This protocol outlines a method for determining the concentration at which the odor of this compound is detectable.

  • Objective: To determine the odor detection threshold of this compound in a specific medium (e.g., water or air).

  • Materials:

    • This compound (high purity)

    • Odor-free water or purified air

    • Series of glass sniffing bottles with Teflon-lined caps

    • Graduated pipettes and volumetric flasks

    • A panel of trained sensory assessors (typically 8-12)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

    • Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water. The dilution factor should be geometric (e.g., a factor of 2 or 3).

    • Sample Presentation: Present the samples to the panelists in a randomized and blind manner. A common method is the three-alternative forced-choice (3-AFC) test, where two blanks (odor-free water) and one sample containing the odorant are presented.

    • Panelist Evaluation: Each panelist is instructed to sniff the samples and identify the one that is different from the other two.

    • Data Analysis: The threshold is typically calculated as the geometric mean of the last concentration detected and the first concentration not detected by each panelist. Statistical analysis is then used to determine the group threshold.

2. Descriptive Sensory Analysis

This protocol is designed to create a detailed flavor and aroma profile of this compound.[9][10]

  • Objective: To identify and quantify the sensory attributes of this compound.

  • Materials:

    • This compound solution at a supra-threshold concentration

    • A panel of highly trained descriptive sensory assessors

    • A sensory booth with controlled lighting and air circulation

    • A lexicon of descriptive terms for aroma and flavor

    • An intensity scale (e.g., a 15-point scale)

  • Procedure:

    • Lexicon Development: The panel, with the guidance of a panel leader, develops a list of descriptive terms that accurately characterize the aroma and flavor of the compound. This may include terms like "fruity," "green," "waxy," "sharp," etc.

    • Reference Standards: For each descriptor, a reference standard is provided to anchor the panelists' perception.

    • Intensity Rating: Panelists independently evaluate the sample and rate the intensity of each descriptor on the agreed-upon scale.

    • Data Analysis: The data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a sensory profile or "fingerprint" of the compound.[10]

Instrumental Analysis Protocols

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific compounds in a mixture that are responsible for its aroma.[11][12]

  • Objective: To separate the volatile components of a sample containing this compound and identify which compounds have a distinct odor.

  • Instrumentation:

    • Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

    • An olfactometry port (sniffing port) that splits the column effluent between the detector and a trained human assessor.

  • Procedure:

    • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

    • GC Separation: The sample is injected into the GC, where the individual volatile compounds are separated based on their boiling points and polarity.

    • Olfactometry Detection: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any odors detected.

    • Data Correlation: The odor events are correlated with the peaks on the chromatogram from the FID or MS to identify the odor-active compounds.

2. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantification of this compound in a sample matrix.[13]

  • Objective: To determine the concentration of this compound in a sample.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Procedure:

    • Sample Preparation: The sample is extracted using an appropriate technique, such as liquid-liquid extraction or solid-phase microextraction (SPME). An internal standard (a compound with similar chemical properties but not present in the sample) is added for accurate quantification.

    • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed to create a calibration curve.

    • GC-MS Analysis: The extracted sample is injected into the GC-MS. The instrument is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound.

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and using the calibration curve.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Sample Preparation cluster_eval Sensory Panel Evaluation cluster_analysis Data Analysis Stock Stock Solution of This compound Dilutions Serial Dilutions Stock->Dilutions Presentation 3-AFC Presentation (Randomized & Blind) Dilutions->Presentation Evaluation Panelist Evaluation (Identify Odd Sample) Presentation->Evaluation Data Collect Individual Thresholds Evaluation->Data Analysis Calculate Group Threshold (Geometric Mean) Data->Analysis

Workflow for Odor Threshold Determination.

Instrumental_Analysis_Workflow cluster_gco GC-Olfactometry (GC-O) cluster_gcms Quantitative GC-MS GCO_Sample Prepare Sample Solution GCO_Inject Inject into GC-O GCO_Sample->GCO_Inject GCO_Sniff Human Assessor Sniffs Effluent GCO_Inject->GCO_Sniff GCO_Detect Simultaneous FID/MS Detection GCO_Inject->GCO_Detect GCO_Correlate Correlate Odor Events with Chromatographic Peaks GCO_Sniff->GCO_Correlate GCO_Detect->GCO_Correlate GCMS_Sample Sample Extraction (e.g., SPME) & Add IS GCMS_Inject Inject into GC-MS (SIM Mode) GCMS_Sample->GCMS_Inject GCMS_Cal Prepare Calibration Curve GCMS_Quant Quantify using Calibration Curve GCMS_Cal->GCMS_Quant GCMS_Inject->GCMS_Quant

Instrumental Analysis Workflow.

References

Application Notes and Protocols for Jones Oxidation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jones oxidation is a robust and widely utilized method in organic synthesis for the efficient oxidation of secondary alcohols to their corresponding ketones.[1][2] Developed by Sir Ewart Jones, this reaction employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, commonly known as the Jones reagent, with acetone (B3395972) typically serving as the solvent.[3][4] The reaction is characterized by its rapid nature, high yields, and the use of inexpensive and readily available reagents.[1] A distinctive color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) species provides a convenient visual cue for monitoring the reaction's progress.[3]

Despite its many advantages, the primary drawback of the Jones oxidation is the use of chromium(VI) compounds, which are known carcinogens and require careful handling and disposal procedures.[3] Consequently, a variety of milder and more selective oxidizing agents have been developed. Nevertheless, the Jones oxidation remains an invaluable tool, particularly for small-scale laboratory preparations where a potent and reliable oxidant is required.[3]

Reaction Mechanism

The Jones oxidation of a secondary alcohol to a ketone proceeds through the formation of a chromate (B82759) ester intermediate. The acidic conditions of the reaction protonate chromic acid, enhancing its electrophilicity. The alcohol then performs a nucleophilic attack on the chromium atom. Following a series of proton transfers, a chromate ester is formed. The rate-determining step involves the removal of a proton from the carbon bearing the oxygen by a base (typically water), which leads to the formation of the carbonyl compound and a chromium(IV) species.[3]

Data Presentation: Reaction Yields and Conditions

The following table summarizes the reaction conditions and yields for the Jones oxidation of various secondary alcohols to their corresponding ketones.

Secondary AlcoholKetone ProductReaction TimeTemperature (°C)Yield (%)
CyclohexanolCyclohexanone2 h25-30>90
BorneolCamphor30 min<25High
9α-Bromo-3β,11β-dihydroxy-5α-androstan-17-one9α-Bromo-5α-androstane-3,11,17-trioneNot SpecifiedRoom Temp80
9α-Chloro-3β,11β-dihydroxy-5α-androstan-17-one9α-Chloro-5α-androstane-3,11,17-trioneNot SpecifiedRoom Temp85
9α-Fluoro-3β,11β-dihydroxy-5α-androstan-17-one9α-Fluoro-5α-androstane-3,11,17-trioneNot SpecifiedRoom Temp81

Note: Yields can vary based on the specific reaction scale and purification methods.

Experimental Protocols

Preparation of Jones Reagent (2.5 M)

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Beaker

  • Stirring rod

  • Ice-water bath

Procedure:

  • In a beaker, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[3]

  • Slowly and with constant stirring, add this mixture to 50 mL of deionized water. The addition is exothermic, so it is crucial to perform this step carefully to control the temperature.[3]

  • Allow the resulting orange-red solution to cool to room temperature. The final volume will be approximately 73 mL.[3]

General Protocol for the Oxidation of a Secondary Alcohol (e.g., Cyclohexanol to Cyclohexanone)

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Acetone

  • Jones reagent (prepared as above)

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol (e.g., 0.2 mol of cyclohexanol) in acetone (100 mL).[5]

  • Cooling: Cool the flask in an ice-water bath to between 15-20°C.[5]

  • Addition of Jones Reagent: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature between 25-30°C throughout the addition. The addition process typically takes about 2 hours.[5] A color change from orange-red to green should be observed as the Cr(VI) is reduced to Cr(III).[3] Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been completely consumed.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for an additional 30 minutes.[5]

  • Work-up:

    • Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[5]

    • Extraction: Add 100 mL of water to the reaction mixture and transfer it to a separatory funnel. Separate the two layers. Extract the aqueous layer with two 50 mL portions of diethyl ether.[5]

  • Purification:

    • Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and then with brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude ketone. The product can be further purified by distillation or chromatography if necessary.[5]

Safety Precautions

  • Toxicity and Carcinogenicity: Chromium(VI) compounds are highly toxic and carcinogenic.[3][6] All manipulations involving Jones reagent and chromium trioxide must be carried out in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[5][6]

  • Corrosivity: Jones reagent is highly corrosive. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6]

  • Quenching: The quenching of excess Jones reagent with isopropanol is an exothermic reaction. Add the isopropanol slowly and carefully.

  • Waste Disposal: All chromium-containing waste must be disposed of according to institutional and environmental regulations for hazardous waste.

Visualizations

Jones_Oxidation_Workflow cluster_prep Reagent & Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification prep_reagent Prepare Jones Reagent (CrO3 in H2SO4/H2O) setup_apparatus Assemble Reaction Apparatus (Flask, Stirrer, Dropping Funnel) dissolve_alcohol Dissolve Secondary Alcohol in Acetone dissolve_alcohol->setup_apparatus cool_mixture Cool Alcohol Solution (Ice-Water Bath) setup_apparatus->cool_mixture add_reagent Dropwise Addition of Jones Reagent cool_mixture->add_reagent monitor_reaction Monitor Temperature & Color Change (Orange to Green) add_reagent->monitor_reaction stir_complete Stir at Room Temperature to Complete Reaction monitor_reaction->stir_complete quench Quench Excess Reagent (Isopropanol) stir_complete->quench extract Extract with Organic Solvent (e.g., Ether) quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for the Jones oxidation of a secondary alcohol.

Jones_Oxidation_Mechanism cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: Elimination alcohol Secondary Alcohol (R2CHOH) chromate_ester Chromate Ester Intermediate alcohol->chromate_ester + H2CrO4 chromic_acid Chromic Acid (H2CrO4) ketone Ketone (R2C=O) chromate_ester->ketone β-Elimination cr_iv Chromium(IV) Species water Water (Base)

Caption: Simplified mechanism of Jones oxidation of a secondary alcohol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dimethyl-3-hexanone synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Grignard Reaction: Synthesis of 2,4-Dimethyl-3-hexanol (B75874)

The primary route to this compound involves the Grignard reaction to form the precursor alcohol, 2,4-Dimethyl-3-hexanol, followed by oxidation. This section focuses on troubleshooting the initial Grignard step.

Q1: My Grignard reaction to synthesize 2,4-Dimethyl-3-hexanol has a low yield. What are the potential causes and solutions?

A1: Low yields in this Grignard reaction can stem from several factors. Below is a breakdown of common issues and their corresponding solutions.

  • Issue: Poor Initiation of the Grignard Reagent (sec-butylmagnesium bromide)

    • Cause: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. The presence of moisture in the glassware or solvent will also quench the Grignard reagent as it forms.

    • Solution:

      • Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (B95107) (THF).

      • Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or bubbling indicates initiation.

      • Grind the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.

  • Issue: Competing Side Reactions

    • Cause: Several side reactions can consume the Grignard reagent or the isobutyraldehyde (B47883) starting material, thus reducing the yield of the desired secondary alcohol.

      • Wurtz Coupling: The formed sec-butylmagnesium bromide can react with unreacted sec-butyl bromide to form octane.

      • Enolization: The Grignard reagent is a strong base and can deprotonate the α-hydrogen of isobutyraldehyde, forming an enolate. This regenerates the starting aldehyde upon workup.

      • Reduction: The Grignard reagent can reduce the isobutyraldehyde to isobutanol.

    • Solution:

      • To minimize Wurtz coupling, add the sec-butyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.

      • To reduce enolization and reduction, perform the addition of isobutyraldehyde to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Issue: Incomplete Reaction

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Solution:

      • Allow for a sufficient reaction time for the formation of the Grignard reagent, typically 1-3 hours. Gentle reflux can help ensure all the magnesium is consumed.

      • After the addition of isobutyraldehyde at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

Experimental Workflow for Grignard Reaction

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Aldehyde cluster_workup Workup prep_glass Dry Glassware add_mg Add Mg Turnings prep_glass->add_mg prep_reagents Anhydrous Solvents & Reagents prep_reagents->add_mg add_iodine Add Iodine Crystal add_mg->add_iodine add_halide Slowly Add sec-Butyl Bromide add_iodine->add_halide reflux Gentle Reflux (1-3h) add_halide->reflux cool Cool to 0°C reflux->cool add_aldehyde Dropwise Addition of Isobutyraldehyde cool->add_aldehyde warm Warm to RT & Stir (1-2h) add_aldehyde->warm quench Quench with sat. NH4Cl warm->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate

Caption: Experimental workflow for the Grignard synthesis of 2,4-Dimethyl-3-hexanol.

Oxidation of 2,4-Dimethyl-3-hexanol

This section addresses common issues encountered during the oxidation of the precursor alcohol to the final ketone product.

Q2: I am getting a low yield or impurities during the oxidation of 2,4-Dimethyl-3-hexanol. Which oxidation method is best, and what are the common pitfalls?

A2: The choice of oxidant is crucial for a high-yielding and clean reaction. Below is a comparison of common methods and troubleshooting advice.

Oxidation MethodAdvantagesDisadvantages & Common IssuesSolutions & Mitigation
PCC (Pyridinium Chlorochromate) Mild and selective for secondary alcohols.[1][2]Toxic chromium reagent. Can be acidic, potentially causing issues with acid-sensitive substrates. The workup can be complicated by a tar-like precipitate.[3]Use in dichloromethane (B109758) under anhydrous conditions.[3] Adding Celite or molecular sieves can help with the precipitate.[3]
Swern Oxidation Metal-free and mild.[4] Good for sensitive substrates.Requires low temperatures (-78 °C).[4] Produces foul-smelling dimethyl sulfide (B99878) as a byproduct.[4]Ensure strict temperature control. Conduct the reaction in a well-ventilated fume hood.
Oppenauer Oxidation Gentle and highly selective for secondary alcohols.[5] Avoids over-oxidation.[5]Can require high temperatures and a large excess of the ketone (e.g., acetone) as a hydride acceptor.[6] Potential for aldol (B89426) condensation of the product if it has α-hydrogens.[5]Use anhydrous solvents to prevent side reactions.[5] The use of a large excess of the hydride acceptor drives the equilibrium towards the product.[6]

Troubleshooting Logic for Oxidation

G start Low Yield in Oxidation check_alcohol Is starting alcohol consumed? (TLC/GC) start->check_alcohol incomplete Incomplete Reaction check_alcohol->incomplete No side_reactions Side Reactions/Degradation check_alcohol->side_reactions Yes solution_incomplete Increase reaction time or oxidant equivalents incomplete->solution_incomplete check_oxidant Check Oxidant Quality side_reactions->check_oxidant check_conditions Verify Anhydrous Conditions side_reactions->check_conditions check_temp Check Temperature Control side_reactions->check_temp purification_issue Product lost during workup/purification? side_reactions->purification_issue solution_purification Optimize extraction and chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting decision tree for the oxidation of 2,4-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q3: What is the expected yield for the synthesis of this compound?

A3: While specific yields for this exact two-step synthesis are not widely reported in a single source, yields for analogous Grignard reactions to form sterically hindered secondary alcohols are typically in the range of 70-85%. Subsequent oxidation with a mild reagent like PCC or Swern oxidation can also be expected to proceed in high yield (80-95%). Therefore, an overall yield of 56-80% is a reasonable expectation under optimized conditions.

Q4: What are the key parameters to control for a successful Grignard reaction in this synthesis?

A4: The three most critical parameters are:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware, solvents, and reagents must be scrupulously dry.

  • Temperature Control: The formation of the Grignard reagent is exothermic. The subsequent reaction with the aldehyde should be initiated at a low temperature (0 °C) to minimize side reactions.

  • Rate of Addition: Slow, dropwise addition of the alkyl halide during Grignard formation and the aldehyde during the reaction step is crucial to control the reaction rate and prevent side reactions.

Q5: How can I purify the final product, this compound?

A5: After the oxidation step, the crude product will likely contain residual oxidant byproducts and solvent. A typical purification procedure would involve:

  • Aqueous Workup: Quench the reaction and wash the organic layer with water and brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation or Chromatography: For higher purity, the crude ketone can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Q6: Are there any "green" alternatives for the oxidation step?

A6: Yes, research into more environmentally friendly oxidation methods is ongoing. One reported method involves the solvent-free oxidation of 2,4-dimethyl-3-hexanol using a solid mixture of potassium permanganate (B83412) and copper(II) sulfate pentahydrate. This approach reduces waste and can simplify the work-up procedure.

Experimental Protocols

Protocol 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Isobutyraldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.1 eq.) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the sec-butyl bromide solution to initiate the reaction.

  • Once initiated, add the remaining sec-butyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the reaction to 0 °C in an ice bath.

  • Add a solution of isobutyraldehyde (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,4-Dimethyl-3-hexanol.

Protocol 2: PCC Oxidation of 2,4-Dimethyl-3-hexanol

Materials:

  • 2,4-Dimethyl-3-hexanol

  • Pyridinium chlorochromate (PCC) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Celite

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous DCM.

  • Add Celite to the suspension.

  • Add a solution of 2,4-Dimethyl-3-hexanol (1.0 eq.) in anhydrous DCM to the stirred suspension in one portion.

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or column chromatography.[1][3]

Data Presentation

Table 1: Reagent Stoichiometry for Synthesis of this compound

StepReagentMolar Equivalents
Grignard Reaction Magnesium1.1 - 1.2
sec-Butyl bromide1.0
Isobutyraldehyde1.0
PCC Oxidation 2,4-Dimethyl-3-hexanol1.0
Pyridinium chlorochromate (PCC)1.2 - 1.5
Swern Oxidation 2,4-Dimethyl-3-hexanol1.0
Oxalyl chloride2.0
Dimethyl sulfoxide (B87167) (DMSO)4.0
Triethylamine5.0
Oppenauer Oxidation 2,4-Dimethyl-3-hexanol1.0
Aluminum isopropoxide0.3 - 1.0
AcetoneLarge excess

References

Technical Support Center: Overcoming Steric Hindrance in Branched Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for branched ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming challenges related to steric hindrance in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing sterically hindered branched ketones?

A1: The main challenges stem from the reduced reactivity of the electrophilic carbonyl carbon due to bulky neighboring groups. This can lead to several issues:

  • Low reaction yields: The steric bulk impedes the approach of nucleophiles to the carbonyl carbon.

  • Side reactions: Instead of nucleophilic addition, reagents may act as bases, leading to enolate formation and subsequent side reactions, or they may act as reducing agents.[1][2]

  • Requirement for harsh reaction conditions: Higher temperatures or longer reaction times may be needed, which can lead to the degradation of sensitive functional groups.[3]

  • Limited substrate scope: Many conventional methods are not applicable to highly hindered substrates.[4]

Q2: Which common synthetic methods are prone to failure with sterically hindered substrates?

A2: Traditional methods like Friedel-Crafts acylation and the use of highly reactive organometallic reagents often face limitations.[4]

  • Friedel-Crafts reactions: These are often not suitable for producing sterically encumbered ketones due to the inherent steric bias of the reaction.[4]

  • Grignard and Organolithium Reagents: These strong nucleophiles can also act as strong bases, leading to deprotonation of the α-carbon and formation of an enolate, which upon workup, regenerates the starting ketone.[1][2] With bulky Grignard reagents, reduction of the ketone can also occur.[2][5]

Q3: Are there general strategies to improve the success rate of reactions with sterically hindered ketones?

A3: Yes, several strategies can be employed:

  • Use of less reactive (softer) nucleophiles: Reagents like organocuprates (Gilman reagents) are less basic and tend to favor nucleophilic addition over deprotonation.[6][7]

  • Employing specialized catalysts: Transition metal catalysts, particularly palladium and nickel complexes with bulky ligands, can facilitate the coupling of sterically hindered partners.[4][8]

  • Alternative reaction pathways: Methods like carbonylative cross-coupling reactions introduce the carbonyl group as carbon monoxide, bypassing the direct addition to a hindered carbonyl precursor.[4]

  • Use of protecting groups: In multifunctional molecules, protecting other reactive sites can prevent unwanted side reactions.[9][10]

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard/Organolithium Addition to a Hindered Ketone
Possible Cause Solution
Steric Hindrance Preventing Nucleophilic Attack The bulky groups around the carbonyl are physically blocking the approach of the organometallic reagent.[2]
Switch to a less sterically demanding nucleophile: Consider using an organocuprate (Gilman reagent), which is known to be effective for additions to hindered ketones where Grignard reagents fail.[2]
Use a cerium-based reagent (organocerium): These are known to be less basic and more nucleophilic than Grignard or organolithium reagents, reducing side reactions.
Reagent Acting as a Base (Enolization) The Grignard or organolithium reagent is deprotonating the α-carbon, leading to an enolate intermediate instead of addition to the carbonyl.[1][2]
Lower the reaction temperature: This can sometimes favor nucleophilic addition over deprotonation.
Change the solvent: Using a less polar solvent can sometimes suppress enolization.
Reduction of the Ketone If the Grignard reagent has a β-hydrogen, it can act as a reducing agent via a six-membered transition state, converting the ketone to a secondary alcohol.[1][5]
Use a Grignard reagent without β-hydrogens: For example, methylmagnesium bromide or phenylmagnesium bromide.
Switch to an organolithium or organocuprate reagent, which are less prone to this side reaction.
Issue 2: Failure of Friedel-Crafts Acylation for a Highly Substituted Aryl Ketone
Possible Cause Solution
Steric Hindrance The reaction is biased towards forming the less sterically hindered product, which may not be the desired isomer.[4]
Employ a transition metal-catalyzed cross-coupling reaction: Methods like the Suzuki-Miyaura, Negishi, or Hiyama carbonylative cross-couplings are highly effective for synthesizing hindered biaryl ketones.[4][8][11] These reactions involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of carbon monoxide.[4]
Harsh Reaction Conditions The use of strong Lewis acids can lead to decomposition of starting materials or products.[4]
Utilize milder catalytic methods: Palladium-catalyzed reactions often proceed under milder conditions with greater functional group tolerance.[8]

Key Experimental Protocols

Protocol 1: Synthesis of a Hindered Diaryl Ketone via Carbonylative Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a method shown to be effective for ortho-disubstituted aryl iodides.[4]

Reaction Scheme: Ar-I + Ar'-B(OH)₂ + CO --(Pd catalyst, Base)--> Ar-CO-Ar'

Materials:

  • Hindered aryl iodide (1.0 mmol)

  • Aryl boronic acid (2.0 mmol)

  • PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation - Imidazol-2-ylidene) (3 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Chlorobenzene (B131634) (5.0 mL)

  • Carbon monoxide (CO) gas balloon

Procedure:

  • To a dry reaction vessel, add the aryl iodide, aryl boronic acid, PEPPSI-IPr catalyst, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add chlorobenzene via syringe.

  • Purge the reaction mixture with carbon monoxide gas for 5-10 minutes, then leave a balloon of CO attached to the vessel.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Carbonylative Suzuki-Miyaura Cross-Coupling [4]

EntryAryl IodideAryl Boronic AcidProductYield (%)
12,6-DimethyliodobenzenePhenylboronic acid2,6-Dimethylbenzophenone92
22,6-DiisopropyliodobenzenePhenylboronic acid2,6-Diisopropylbenzophenone85
32-Iodo-m-xylene4-Methoxyphenylboronic acid2,6-Dimethyl-4'-methoxybenzophenone88
42-Iodo-m-xyleneThiophene-2-boronic acid(2,6-Dimethylphenyl)(thiophen-2-yl)methanone64
Protocol 2: Synthesis of a Branched Ketone using an Organocuprate (Gilman Reagent)

This protocol describes the reaction of an acid chloride with a lithium dialkylcuprate to form a ketone, a method that is effective even with hindered substrates.[6][7]

Reaction Scheme: R-COCl + (R')₂CuLi --(1. Ether, -78 °C; 2. H₂O)--> R-CO-R'

Materials:

  • Alkyl or aryl halide (R'-X)

  • Lithium metal

  • Copper(I) iodide (CuI)

  • Acid chloride (R-COCl)

  • Anhydrous diethyl ether or THF

Procedure:

Part A: Preparation of the Gilman Reagent

  • Prepare the organolithium reagent (R'-Li) by reacting the corresponding halide (R'-X) with lithium metal in anhydrous ether.

  • In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous ether or THF and cool to -78 °C.

  • Slowly add two equivalents of the organolithium reagent to the CuI suspension. The solution will change color, indicating the formation of the lithium dialkylcuprate ((R')₂CuLi).

Part B: Reaction with Acid Chloride

  • In a separate flask, dissolve the acid chloride in anhydrous ether or THF and cool to -78 °C.

  • Slowly add the freshly prepared Gilman reagent to the acid chloride solution.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

troubleshooting_workflow start Start: Low Yield in Branched Ketone Synthesis q1 Is the reaction a Grignard or Organolithium addition? start->q1 q2 Are side products observed? q1->q2 Yes q3 Is the reaction a Friedel-Crafts Acylation? q1->q3 No sol1 Switch to Organocuprate (Gilman Reagent) q2->sol1 Enolization observed sol2 Use Organocerium Reagent q2->sol2 Enolization/Reduction sol3 Lower Reaction Temperature q2->sol3 Enolization observed end Optimized Synthesis sol1->end sol2->end sol3->end sol4 Use Carbonylative Cross-Coupling (e.g., Suzuki, Negishi) q3->sol4 Yes sol4->end

Caption: Troubleshooting workflow for low-yield branched ketone synthesis.

grignard_side_reactions cluster_0 Reaction Pathways Hindered Ketone Hindered Ketone Desired Product\n(Tertiary Alcohol) Desired Product (Tertiary Alcohol) Hindered Ketone->Desired Product\n(Tertiary Alcohol) Nucleophilic Addition (1,2-addition) Enolate Intermediate Enolate Intermediate Hindered Ketone->Enolate Intermediate Deprotonation (Base Behavior) Reduced Product\n(Secondary Alcohol) Reduced Product (Secondary Alcohol) Hindered Ketone->Reduced Product\n(Secondary Alcohol) Reduction (Hydride Transfer) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Starting Ketone\n(After Workup) Starting Ketone (After Workup) Enolate Intermediate->Starting Ketone\n(After Workup) Protonation

Caption: Competing reaction pathways for Grignard reagents with hindered ketones.

organocuprate_vs_grignard cluster_grignard Grignard Reagent (High Reactivity) cluster_organocuprate Organocuprate (Lower Reactivity) AcidChloride1 Acid Chloride (R-COCl) Ketone1 Ketone Intermediate (R-CO-R') AcidChloride1->Ketone1 + R'-MgX Alcohol Tertiary Alcohol (R-C(OH)(R')₂) Ketone1->Alcohol + R'-MgX (Fast Reaction) AcidChloride2 Acid Chloride (R-COCl) Ketone2 Ketone Product (R-CO-R') AcidChloride2->Ketone2 + (R')₂CuLi No Reaction (or very slow) No Reaction (or very slow) Ketone2->No Reaction (or very slow) + (R')₂CuLi

Caption: Reactivity comparison of Grignard vs. Organocuprate reagents with acid chlorides.

References

Technical Support Center: Optimizing Temperature Control in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize temperature control in Grignard reactions.

Troubleshooting Guide & FAQs

Reaction Initiation

Q1: My Grignard reaction won't start. How does temperature play a role and what can I do?

A1: Failure to initiate is a common issue often linked to temperature and the condition of the magnesium surface. While there's no single optimal initiation temperature, it is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[1]

  • Initial Warming: Some reactions require gentle warming to begin.[1] You can use a heating mantle or water bath to raise the temperature to a gentle reflux.[2]

  • Passivated Magnesium: The magnesium surface can be coated with a layer of magnesium oxide, which prevents the reaction.[1]

    • Activation: Add a small crystal of iodine. The disappearance of its characteristic purple color is a visual cue that the reaction has started.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[1][3]

    • Mechanical Activation: If warming doesn't work, you can try crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[3][4]

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously oven-dried or flame-dried and use anhydrous solvents.[1] The presence of water can prevent the reaction from starting.[3][5]

Reaction Control & Exothermicity

Q2: My reaction is boiling too vigorously and seems out of control. What steps should I take to manage the exotherm?

A2: Grignard reagent formation is a highly exothermic process.[1][6][7] Uncontrolled heat evolution can lead to dangerous solvent boiling, pressure buildup, and increased side product formation.[1][6]

  • Slow Addition Rate: The rate of addition of the organic halide is a critical parameter. Add the halide dropwise to maintain a gentle, controlled reflux. A slow addition rate allows for effective heat dissipation and a stable reaction temperature.[1][2]

  • Cooling: Use an ice-water bath to modulate the temperature as needed, especially during the initial phase after initiation and during the addition of the halide.[2] For reactions with highly reactive substrates, cooling to lower temperatures (-40°C to -78°C) may be necessary.[1]

  • Monitoring: Once initiated, the reaction is often self-sustaining. The exotherm is frequently sufficient to maintain reflux without external heating.[1] Continuous monitoring is crucial.

Yield and Side Products

Q3: My yield is low and I'm observing significant side products. How is this related to temperature?

A3: Incorrect temperature control is a primary cause of low yields and the formation of undesired byproducts.[8]

  • High Temperatures: Elevated temperatures favor side reactions.[9] A common side product is the Wurtz coupling product (R-R), formed from the reaction of the Grignard reagent with unreacted organic halide.[1] For example, the formation of biphenyl (B1667301) is favored by higher temperatures in the synthesis of phenylmagnesium bromide.[4]

  • Low Temperatures: While low temperatures can suppress some side reactions like Wurtz coupling, they can also slow down the desired reaction, potentially leading to incomplete conversion if the reaction time is not adjusted.[1] Some functionalized Grignard reagents are only stable at low temperatures (e.g., -78°C).[10]

  • Sterically Hindered Ketones: With sterically hindered ketones, higher temperatures can promote side reactions like enolization (where the Grignard acts as a base) or reduction, leading to recovery of the starting ketone or formation of an alcohol byproduct, respectively.[11]

Data Presentation: Temperature Effects

Table 1: General Temperature Guidelines for Grignard Reactions

Reaction StageTemperature RangeRationale & Notes
Initiation Room Temp. to Solvent RefluxGentle heating may be required. Once started, the reaction is exothermic.[1][2]
Reagent Formation Gentle Reflux of SolventControlled, slow addition of halide is key to manage the exotherm.[1][2] External heating is often unnecessary after initiation.[1]
Reaction with Electrophile -78°C to Room Temp.Varies greatly with substrate. Low temperatures are often required for sensitive functional groups and to improve selectivity.[1][10]

Table 2: Temperature Effects on Side Product Formation

TemperatureCommon Side ProductsEffect
Elevated (> 40°C) Wurtz Coupling (e.g., Biphenyl)Increased formation, leading to lower yield of the desired Grignard reagent.[1][4][9]
Elevated Enolization/Reduction (with hindered ketones)Grignard reagent acts as a base or reducing agent instead of a nucleophile.[11]
Low (-78°C to -40°C) Wurtz CouplingSuppressed formation, improving the yield of the Grignard reagent.[1]

Experimental Protocols

Protocol: Temperature-Controlled Synthesis of a Grignard Reagent

This protocol outlines the general steps for preparing a Grignard reagent with careful temperature management.

1. Glassware Preparation:

  • Thoroughly clean all glassware (round-bottom flask, Claisen adapter, condenser, and addition funnel).
  • Dry all glassware in an oven overnight at >120°C or flame-dry under a vacuum immediately before use to remove all traces of water.[1][4]
  • Assemble the apparatus while still warm and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

2. Reagent Setup:

  • Place magnesium turnings in the reaction flask.
  • Add a small amount of anhydrous solvent (e.g., diethyl ether or THF) to cover the magnesium.
  • In the addition funnel, prepare a solution of the organic halide in the anhydrous solvent.

3. Initiation:

  • Add a small portion (~5-10%) of the organic halide solution to the magnesium suspension.
  • Observe for signs of reaction initiation: gentle bubbling, a cloudy gray appearance of the mixture, and a spontaneous increase in temperature (exotherm).[12]
  • If the reaction does not start, add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle warming with a water bath may be applied.[2]

4. Maintaining Control:

  • Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining organic halide solution from the addition funnel.
  • The rate of addition should be controlled to maintain a gentle reflux of the solvent. Avoid vigorous, uncontrolled boiling.[4]
  • Use an ice-water bath to cool the flask if the reaction becomes too vigorous.[2]

5. Completion and Use:

  • After all the organic halide has been added, the reaction may be stirred at room temperature or gentle reflux for an additional 15-60 minutes to ensure complete conversion.[2]
  • The resulting Grignard reagent is typically used immediately in the subsequent reaction step.[4]

Visualizations

TroubleshootingWorkflow Start Grignard Reaction Fails to Initiate CheckMoisture Are glassware and solvents completely dry? Start->CheckMoisture DryApparatus Oven/flame-dry all glassware. Use anhydrous solvent. CheckMoisture->DryApparatus No CheckMg Is Mg surface passivated? CheckMoisture->CheckMg Yes DryApparatus->Start ActivateMg Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings CheckMg->ActivateMg Yes ApplyHeat Apply gentle heat (water bath) CheckMg->ApplyHeat No ActivateMg->ApplyHeat Success Reaction Initiated. Proceed with caution. ApplyHeat->Success Yes Failure Initiation Failed. Re-evaluate reagents/setup. ApplyHeat->Failure No

Caption: Troubleshooting workflow for Grignard reaction initiation failures.

ExperimentalWorkflow Prep 1. Prepare Dry Apparatus (Oven/Flame-Dry) Charge 2. Charge Flask - Magnesium Turnings - Anhydrous Solvent Prep->Charge Initiate 3. Initiate Reaction - Add ~10% Alkyl Halide - Observe for Exotherm Charge->Initiate Control 4. Controlled Addition - Add remaining halide slowly - Maintain gentle reflux Initiate->Control Cool Use Ice Bath if too vigorous Control->Cool Complete 5. Completion - Stir post-addition - Use reagent immediately Control->Complete

Caption: Workflow for a temperature-controlled Grignard reaction setup.

References

Technical Support Center: Synthesis of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-3-hexanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process: 1) Grignard reaction of isobutyraldehyde (B47883) with sec-butylmagnesium bromide to form 2,4-dimethyl-3-hexanol (B75874), and 2) subsequent oxidation of the secondary alcohol to the desired ketone.

Grignard Reaction Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2,4-Dimethyl-3-hexanol 1. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are rigorously dried.
2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
3. Poor Quality Alkyl Halide: The sec-butyl bromide may contain impurities or have decomposed.3. Use freshly distilled or high-purity sec-butyl bromide.
Formation of a Significant Amount of Wurtz Coupling Product (3,4-Dimethylhexane) 1. High Local Concentration of Alkyl Halide: Adding the sec-butyl bromide too quickly can favor coupling.1. Add the sec-butyl bromide solution dropwise to the magnesium suspension with vigorous stirring to maintain a low concentration of the halide.
2. Elevated Reaction Temperature: Higher temperatures can promote the coupling side reaction.2. Maintain the reaction temperature at a moderate level, typically by using a water bath to control any exotherm.
Recovery of Starting Material (Isobutyraldehyde) 1. Inefficient Grignard Reagent Formation: See "Low or No Yield" above.1. Ensure the Grignard reagent has formed in a reasonable concentration before adding the aldehyde. A good indication is the disappearance of the magnesium turnings and the formation of a cloudy grey solution.
2. Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of isobutyraldehyde.2. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Oxidation Reaction Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation (Presence of 2,4-Dimethyl-3-hexanol in the Product Mixture) 1. Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the alcohol may be too low.1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., PCC or Swern reagents).
2. Deactivated Oxidizing Agent: The oxidizing agent may have degraded due to moisture or improper storage.2. Use fresh, high-quality oxidizing agents. For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is fresh.
3. Steric Hindrance: 2,4-Dimethyl-3-hexanol is a sterically hindered secondary alcohol, which can slow down the reaction rate.3. Increase the reaction time or slightly elevate the temperature, depending on the stability of the reagents. For PCC, stirring for a longer duration at room temperature may be necessary. For Swern oxidation, ensure the reaction is allowed to warm to room temperature after the addition of the base.
Formation of a Tar-Like Residue (with PCC) 1. Reaction with Pyridinium Chlorochromate Byproducts: The chromium byproducts can form a sticky residue.1. Adsorb the PCC onto a solid support like silica (B1680970) gel or Celite before adding it to the reaction mixture. This facilitates an easier work-up.
Unpleasant Odor of Rotten Cabbage (with Swern Oxidation) 1. Formation of Dimethyl Sulfide (B99878) (DMS): DMS is a volatile and odorous byproduct of the Swern oxidation.1. Perform the reaction and work-up in a well-ventilated fume hood. Quench the reaction mixture with a solution of sodium hypochlorite (B82951) (bleach) to oxidize the DMS to odorless dimethyl sulfoxide (B87167) (DMSO).
Formation of α-Halo Ketone Byproduct 1. Reaction with Halogenated Oxidizing Agents: If using an oxidant that contains a halide (e.g., from PCC or Swern with oxalyl chloride), reaction at the alpha-carbon of the ketone can occur under certain conditions.1. Ensure the reaction is performed under the recommended conditions, particularly with respect to temperature and stoichiometry. A thorough aqueous work-up will typically remove any unreacted halogenating species.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is a two-step synthesis. The first step involves the Grignard reaction between sec-butylmagnesium bromide and isobutyraldehyde to produce the secondary alcohol, 2,4-dimethyl-3-hexanol. The second step is the oxidation of this alcohol to the target ketone, this compound.

Q2: Which oxidizing agent is best for the conversion of 2,4-dimethyl-3-hexanol to this compound?

Due to the sterically hindered nature of 2,4-dimethyl-3-hexanol, mild oxidizing agents are preferred to avoid side reactions. Pyridinium chlorochromate (PCC) and Swern oxidation are both effective choices. PCC is a convenient reagent, although it is a chromium-based oxidant. Swern oxidation is a metal-free alternative that proceeds under mild, low-temperature conditions, but it generates dimethyl sulfide as a malodorous byproduct.

Q3: How can I minimize the formation of the tertiary alcohol byproduct in the Grignard reaction?

The formation of a tertiary alcohol is a common side reaction when a Grignard reagent reacts with an ester. To synthesize a ketone, it is generally better to start with an aldehyde or a nitrile. In the synthesis of this compound from isobutyraldehyde, the primary concern is not the formation of a tertiary alcohol, but rather side reactions like Wurtz coupling and enolization.

Q4: What are the expected yields for the synthesis of this compound?

While specific yields can vary depending on the exact conditions and scale, a well-optimized Grignard reaction to form the precursor alcohol can be expected to yield in the range of 70-90%. The subsequent oxidation step, if carried out carefully with an appropriate oxidant, can also be high-yielding, typically in the range of 80-95%. Overall yields for the two-step process would be in the range of 55-85%.

Q5: How can I purify the final product, this compound?

The primary methods for purification are distillation and column chromatography. Given the boiling point of this compound (approximately 155-157 °C at atmospheric pressure), vacuum distillation is often employed to reduce the temperature and prevent potential decomposition. Flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is also an effective method for removing polar impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-3-hexanol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

  • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethyl-3-hexanol.

Protocol 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound using PCC

Materials:

  • 2,4-Dimethyl-3-hexanol

  • Pyridinium chlorochromate (PCC) (1.5 equivalents)

  • Celite or silica gel

  • Anhydrous dichloromethane (B109758)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, add PCC to a suspension of Celite or silica gel in anhydrous dichloromethane.

  • To this stirred suspension, add a solution of 2,4-dimethyl-3-hexanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or flash column chromatography.

Visualizations

Synthesis_Pathway reagents1 1. Mg, I2 (cat.) 2. Isobutyraldehyde reagents2 PCC or Swern Oxidation start sec-Butyl Bromide intermediate 2,4-Dimethyl-3-hexanol start->intermediate Grignard Reaction product This compound intermediate->product Oxidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_oxidation Check Oxidation Step: Incomplete Conversion? start->check_oxidation check_grignard Check Grignard Step: Low Yield of Alcohol? check_oxidation->check_grignard No oxidation_issue Troubleshoot Oxidation: - Insufficient/Inactive Oxidant - Steric Hindrance check_oxidation->oxidation_issue Yes grignard_issue Troubleshoot Grignard: - Wet Reagents/Glassware - Inactive Mg - Side Reactions (Wurtz, Enolization) check_grignard->grignard_issue Yes solution_oxidation Solutions: - Use fresh/excess oxidant - Increase reaction time oxidation_issue->solution_oxidation solution_grignard Solutions: - Dry all components thoroughly - Activate Mg - Control addition rate & temperature grignard_issue->solution_grignard

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Purification of Isomeric Ketone Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of isomeric ketone mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of isomeric ketones so challenging?

A1: Isomeric ketones possess the same molecular formula and often have very similar physicochemical properties, such as polarity, boiling point, and solubility. This similarity makes their separation by common purification techniques like chromatography, distillation, and crystallization inherently difficult. For instance, positional isomers may only differ in the location of the carbonyl group, leading to minimal differences in hydrophobicity, which is the primary separation principle in reversed-phase HPLC.[1] Stereoisomers (enantiomers) are even more challenging as they have identical physical properties in an achiral environment and require specialized chiral selectors for separation.

Q2: What are the primary methods for purifying isomeric ketone mixtures?

A2: The main techniques employed for the purification of isomeric ketone mixtures include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase and normal-phase chromatography. Chiral HPLC is essential for separating enantiomers.[2]

  • Gas Chromatography (GC): Suitable for volatile ketones.

  • Crystallization: Including fractional crystallization and diastereomeric salt formation for chiral resolutions.[3]

  • Distillation: Such as fractional distillation for isomers with a significant difference in boiling points.

Q3: When should I choose chromatography over crystallization for separating ketone isomers?

A3: The choice between chromatography and crystallization depends on several factors:

  • Scale of Purification: Chromatography, especially preparative HPLC, is well-suited for purifying small to medium quantities of material (micrograms to grams).[4] Crystallization is often more scalable and cost-effective for larger quantities.[5]

  • Nature of the Isomers: For enantiomers, chiral chromatography is a direct and often effective method.[6] Crystallization of enantiomers typically requires derivatization to form diastereomers, which can then be separated based on differences in solubility.[3]

  • Physical State of the Mixture: If the isomeric mixture is a solid at room temperature, crystallization is often a viable first approach.

  • Purity Requirements: HPLC can often achieve very high levels of purity, which is critical in pharmaceutical applications.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: My ketone isomers are co-eluting or have very poor resolution in reversed-phase HPLC. What should I do?

A4: Co-elution is a common problem when separating isomers with similar polarities.[8] A systematic approach to method development is key to achieving separation. The resolution is influenced by the column's efficiency (N), selectivity (α), and the retention factor (k').[9]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: If your retention factor (k') is low (e.g., < 2), your isomers are eluting too quickly. Increase the proportion of the aqueous phase in your mobile phase to increase retention and provide more opportunity for separation.[8]

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the selectivity of the separation.[10]

    • Introduce Mobile Phase Modifiers: For ionizable ketones, adjusting the pH with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can significantly change retention and selectivity.[11] Small amounts of additives like formic acid or trifluoroacetic acid can also improve peak shape and resolution.[12]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is unsuccessful, your column may not have the right chemistry for the separation. For positional aromatic ketones, consider switching from a standard C18 column to a phenyl-hexyl or pentafluorophenyl (PFP) column to introduce different separation mechanisms like π-π interactions.[1]

  • Adjust the Temperature:

    • Varying the column temperature can influence selectivity. For chiral separations, lower temperatures often lead to better resolution.[9]

Q5: I'm observing peak tailing with my ketone isomers in HPLC. What could be the cause and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between the polar ketone group and active sites on the stationary phase, such as residual silanols.

Troubleshooting Steps:

  • Use a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine, can help to block the active silanol (B1196071) groups.

  • Adjust pH: For acidic or basic ketones, ensure the mobile phase pH is appropriate to maintain a single ionization state.

  • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent. If this doesn't help, the column may need to be replaced.[13]

Crystallization

Q6: I am struggling to achieve good separation of my ketone isomers by crystallization. What factors should I consider?

A6: Successful crystallization depends on finding conditions where the solubility of the isomers is sufficiently different.

Troubleshooting Steps:

  • Solvent Selection: This is the most critical factor. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature. Screen a variety of solvents with different polarities.

  • Cooling Rate: A slow cooling rate is generally preferred as it allows for the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.[14]

  • Seeding: If you have a small amount of one pure isomer, you can use it to "seed" a supersaturated solution of the mixture. This can induce the crystallization of the desired isomer.[6]

  • For Enantiomers - Diastereomeric Resolution: React the racemic ketone mixture with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomers.[3] These diastereomers will have different physical properties, including solubility, allowing for their separation by fractional crystallization. The resolving agent can then be removed to yield the pure enantiomers.

Data Presentation

Table 1: Illustrative HPLC Separation Data for Positional Ketone Isomers (2-Hexanone vs. 3-Hexanone)

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)
C18 (5 µm, 4.6 x 150 mm)60:40 Acetonitrile:Water1.0251.21.05
C18 (5 µm, 4.6 x 150 mm)50:50 Methanol:Water1.0251.41.08
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)60:40 Acetonitrile:Water1.0251.81.12

Note: The data in this table is illustrative and intended to demonstrate the potential impact of changing the stationary phase and organic modifier on the separation of positional ketone isomers.

Table 2: Illustrative Data for Chiral Resolution of a Racemic Ketone by Crystallization of Diastereomeric Salts

Chiral Resolving AgentCrystallization SolventYield of Diastereomer 1 (%)Diastereomeric Excess of Diastereomer 1 (%)
(R)-(-)-Mandelic AcidEthanol3592
(R)-(-)-Mandelic AcidIsopropanol4295
(1R)-(-)-10-Camphorsulfonic AcidAcetone3898

Note: This data is representative and illustrates how the choice of resolving agent and solvent can affect the yield and purity of the separated diastereomer.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Isomeric Ketones

This protocol outlines a general procedure for scaling up an analytical HPLC method to a preparative scale for the purification of ketone isomers.[4][15]

1. Analytical Method Development: a. Develop an analytical HPLC method that provides baseline resolution (Rs > 1.5) of the isomeric ketone mixture. b. Use a column with the same stationary phase as the intended preparative column. c. Optimize the mobile phase composition (solvents, modifiers, pH) for the best separation.

2. Method Scaling: a. Calculate the preparative flow rate based on the column diameters: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²) b. Determine the maximum sample load on the analytical column without losing resolution. c. Scale the injection volume for the preparative column: Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Diameter² / Analytical Column Diameter²)

3. Preparative Run: a. Equilibrate the preparative column with the mobile phase at the calculated flow rate until a stable baseline is achieved. b. Dissolve the crude isomeric ketone mixture in the mobile phase or a compatible solvent at a high concentration. c. Inject the calculated sample volume. d. Monitor the separation and collect the fractions corresponding to each isomer.

4. Fraction Analysis and Post-Processing: a. Analyze the collected fractions by analytical HPLC to determine their purity. b. Combine the pure fractions for each isomer. c. Remove the solvent under reduced pressure to obtain the purified isomeric ketones.

Protocol 2: Fractional Crystallization of a Ketone Isomer Mixture

This protocol provides a general procedure for separating a mixture of ketone isomers by fractional crystallization.[16]

1. Solvent Screening: a. In small vials, test the solubility of the isomeric mixture in a range of solvents at room temperature and at an elevated temperature (e.g., the solvent's boiling point). b. The ideal solvent will show a large difference in solubility with temperature (highly soluble when hot, sparingly soluble when cold).

2. Crystallization: a. Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote slow cooling. c. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

3. Isolation and Purification: a. Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impure mother liquor. c. Dry the crystals.

4. Analysis: a. Analyze the purity of the crystallized solid and the remaining mother liquor (filtrate) by a suitable analytical technique (e.g., HPLC or GC) to determine the efficiency of the separation. b. If necessary, repeat the crystallization process on the obtained solid to further improve its purity.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution or Co-elution of Ketone Isomers check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_strength Adjust Mobile Phase Strength (e.g., increase aqueous content) check_k->adjust_strength No change_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) check_k->change_modifier Yes adjust_strength->change_modifier change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_modifier->change_column adjust_temp Adjust Column Temperature change_column->adjust_temp resolved Resolution Achieved adjust_temp->resolved

Caption: A troubleshooting workflow for addressing poor resolution or co-elution in the HPLC separation of ketone isomers.

Fractional_Crystallization_Workflow start Separate Ketone Isomer Mixture dissolve Dissolve Mixture in Minimum Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form induce_crystallization Induce Crystallization (scratching, seeding, or further cooling) crystals_form->induce_crystallization No filter Collect Crystals by Vacuum Filtration crystals_form->filter Yes induce_crystallization->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity of Crystals and Mother Liquor dry->analyze

Caption: A general experimental workflow for the purification of a ketone isomer mixture using fractional crystallization.

References

Technical Support Center: Enhancing Resolution of 2,4-Dimethyl-3-hexanone in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the gas chromatography-mass spectrometry (GC-MS) resolution of 2,4-Dimethyl-3-hexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution of this compound?

The most critical factor for achieving good resolution is the selection of an appropriate GC column, specifically the stationary phase.[1] Since this compound is a polar compound (ketone), a stationary phase with similar polarity will provide better retention and selectivity, following the principle of "like dissolves like".

Q2: Which type of GC column is recommended for the analysis of this compound?

For polar analytes like ketones, a polar or intermediate polarity column is generally recommended.[1] Polyethylene glycol (PEG) phases, often referred to as WAX columns, are well-suited for separating compounds with hydrogen bonding capabilities like ketones.[1][2] A non-polar stationary phase may also be used, which will primarily separate compounds based on their boiling points.[2][3]

Q3: How do column dimensions affect the resolution of this compound?

Column dimensions—length, internal diameter (ID), and film thickness—play a significant role in resolution:

  • Length: Increasing the column length enhances resolution by increasing the number of theoretical plates. Doubling the column length can increase resolution by approximately 40%, but it will also double the analysis time.[1][4]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) provide higher efficiency and better resolution compared to larger ID columns (e.g., 0.25 mm).[1]

  • Film Thickness: A thicker film increases retention, which can be beneficial for volatile compounds. A standard film thickness of 0.25 µm is often a good starting point.[1]

Q4: Can temperature programming improve the resolution of this compound and its isomers?

Yes, temperature programming is a powerful technique for improving the resolution of compounds with a wide range of boiling points.[5] By gradually increasing the oven temperature, you can enhance the separation of closely eluting peaks, improve peak shapes, and reduce analysis time.[5][6] A slow temperature ramp rate (e.g., 1-5 °C/minute) generally provides better resolution.[7]

Q5: What are common causes of peak tailing when analyzing this compound?

Peak tailing, an asymmetrical peak shape with a broader second half, can be caused by several factors:

  • Active Sites: Polar functional groups in this compound can interact with active sites in the inlet liner or on the column, causing tailing.[7][8]

  • Improper Column Installation: A poor column cut or incorrect positioning in the inlet can lead to peak tailing.[8]

  • Column Contamination: Contaminants at the head of the column can interact with the analyte.[9]

  • Low Carrier Gas Flow Rate: Insufficient carrier gas flow can result in poor peak shapes.[10]

Troubleshooting Guides

This section addresses common problems encountered during the GC-MS analysis of this compound and provides step-by-step solutions.

Problem: Poor Resolution or Peak Co-elution

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inappropriate GC Column The stationary phase lacks sufficient selectivity. For ketones, consider a polar stationary phase like a WAX column (Polyethylene Glycol).[1][2] If using a non-polar column, separation will be primarily by boiling point.[2][3]
Suboptimal Temperature Program The oven temperature program is not optimized. A slow ramp rate (e.g., 1-5 °C/min) can improve the separation of closely eluting compounds.[5][7]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas is too high or too low. Optimize the flow rate for your column's internal diameter. For a 0.25 mm ID column, a typical starting flow rate is 1.0-1.5 mL/min.[7]
Column Overload Injecting too much sample can lead to broad, fronting peaks.[9] Reduce the injection volume, dilute the sample, or increase the split ratio.[11]
Problem: Peak Tailing

Potential Causes and Solutions:

Potential CauseSuggested Solution
Active Sites in Inlet or Column Polar analytes like ketones can interact with active sites. Use a deactivated inlet liner and a high-quality, inert GC column.[7] If tailing persists, trimming 10-20 cm from the front of the column may help.[8]
Improper Column Installation A poor column cut or incorrect installation can cause peak distortion. Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.[8]
Column Contamination Contaminants can build up at the head of the column. Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[7]
Low Inlet Temperature If the inlet temperature is too low, the sample may not vaporize efficiently. Increase the inlet temperature, but avoid temperatures that could cause thermal degradation of the analyte.
Problem: Peak Fronting

Potential Causes and Solutions:

Potential CauseSuggested Solution
Column Overload This is the most common cause of peak fronting.[9] Reduce the amount of sample introduced to the column by decreasing the injection volume, diluting the sample, or increasing the split ratio.[11]
Improper Column Installation Ensure the column is installed correctly in the injector as per the instrument manual.[11]
Solvent and Stationary Phase Mismatch A significant mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape.[1] Choose a solvent that is more compatible with the stationary phase.

Experimental Protocols

Protocol 1: Optimizing the GC Oven Temperature Program
  • Initial Screening:

    • Start with a relatively fast temperature ramp (e.g., 20 °C/min) to determine the approximate elution temperature of this compound.

    • Set the initial oven temperature approximately 20 °C below the boiling point of your solvent for splitless injection.[12]

  • Improving Resolution:

    • Once the elution region is known, perform a new run with a much slower ramp rate (e.g., 5 °C/min) through this region.

    • To further enhance separation, you can add an isothermal hold at a temperature about 45 °C below the elution temperature of the critical pair of peaks.[12]

    • Adjust the initial temperature, ramp rate, and final temperature until optimal separation is achieved.

Protocol 2: Inlet Maintenance for Reducing Peak Tailing
  • Cool Down: Ensure the GC inlet has cooled to a safe temperature before performing maintenance.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace: Discard the old septum and liner. Inspect the O-ring for any signs of wear and tear and replace it if necessary.

  • Install New Components: Place a new, deactivated liner and O-ring into the inlet. Install a new septum and tighten the septum nut according to the manufacturer's guidelines.[10]

Visualizations

TroubleshootingWorkflow Start Poor Resolution of This compound CheckPeakShape Examine Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetric Fronting Peak Fronting? CheckPeakShape->Fronting Asymmetric CoElution Symmetric but Poorly Resolved? CheckPeakShape->CoElution Symmetric ActiveSites Check for Active Sites (Inlet Liner, Column) Tailing->ActiveSites Overload Column Overload? Fronting->Overload OptimizeTemp Optimize Temperature Program (Slower Ramp) CoElution->OptimizeTemp ColumnInstall Verify Column Installation (Cut and Position) ActiveSites->ColumnInstall If liner is inert Contamination Column Contamination? ColumnInstall->Contamination If installation is correct SolveTailing Perform Inlet Maintenance Trim/Replace Column Contamination->SolveTailing SolventMismatch Solvent/Phase Mismatch? Overload->SolventMismatch If not overloaded SolveFronting Reduce Sample Concentration Increase Split Ratio Change Solvent SolventMismatch->SolveFronting ChangeColumn Select More Appropriate Stationary Phase (e.g., WAX) OptimizeTemp->ChangeColumn If still co-eluting OptimizeFlow Optimize Carrier Gas Flow ChangeColumn->OptimizeFlow If still co-eluting SolveCoElution Method Development Complete OptimizeFlow->SolveCoElution

Caption: Troubleshooting workflow for poor resolution.

MethodDevelopmentWorkflow Start Start: Method Development for This compound SelectColumn 1. Select Column (e.g., Polar WAX phase) Start->SelectColumn SetInitialParams 2. Set Initial Parameters (Inlet Temp, Flow Rate, Split Ratio) SelectColumn->SetInitialParams ScreeningRun 3. Perform Screening Run (Fast Temperature Ramp) SetInitialParams->ScreeningRun EvaluateResolution 4. Evaluate Resolution ScreeningRun->EvaluateResolution OptimizeTemp 5a. Optimize Temperature Program (Slower Ramp, Isothermal Holds) EvaluateResolution->OptimizeTemp Resolution is Inadequate FinalMethod 6. Final Validated Method EvaluateResolution->FinalMethod Resolution is Adequate OptimizeFlow 5b. Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow AdjustInjection 5c. Adjust Injection Parameters (Volume, Split Ratio) OptimizeFlow->AdjustInjection AdjustInjection->EvaluateResolution Re-evaluate

Caption: Experimental workflow for method development.

References

Technical Support Center: Aldol Condensation for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing byproducts in aldol (B89426) condensation reactions for ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My crossed aldol condensation is yielding a complex mixture of products. What are the likely byproducts and why is this happening?

A: A complex product mixture is a frequent challenge in crossed aldol reactions, particularly when both the ketone and the aldehyde have α-hydrogens.[1] This leads to a mixture of up to four potential products: two self-condensation products and two crossed-aldol products.[1] The core issue is a lack of control over which molecule acts as the nucleophilic enolate and which as the electrophilic acceptor.[1]

Common Byproducts:

  • Self-condensation of the ketone: The ketone enolate reacts with another molecule of the ketone.[2] This is more common when the ketone is highly reactive.

  • Self-condensation of the aldehyde: If the aldehyde possesses α-hydrogens, its enolate can react with another aldehyde molecule.[1]

  • Cannizzaro reaction products: If a non-enolizable aldehyde is used in the presence of a strong base, it can disproportionate into a primary alcohol and a carboxylic acid.[3][4][5] This is favored by high base concentrations and elevated temperatures.[3]

  • Michael addition products: In some cases, the enolate can add to the α,β-unsaturated ketone product in a conjugate addition.

Q2: How can I prevent the self-condensation of my ketone starting material?

A: Minimizing the self-condensation of the ketone is crucial for achieving a high yield of the desired crossed-aldol product. Several strategies can be employed:

  • Use a non-enolizable aldehyde: The most effective method is to use an aromatic aldehyde or another aldehyde lacking α-hydrogens (e.g., benzaldehyde, formaldehyde).[1][2] This aldehyde can only act as the electrophile, preventing it from self-condensing and reducing the number of possible byproducts.[1][6]

  • Control the order of addition: Slowly add the enolizable ketone to a mixture of the non-enolizable aldehyde and the base.[1] This keeps the concentration of the ketone enolate low, favoring the reaction with the more abundant aldehyde.[1]

  • Use an excess of the ketone: If the ketone is readily available and inexpensive, using it in excess can drive the reaction towards the desired product. In some cases, the ketone can even be used as the solvent.[4]

  • Directed Aldol Strategy: For maximum control, a directed approach is recommended. This involves pre-forming the ketone enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the aldehyde.[1][2] This ensures the ketone exclusively acts as the nucleophile.

Q3: I am observing significant amounts of a carboxylic acid and an alcohol in my reaction mixture. What is causing this and how can I stop it?

A: The formation of a carboxylic acid and an alcohol from your aldehyde starting material is a clear indication of a competing Cannizzaro reaction.[3][5] This occurs when an aldehyde that lacks α-hydrogens is subjected to a strong base.[3][7]

Troubleshooting the Cannizzaro Reaction:

  • Reduce Base Concentration: The Cannizzaro reaction is highly dependent on the base concentration.[3] Use a more dilute solution of your base (e.g., switch from 50% NaOH to 10% NaOH).[3]

  • Lower the Reaction Temperature: Higher temperatures can promote the Cannizzaro reaction.[3] Performing the reaction at room temperature or even 0 °C can significantly disfavor this side reaction.[3]

  • Choice of Base: While strong bases are needed, excessively high concentrations should be avoided. For some systems, milder bases like potassium glycinate (B8599266) may be effective.[8]

Q4: My aldol condensation with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control which α-carbon of the ketone reacts?

A: Controlling regioselectivity in the aldol condensation of unsymmetrical ketones is a significant challenge. The reaction can proceed through two different enolates: the kinetic enolate (formed faster at the less substituted α-carbon) and the thermodynamic enolate (more stable, formed at the more substituted α-carbon).[9]

Strategies for Regiocontrol:

  • Kinetic Control: To favor the formation of the kinetic enolate, use a bulky, strong, non-nucleophilic base like LDA in an aprotic solvent at low temperatures (-78 °C).[9][10] These conditions favor the rapid, irreversible deprotonation of the less sterically hindered proton.[10][11]

  • Thermodynamic Control: To favor the formation of the more stable thermodynamic enolate, use a smaller, weaker base (like NaOH or NaOEt) in a protic solvent at higher temperatures (room temperature or above).[9][10] These conditions allow for equilibration, leading to the most stable enolate.

  • Catalyst Selection: Specific solid catalysts can also direct regioselectivity. For instance, sulfonic acid-functionalized catalysts have been shown to preferentially form the branched product (from the methylene (B1212753) group of 2-butanone), while metal-substituted BEA zeotypes favor the linear product (from the methyl group).[12]

Troubleshooting Guides

Issue 1: Low Yield of the Desired α,β-Unsaturated Ketone
Possible Cause Troubleshooting Steps
Reaction equilibrium is unfavorable. The initial aldol addition is often reversible.[13] Driving the reaction to completion by removing water (e.g., using a Dean-Stark trap) or by ensuring the subsequent dehydration is rapid and irreversible can improve the yield. The formation of a conjugated system in the final product provides a thermodynamic driving force.[14][15]
Incorrect base strength or concentration. The base must be strong enough to deprotonate the ketone but not so strong as to promote side reactions. Optimize the base concentration through small-scale trial reactions.[4] For many Claisen-Schmidt reactions, catalytic amounts of NaOH are sufficient.[4]
Suboptimal reaction temperature. Temperature plays a critical role. While heat is often required for the dehydration step to form the α,β-unsaturated product, excessively high temperatures can lead to product degradation and polymerization.[1][4] The optimal temperature is substrate-dependent and should be determined empirically.
Steric hindrance. Highly substituted ketones or bulky aldehydes can slow down the reaction rate. Longer reaction times or slightly higher temperatures may be necessary.
Issue 2: Formation of a Tar-Like Substance Instead of a Crystalline Product
Possible Cause Troubleshooting Steps
Polymerization of the aldehyde. Aldehydes, especially in the presence of strong bases and high temperatures, can undergo polymerization.[4]
Product degradation. The α,β-unsaturated ketone product may be unstable under harsh reaction conditions.
Troubleshooting Steps: - Use a lower concentration of a weaker base. - Decrease the reaction temperature. - Shorten the reaction time. - Ensure efficient stirring to prevent localized "hot spots" of high base concentration.

Experimental Protocols

Protocol 1: General Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)

This protocol describes the synthesis of a chalcone (B49325) analog from an aromatic aldehyde and a ketone.[4][16]

Materials:

  • Aromatic aldehyde (e.g., p-tolualdehyde, benzaldehyde) (1 equivalent)

  • Ketone (e.g., acetone, acetophenone) (1 equivalent)

  • 95% Ethanol (B145695)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde and the ketone in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution dropwise.[4]

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can range from 30 minutes to several hours.[1]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize product precipitation.[16]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with cold water to remove any residual NaOH, followed by a small amount of cold 95% ethanol.[1][17]

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified α,β-unsaturated ketone.[1][18]

  • Drying and Characterization: Dry the purified crystals and characterize them using techniques such as melting point determination, ¹H NMR, and IR spectroscopy.[16]

Protocol 2: Directed Aldol Reaction Using LDA

This protocol is for reactions requiring high selectivity, especially when both carbonyl partners are enolizable or when regioselectivity needs to be controlled.[1][3]

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Enolizable ketone (1 equivalent)

  • Aldehyde or second ketone (1 equivalent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Equipment:

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dry glassware

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • LDA Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add an equimolar amount of n-BuLi dropwise. Stir the solution at this temperature for 30 minutes to form LDA.

  • Enolate Formation: While maintaining the temperature at -78 °C, slowly add the enolizable ketone dropwise to the LDA solution. Stir for 1-2 hours to ensure complete enolate formation.

  • Aldol Addition: Add the second carbonyl compound (aldehyde or ketone) dropwise to the pre-formed enolate solution at -78 °C. Stir for 1-4 hours, monitoring the reaction by TLC.[3]

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]

  • Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate the solvent under reduced pressure, and purify the product, typically by column chromatography.[3]

Visualizations

Aldol_Condensation_Byproducts Potential Pathways in a Crossed Aldol Condensation cluster_reactants Reactants cluster_products Possible Products Ketone Ketone (with α-H) Desired_Product Desired Crossed α,β-Unsaturated Ketone Ketone->Desired_Product Acts as Nucleophile Ketone_Self Ketone Self-Condensation Byproduct Ketone->Ketone_Self Self-Condensation Aldehyde Aldehyde (with or without α-H) Aldehyde->Desired_Product Acts as Electrophile Aldehyde_Self Aldehyde Self-Condensation Byproduct Aldehyde->Aldehyde_Self Self-Condensation (if α-H present) Cannizzaro Cannizzaro Byproducts (Carboxylic Acid + Alcohol) Aldehyde->Cannizzaro Disproportionation (if no α-H, strong base)

Caption: Byproduct formation pathways in crossed aldol condensation.

Troubleshooting_Workflow Troubleshooting Workflow for Aldol Condensation Start Start Experiment Check_Yield Is Yield Acceptable? Start->Check_Yield Analyze_Byproducts Analyze Byproduct Profile (TLC, NMR, GC-MS) Check_Yield->Analyze_Byproducts No End Successful Synthesis Check_Yield->End Yes Self_Condensation Self-Condensation Products Observed? Analyze_Byproducts->Self_Condensation Cannizzaro Cannizzaro Products Observed? Self_Condensation->Cannizzaro No Adjust_Strategy Adjust Reaction Strategy Self_Condensation->Adjust_Strategy Yes Cannizzaro->Adjust_Strategy Yes Tar Tar Formation? Cannizzaro->Tar No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Optimize_Conditions->Start Adjust_Strategy->Optimize_Conditions Implement Directed Aldol, Change Addition Order Tar->Optimize_Conditions No Harsh_Conditions Reduce Harshness: - Lower Temp - Lower [Base] Tar->Harsh_Conditions Yes Harsh_Conditions->Start

Caption: A logical workflow for troubleshooting common issues.

Regioselectivity_Control Controlling Regioselectivity with Unsymmetrical Ketones cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Conditions Conditions: - Strong, bulky base (LDA) - Aprotic solvent (THF) - Low Temp (-78 °C) Ketone->Kinetic_Conditions Thermo_Conditions Conditions: - Weaker base (NaOH, NaOEt) - Protic solvent - Higher Temp (RT) Ketone->Thermo_Conditions Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Conditions->Kinetic_Enolate Aldehyde Aldehyde Kinetic_Enolate->Aldehyde Reacts with Aldehyde Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Conditions->Thermo_Enolate Thermo_Enolate->Aldehyde Reacts with Aldehyde

References

Technical Support Center: Green Synthesis of 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the green synthesis of 2,4-Dimethyl-3-hexanone. The focus is on sustainable methods, particularly the solvent-free oxidation of the precursor alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: The most prominent green approach involves the oxidation of the corresponding secondary alcohol, 2,4-dimethyl-3-hexanol. A key sustainable method is a solvent-free oxidation that uses a solid mixture of potassium permanganate (B83412) (KMnO₄) and copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), which minimizes waste and avoids the use of bulk organic solvents.[1] Traditional synthesis often relies on a Grignard reaction to produce the alcohol precursor, which is then oxidized.[1][2]

Q2: Why is a solvent-free approach considered "green"?

A2: Solvent-free reactions are a core principle of green chemistry. They reduce pollution at the source by eliminating the need for organic solvents, which are often volatile, flammable, toxic, and difficult to dispose of. This approach simplifies the reaction work-up, reduces waste, and can lead to a more energy-efficient process.[1]

Q3: What is the role of Copper (II) Sulfate in the solvent-free permanganate oxidation?

A3: In the solid-state oxidation with potassium permanganate, copper (II) sulfate is used in conjunction with the oxidizing agent. While the primary oxidant is KMnO₄, the CuSO₄·5H₂O helps to create a solid reaction medium and can influence the reactivity and selectivity of the oxidation process.

Q4: Can other green oxidation methods be used for this synthesis?

A4: Yes, the field of green oxidation chemistry is broad. Other potential methods, though not specifically detailed for this molecule in the provided context, include the use of polyoxometalate (POM) catalysts with molecular oxygen or the use of nitrogen dioxide as an oxidizing agent, which can be transformed into nitric acid, thereby eliminating waste.[3][4][5] However, the solvent-free permanganate/copper sulfate method is a notable and practical example for this specific transformation.[1]

Synthesis Workflow and Logic

cluster_0 Step 1: Grignard Reaction (Precursor Synthesis) cluster_1 Step 2: Green Oxidation A Isobutyraldehyde C 2,4-Dimethyl-3-hexanol (Alcohol Precursor) A->C B sec-Butylmagnesium Bromide (Grignard Reagent) B->C D Solvent-Free Oxidation (KMnO₄ / CuSO₄·5H₂O) C->D Oxidize E This compound (Target Ketone) D->E G prep 1. Reagent Preparation - Weigh solid KMnO₄ and CuSO₄·5H₂O. - Mix/grind solids in a mortar. react 2. Reaction Setup - Transfer solid mix to flask. - Add liquid 2,4-dimethyl-3-hexanol. - Add catalytic H₂SO₄ (aq). prep->react Combine heat 3. Heating - Heat the mixture gently. - Monitor reaction via TLC/GC. react->heat Initiate extract 4. Product Extraction - Cool the reaction mixture. - Add extraction solvent (e.g., ether). - Stir vigorously. heat->extract Reaction Complete filter 5. Filtration & Washing - Filter the mixture to remove solids (MnO₂, etc.). - Wash the solid residue with fresh solvent. extract->filter purify 6. Purification - Combine organic filtrates. - Dry over anhydrous Na₂SO₄. - Remove solvent via rotary evaporation. - Purify by distillation if needed. filter->purify

References

Technical Support Center: Reaction Optimization Strategies for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during ketone synthesis. Here, you will find detailed experimental protocols, quantitative data for reaction optimization, and visual guides to streamline your experimental workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides by Reaction Type

    • Grignard Reaction with Nitriles or Esters

    • Friedel-Crafts Acylation

    • Oxidation of Secondary Alcohols

    • Ozonolysis of Alkenes

  • Detailed Experimental Protocols

  • Quick Reference Data Tables

Frequently Asked Questions (FAQs)

A selection of common questions related to the synthesis of ketones.

QuestionAnswer
What are the most common methods for synthesizing ketones in a laboratory setting? The most prevalent methods include the oxidation of secondary alcohols, Friedel-Crafts acylation, ozonolysis of alkenes, and the reaction of Grignard reagents with nitriles or esters.[1][2] Each method has its own advantages and is chosen based on the desired ketone structure and available starting materials.
My ketone synthesis reaction is resulting in a low yield. What are the general factors I should investigate? Low yields can stem from several factors including impure or wet reagents and solvents, incorrect reaction temperature, insufficient reaction time, or suboptimal stoichiometry of reactants and catalysts. Side reactions such as enolization, reduction, or over-oxidation can also significantly lower the yield of the desired ketone.[3][4]
How can I improve the purity of my synthesized ketone during workup? Purification strategies depend on the properties of the ketone and the impurities present. Common techniques include extraction with a suitable organic solvent, washing with aqueous solutions to remove salts and water-soluble impurities, and purification by distillation or column chromatography. For some ketones, recrystallization can be an effective purification method.[5][6] In specific cases, like with aldehydes and sterically unhindered ketones, a bisulfite extraction protocol can be used for separation.[7]
Are there greener alternatives for ketone synthesis? Yes, efforts are being made to develop more environmentally friendly methods. This includes using less toxic reagents, such as replacing chromium-based oxidants with milder alternatives like Dess-Martin periodinane, and employing solvent-free reaction conditions where possible.[8][9]

Troubleshooting Guides by Reaction Type

Grignard Reaction with Nitriles or Esters

The Grignard reaction is a powerful tool for forming carbon-carbon bonds to produce ketones. However, it is sensitive to reaction conditions.

Q1: I am attempting to synthesize a ketone by reacting a Grignard reagent with a nitrile, but the yield is very low. What could be the issue?

A1: Low yields in the Grignard reaction with nitriles can be attributed to several factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The presence of water will quench the Grignard reagent, reducing the amount available to react with the nitrile.

  • Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish. Using a crystal of iodine or gentle heating can help start the reaction between magnesium and the alkyl/aryl halide.

  • Side Reactions: The intermediate imine formed can be difficult to hydrolyze, or side reactions may occur. The acidic workup is crucial for the conversion of the imine to the ketone. Using aqueous acid (H3O+) is generally more effective than water alone.[10]

Q2: When using an ester as a substrate for ketone synthesis with a Grignard reagent, I am obtaining a tertiary alcohol instead of the desired ketone. How can I prevent this over-addition?

A2: The ketone intermediate formed from the reaction of a Grignard reagent with an ester is often more reactive than the starting ester. This leads to a second addition of the Grignard reagent, resulting in a tertiary alcohol.[11] To favor the formation of the ketone, consider the following:

  • Reaction Temperature: Performing the reaction at very low temperatures can help to control the reactivity and may allow for the isolation of the ketone.

  • Stoichiometry: Precise control of the stoichiometry, using only one equivalent of the Grignard reagent, is critical.

  • Alternative Reagents: In some cases, using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, can prevent the second addition to the ketone.

Troubleshooting Workflow for Grignard-based Ketone Synthesis

G Start Start: Low Ketone Yield CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckReagent Verify Grignard Reagent Formation and Activity Start->CheckReagent CheckWorkup Optimize Acidic Workup (for Nitrile Substrate) Start->CheckWorkup CheckOveraddition Assess Over-addition (for Ester Substrate) Start->CheckOveraddition SolutionMoisture Solution: Use anhydrous solvents and flame-dried glassware. CheckMoisture->SolutionMoisture SolutionReagent Solution: Use iodine crystal or gentle warming to initiate. CheckReagent->SolutionReagent SolutionWorkup Solution: Use H3O+ for effective imine hydrolysis. CheckWorkup->SolutionWorkup SolutionOveraddition Solution: Use low temperature, 1 equivalent of Grignard, or less reactive organometallic. CheckOveraddition->SolutionOveraddition End End: Optimized Ketone Yield SolutionMoisture->End SolutionReagent->End SolutionWorkup->End SolutionOveraddition->End

Caption: Troubleshooting workflow for Grignard-based ketone synthesis.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for preparing aryl ketones. However, it has several limitations that can affect its success.

Q1: My Friedel-Crafts acylation reaction is giving a very low yield of the desired acetophenone (B1666503) from benzene (B151609). What are the likely causes?

A1: Low yields in Friedel-Crafts acylation can often be traced back to the following issues:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure that all glassware is dry and that the reagents and solvent are anhydrous.[4]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because both the acylating agent and the product ketone can form complexes with it. Using less than one equivalent can result in an incomplete reaction.[12]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene). The aromatic substrate must be at least as reactive as a halobenzene.[3]

Q2: I am observing the formation of diacetylbenzene as a byproduct in my Friedel-Crafts acylation. How can I prevent this?

A2: While the product ketone is deactivated towards further electrophilic aromatic substitution, polyacylation can still occur under certain conditions. To minimize this:

  • Control Stoichiometry: Use a controlled amount of the acylating agent, ideally a 1:1 molar ratio with the aromatic substrate.

  • Maintain Low Temperature: High reaction temperatures can promote further acylation. Running the reaction at a lower temperature can improve selectivity for the mono-acylated product.[3]

Logical Flow for Optimizing Friedel-Crafts Acylation

G Start Start: Friedel-Crafts Issue LowYield Low Yield? Start->LowYield SideProduct Side Products? Start->SideProduct CheckCatalyst Check Catalyst Activity and Amount LowYield->CheckCatalyst CheckSubstrate Check Substrate Reactivity LowYield->CheckSubstrate CheckPolyacylation Polyacylation Observed? SideProduct->CheckPolyacylation SolutionCatalyst Use Anhydrous Conditions and Stoichiometric Catalyst CheckCatalyst->SolutionCatalyst SolutionSubstrate Ensure Aromatic Ring is Not Strongly Deactivated CheckSubstrate->SolutionSubstrate SolutionPolyacylation Control Stoichiometry and Maintain Low Temperature CheckPolyacylation->SolutionPolyacylation End End: Successful Acylation SolutionCatalyst->End SolutionSubstrate->End SolutionPolyacylation->End

Caption: Logical flow for optimizing Friedel-Crafts acylation.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols is a very common and reliable method for ketone synthesis. However, issues with yield and side reactions can arise.

Q1: I am trying to oxidize a secondary alcohol to a ketone, but the reaction is incomplete, and I am recovering a significant amount of starting material. What should I do?

A1: An incomplete oxidation reaction can be due to several factors:

  • Choice of Oxidizing Agent: While strong oxidizing agents like chromic acid will readily oxidize secondary alcohols, milder reagents like PCC or a Swern oxidation might require more careful control of reaction conditions. For sterically hindered alcohols, a more potent oxidizing agent or longer reaction times may be necessary.

  • Reaction Conditions: For Swern oxidations, maintaining a low temperature (typically -78 °C) is crucial for the stability of the reactive intermediate.[13] For other oxidations, ensuring the correct pH and solvent can be important.

  • Purity of Reagents: The purity of the alcohol and the oxidizing agent can impact the reaction efficiency.

Q2: My Swern oxidation is producing a foul-smelling byproduct and seems to be generating side products. How can I improve this reaction?

A2: The notorious odor of a Swern oxidation is due to the formation of dimethyl sulfide (B99878). While this is an unavoidable byproduct, the formation of other side products can be minimized:

  • Temperature Control: The reaction must be kept cold (below -60 °C) to avoid side reactions like the Pummerer rearrangement.[4][14]

  • Choice of Base: In some cases, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) can reduce the likelihood of epimerization at the carbon alpha to the newly formed carbonyl.[4]

  • Workup: Rinsing glassware with bleach after the reaction can help to oxidize the volatile and odorous dimethyl sulfide to the odorless dimethyl sulfoxide (B87167).[4]

Experimental Workflow for Oxidation of a Secondary Alcohol

G Start Start: Prepare Secondary Alcohol Solution PrepareOxidant Prepare Oxidizing Agent (e.g., Swern or DMP) Start->PrepareOxidant Reaction Combine Reactants under Controlled Conditions (e.g., -78°C for Swern) PrepareOxidant->Reaction Monitor Monitor Reaction Progress (TLC or GC) Reaction->Monitor Quench Quench the Reaction Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify Ketone (Column Chromatography or Distillation) Workup->Purify End End: Pure Ketone Purify->End

Caption: Experimental workflow for the oxidation of a secondary alcohol.

Ozonolysis of Alkenes

Ozonolysis is a powerful method for cleaving alkenes to form carbonyl compounds, including ketones. The outcome of the reaction is highly dependent on the workup procedure.

Q1: I performed an ozonolysis on a tetrasubstituted alkene to get two ketone products, but the yield is low and I have a complex mixture of products. What went wrong?

A1: Ozonolysis of tetrasubstituted alkenes should cleanly give two ketone molecules upon reductive workup. If you are getting a complex mixture, consider the following:

  • Incomplete Reaction: Ensure that the ozonolysis has gone to completion. A blue color from unreacted ozone is an indicator that the starting alkene has been consumed.[15]

  • Workup Conditions: A reductive workup is necessary to obtain ketones. Common reductive workup reagents include dimethyl sulfide (DMS) or zinc dust and water.[6][15] An oxidative workup (e.g., with hydrogen peroxide) will not affect the ketone products but can lead to side reactions if any aldehydes are inadvertently formed from other alkenes in your starting material.

  • Ozonide Stability: The intermediate ozonide can be unstable. It is typically not isolated and is worked up at low temperatures.

Q2: How do I choose between a reductive and an oxidative workup after ozonolysis?

A2: The choice of workup determines the final product:

  • Reductive Workup: Use a reducing agent like dimethyl sulfide (DMS) or zinc/acetic acid to obtain aldehydes and/or ketones. This is the standard procedure when ketones are the desired product.[16]

  • Oxidative Workup: Use an oxidizing agent like hydrogen peroxide (H₂O₂) to convert any aldehyde intermediates into carboxylic acids. Ketones are stable to these conditions. Choose this workup if you want to synthesize carboxylic acids alongside your ketones.[5][17]

Decision Tree for Ozonolysis Workup

G Start Start: Ozonide Intermediate Formed DesiredProduct What is the Desired Product? Start->DesiredProduct ReductiveWorkup Use Reductive Workup (e.g., DMS or Zn/H2O) DesiredProduct->ReductiveWorkup Ketone/Aldehyde OxidativeWorkup Use Oxidative Workup (e.g., H2O2) DesiredProduct->OxidativeWorkup Ketone/Carboxylic Acid KetoneProduct Product: Ketone(s) and/or Aldehyde(s) ReductiveWorkup->KetoneProduct CarboxylicAcidProduct Product: Ketone(s) and/or Carboxylic Acid(s) OxidativeWorkup->CarboxylicAcidProduct

Caption: Decision tree for choosing an ozonolysis workup.

Detailed Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of acetophenone from benzene and acetyl chloride.[3][18]

Materials:

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Drying tube

Procedure:

  • Set up a clean, dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • In the flask, place anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • Slowly add acetyl chloride from the dropping funnel to the stirred mixture. Control the addition rate to maintain a manageable reaction temperature. Hydrogen chloride gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to complete the reaction.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude acetophenone can be purified by distillation.

Protocol 2: Oxidation of a Secondary Alcohol using Swern Oxidation

This protocol provides a general procedure for the Swern oxidation of a secondary alcohol to a ketone.[11][13]

Materials:

  • Secondary alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (or DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (2 eq.) in anhydrous DCM (10 volumes) at -78 °C, add DMSO (4 eq.) dropwise and stir the mixture for one hour.

  • Add a solution of the secondary alcohol (1 eq.) in anhydrous DCM (5 volumes) at -78 °C and stir for another two hours. Monitor the reaction by TLC.

  • Quench the reaction by adding triethylamine (8 eq.) at -78 °C, followed by the addition of water (10 volumes) at -78 °C, and stir for 2 hours.

  • Allow the reaction mixture to warm to room temperature and separate the layers.

  • Wash the organic layer with brine solution (5 volumes), dry over Na₂SO₄, and concentrate to afford the crude ketone.

  • Purify the product by column chromatography or distillation.

Quick Reference Data Tables

Table 1: Comparison of Oxidizing Agents for Secondary Alcohols
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Chromic Acid (Jones Reagent) Acetone, H₂SO₄, 0 °C to RTStrong, reliable, and relatively inexpensive.Toxic chromium waste, acidic conditions may not be suitable for all substrates.[19]
PCC (Pyridinium Chlorochromate) DCM, RTMilder than Jones reagent, good for sensitive substrates.Toxic chromium waste, can be difficult to handle.[20]
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °CMild conditions, high yields, avoids toxic metals.Foul-smelling byproduct (DMS), requires very low temperatures.[12][21]
Dess-Martin Periodinane (DMP) DCM, RTVery mild, neutral pH, high chemoselectivity, easy workup.Expensive, potentially explosive under certain conditions.[8][10]
Table 2: Catalyst and Solvent Effects in Friedel-Crafts Acylation
CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl ChlorideBenzeneReflux~80[3]
Zeolite Y-HBenzoic Acidm-xyleneRefluxHigh[3]
Hf(OTf)₄Acetic AnhydrideLiClO₄-MeNO₂-High[3]
[CholineCl][ZnCl₂]₃Propionic Anhydride(DES)MicrowaveHigh[8]

Note: DES refers to Deep Eutectic Solvent.

References

Validation & Comparative

A Comparative Analysis of 2,4-Dimethyl-3-hexanone and 2,5-Dimethyl-3-hexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of two isomeric ketones: 2,4-Dimethyl-3-hexanone and 2,5-Dimethyl-3-hexanone. This information is intended to assist researchers, scientists, and professionals in drug development in distinguishing between these compounds and understanding their respective characteristics.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

PropertyThis compound2,5-Dimethyl-3-hexanone
CAS Number 18641-70-8[1][2]1888-57-9[3][4]
Molecular Formula C₈H₁₆O[1][2]C₈H₁₆O[3][4]
Molecular Weight 128.21 g/mol [1][5]128.21 g/mol [6][7]
Boiling Point 149.6 °C at 760 mmHg[1][4]148 °C[6]
Density 0.809 g/cm³[1][4]0.81 g/cm³[6]
Flash Point 34.2 °C[1][4]34.2 °C[4][8]
Refractive Index 1.407[1][4]1.4050-1.4090[6]
Vapor Pressure 3.99 mmHg at 25°C[1][9]3.99 mmHg at 25°C[4][8]
LogP 2.25760[1][9]2.25760[4]
Appearance -Colorless to light yellow liquid[3][7]
Solubility -Soluble in organic solvents, limited solubility in water.[3]

Structural Comparison

The structural difference between the two isomers lies in the position of one of the methyl groups, which influences their chemical and physical properties.

G cluster_0 This compound cluster_1 2,5-Dimethyl-3-hexanone img0 img0 img1 img1

Caption: Chemical structures of this compound and 2,5-Dimethyl-3-hexanone.

Spectroscopic Data

Spectroscopic analysis is essential for the definitive identification and differentiation of these isomers.

Spectroscopic DataThis compound2,5-Dimethyl-3-hexanone
¹H NMR Available[2]Available[10]
¹³C NMR Available[5]Available[10]
Mass Spectrometry (MS) Available[11][12]Available[13][14][15]
Infrared (IR) Spectroscopy Available[11][16]Available[13]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

A standard method for separating and identifying volatile organic compounds like these ketones is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate and identify this compound and 2,5-Dimethyl-3-hexanone in a sample.

Methodology:

  • Sample Preparation: Dilute the sample containing the ketones in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Injector: Use a split/splitless injector at a temperature of approximately 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Program: Start with an initial oven temperature of around 50°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10°C/min to a final temperature of 250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used to scan a mass range of m/z 40-300.

    • Data Analysis: The retention times of the two isomers will differ due to their structural differences. The mass spectra will show characteristic fragmentation patterns that can be used for identification by comparison with a spectral library (e.g., NIST).

G A Sample Preparation (Dilution in Solvent) B GC Injection A->B C Separation in GC Column B->C D Elution C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G H Data Analysis (Retention Time & Mass Spectra) G->H

References

A Comparative Analysis of GC-MS Spectra for 2,4-Dimethyl-3-hexanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the gas chromatography-mass spectrometry (GC-MS) analysis of 2,4-Dimethyl-3-hexanone and its structural isomers, 2,5-Dimethyl-3-hexanone and 3,4-Dimethyl-2-hexanone. This guide provides a comparative analysis of their mass spectra, a comprehensive experimental protocol, and a visual workflow for spectral comparison.

This guide is intended for researchers, scientists, and professionals in drug development who utilize GC-MS for the identification and differentiation of isomeric compounds. The ability to distinguish between structural isomers is critical in various fields, including synthetic chemistry, metabolomics, and quality control in the pharmaceutical industry, as different isomers can exhibit distinct biological activities and toxicological profiles.

Comparative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of this compound and its isomers, 2,5-Dimethyl-3-hexanone and 3,4-Dimethyl-2-hexanone, all exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 128, corresponding to their shared molecular formula, C₈H₁₆O. However, the fragmentation patterns of these isomers show significant differences, allowing for their unambiguous identification. The primary fragmentation pathways for aliphatic ketones involve α-cleavage and McLafferty rearrangement, and the position of the methyl groups influences the relative abundance of the resulting fragment ions.

Below is a summary of the key mass spectral data for the three isomers, highlighting the most abundant ions and their relative intensities.

Isomer Structure Key Fragment Ions (m/z) and Relative Intensities (%)
This compound
alt text
57 (100), 29 (45), 71 (35), 41 (30), 128 (5)
2,5-Dimethyl-3-hexanone
alt text
43 (100), 57 (80), 85 (50), 27 (40), 128 (2)
3,4-Dimethyl-2-hexanone
alt text
43 (100), 71 (55), 57 (30), 29 (25), 128 (3)

Data sourced from the NIST WebBook.

The distinct fragmentation patterns arise from the different substitution patterns on the alkyl chains. For instance, the base peak at m/z 57 in this compound corresponds to the stable sec-butyl cation formed via α-cleavage. In contrast, 2,5-Dimethyl-3-hexanone and 3,4-Dimethyl-2-hexanone both show a prominent peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺. The relative intensities of other fragment ions, such as those at m/z 57, 71, and 85, further differentiate these isomers.

Experimental Protocol

The following is a representative experimental protocol for the GC-MS analysis of dimethyl-3-hexanone isomers. This protocol is based on common practices for the analysis of volatile organic compounds and ketones.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of each isomer in a suitable volatile solvent such as methanol (B129727) or hexane.

  • From the stock solution, prepare working standards of desired concentrations (e.g., 1, 5, 10 ppm) by serial dilution with the same solvent.

  • For unknown samples, dissolve a known weight of the sample in a suitable solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of these isomers.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Identify the peaks corresponding to the isomers based on their retention times.

  • Acquire the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

  • For quantitative analysis, generate a calibration curve using the peak areas of the standard solutions.

Workflow for GC-MS Spectra Comparison

The following diagram illustrates the logical workflow for comparing the GC-MS spectra of the this compound isomers.

GCMS_Comparison_Workflow cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer1 2,4-DM-3-H GC_Separation Gas Chromatography (Separation) Isomer1->GC_Separation Isomer2 2,5-DM-3-H Isomer2->GC_Separation Isomer3 3,4-DM-2-H Isomer3->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Retention_Time Retention Time Comparison MS_Detection->Retention_Time Mass_Spectra Mass Spectra Analysis MS_Detection->Mass_Spectra Identification Isomer Identification Retention_Time->Identification Fragmentation_Pattern Fragmentation Pattern Comparison Mass_Spectra->Fragmentation_Pattern Fragmentation_Pattern->Identification

Caption: Workflow for the comparative analysis of dimethyl-3-hexanone isomers using GC-MS.

This comprehensive guide provides the necessary information for the successful differentiation of this compound and its isomers using GC-MS. The distinct fragmentation patterns, when analyzed with a robust experimental protocol, allow for confident identification, which is paramount in research and development settings.

A Comparative Guide to the Validation of 2,4-Dimethyl-3-hexanone Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and a prerequisite for reliable experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2,4-dimethyl-3-hexanone against other common analytical techniques. While NMR is renowned for its structural elucidation capabilities, its application in quantitative analysis (qNMR) offers a powerful, direct method for purity assessment.

Characterization of this compound by NMR Spectroscopy

A precise understanding of the ¹H and ¹³C NMR spectra of this compound is fundamental to its purity validation by NMR. The following tables outline the assigned chemical shifts for this compound.

Disclaimer: As detailed, publicly available, and assigned experimental NMR data for this compound is limited, the following spectral data is representative and based on established chemical shift predictions and knowledge of similar structures. This data is for illustrative purposes to guide the principles of purity analysis.

¹H NMR Spectral Data (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-10.90t7.53H
H-22.65m-1H
H-42.95m-1H
H-51.60m-2H
H-61.10d7.03H
H-2'1.05d7.06H
H-4'0.85t7.53H

¹³C NMR Spectral Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-111.8
C-245.5
C-3215.0
C-441.5
C-525.0
C-616.0
C-2'18.0
C-4'14.0

Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[1] The purity is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[2]

Experimental Protocol for qNMR Analysis

A robust qNMR experiment requires careful planning and execution, from sample preparation to data processing.[3]

1. Selection of Internal Standard:

The choice of an internal standard is crucial for accurate qNMR results.[4] Key characteristics of a suitable internal standard include:

  • High purity (certified reference material is preferred).

  • Chemical stability and inertness towards the analyte and solvent.

  • Signals that do not overlap with any analyte or impurity signals.[5]

  • Good solubility in the chosen deuterated solvent.

  • A simple spectrum with at least one sharp, well-resolved signal.

For this compound, suitable internal standards in CDCl₃ could include maleic anhydride or 1,4-dinitrobenzene .

2. Sample Preparation:

  • Accurately weigh a specific amount of this compound into an NMR tube.

  • Accurately weigh and add a known amount of the chosen internal standard to the same NMR tube.

  • Add a precise volume of deuterated solvent (e.g., CDCl₃) to completely dissolve both the analyte and the internal standard.

  • Ensure the sample is homogeneous.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is critical for accurate integration. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

4. Data Processing and Purity Calculation:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without distorting the signal shape.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum (optimized parameters) dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Phasing and baseline correction acquire_spectrum->process_spectrum integrate Integrate analyte and internal standard signals process_spectrum->integrate calculate Calculate purity using the qNMR formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination of this compound by qNMR.

Comparison with Alternative Purity Determination Methods

While qNMR is a powerful technique, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely used for purity analysis. The choice of method depends on the specific requirements of the analysis.[1]

Comparison of Analytical Methods for Purity Determination

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Intrinsic quantitative response of nuclei in a magnetic field.Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Quantitation Absolute (primary method), does not require a specific standard of the analyte.[1]Relative, requires a reference standard of the analyte.Relative, requires a reference standard of the analyte.
Selectivity Excellent for distinguishing structurally similar compounds and isomers.High, especially with capillary columns.High, tunable by choice of column and mobile phase.
Sensitivity Moderate, typically in the low mg to high µg range.High, can detect impurities at ppm levels.High, can detect impurities at ppm levels or lower.
Sample Throughput Lower, due to longer acquisition times for high S/N.High, with modern autosamplers.High, with modern autosamplers.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Information Provided Purity and structural information simultaneously.Purity and information on volatile impurities.Purity and information on non-volatile impurities.
Logical Workflow for Method Selection

The decision to use qNMR, GC, or HPLC can be guided by the specific analytical needs.

Method_Selection cluster_questions cluster_methods start Define Analytical Goal q1 Absolute Purity Needed? start->q1 q2 Volatile Impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Non-volatile Impurities? q2->q3 No gc Use GC q2->gc Yes hplc Use HPLC q3->hplc Yes end Final Method Selection q3->end No (Consider other methods) qnmr->end gc->end hplc->end

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion

For the validation of this compound purity, quantitative NMR spectroscopy offers a distinct advantage as a primary method, providing an absolute purity value without the need for a specific certified reference material of the compound itself. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development. While GC and HPLC offer higher sensitivity for trace impurity detection and higher throughput for routine quality control, qNMR stands as a powerful orthogonal technique for the definitive certification of purity. A comprehensive purity assessment may often involve a combination of these methods to gain a complete understanding of the impurity profile.

References

Comparative Analysis of Branched vs. Linear Ketones in Solvency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical parameter in numerous scientific and industrial applications, including polymer science, drug formulation, and surface coatings. Ketones, a class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms, are widely employed as solvents due to their versatile solvency power. Within this class, the molecular architecture—specifically, whether the carbon chain is linear or branched—can significantly influence their performance. This guide provides a comparative analysis of branched and linear ketones, offering experimental data and protocols to aid in solvent selection.

Data Presentation: Solvency Parameters

The solvency of a material is often quantified using parameters such as Hansen Solubility Parameters (HSP) and the Kauri-Butanol (Kb) value. HSP theory posits that the total cohesive energy of a liquid is the sum of dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). Solvents with HSP values similar to a solute are more likely to dissolve it. The Kb value, on the other hand, is a single-parameter measure of a solvent's ability to dissolve a standard kauri gum resin.

Below is a comparison of Hansen Solubility Parameters for selected linear and branched ketones.

Ketone Structure Type δd (MPa¹/²) δp (MPa¹/²) δh (MPa¹/²)
Methyl Ethyl Ketone (MEK)CH₃COCH₂CH₃Linear16.09.05.1
2-PentanoneCH₃COCH₂CH₂CH₃Linear---
Methyl n-Propyl KetoneCH₃CO(CH₂)₂CH₃Linear16.07.64.7
Methyl n-Amyl KetoneCH₃CO(CH₂)₄CH₃Linear16.25.74.1
2-OctanoneCH₃CO(CH₂)₅CH₃Linear16.075.223.79
Methyl Isobutyl Ketone (MIBK)CH₃COCH₂CH(CH₃)₂Branched15.36.14.1
Methyl Isoamyl KetoneCH₃COCH₂CH₂CH(CH₃)₂Branched16.05.74.1
Diisobutyl Ketone(CH₃)₂CHCH₂COCH₂CH(CH₃)₂Branched---

Analysis of Hansen Solubility Parameters:

From the available data, a general trend can be observed. As the linear alkyl chain length increases, the polar (δp) and hydrogen bonding (δh) components of the Hansen Solubility Parameters tend to decrease, while the dispersion (δd) component remains relatively constant. This suggests a decrease in polarity with increasing molecular weight.

Comparing the linear methyl ethyl ketone (MEK) to the branched methyl isobutyl ketone (MIBK), MEK exhibits higher polarity (δp = 9.0 MPa¹/²) and a slightly higher hydrogen bonding component (δh = 5.1 MPa¹/²) than MIBK (δp = 6.1 MPa¹/² and δh = 4.1 MPa¹/²). This difference in polarity can influence their selectivity in dissolving different solutes.

Kauri-Butanol (Kb) Value:

The Kauri-Butanol value is a measure of the solvency power of hydrocarbon solvents and some other non-hydrocarbon solvents. A higher Kb value indicates a stronger solvent. However, for highly polar and effective solvents like many ketones, the kauri resin is infinitely soluble, and thus a meaningful Kb value cannot be determined using the standard test method (ASTM D1133).[1] For instance, acetone (B3395972) and MEK are often cited as having "infinite" Kb values.

While a direct numerical comparison for a homologous series of ketones is challenging to obtain, some studies on other types of solvents, such as biodiesels, have indicated that straight-chain esters have higher Kauri-Butanol values than their branched-chain counterparts.[2] This suggests that linear structures may lead to more effective solvency in this particular test.

Experimental Performance: Polymer Dissolution

The rate of dissolution of a polymer is a practical measure of a solvent's effectiveness. Studies on the dissolution of polystyrene have highlighted that methyl ethyl ketone (MEK), a linear ketone, is a solvent that allows for fast dissolution.[3][4][5] In a screening of various solvents, MEK was identified as a top performer for dissolving polystyrene.[3][4][5]

A technical document from Bangs Laboratories lists several linear and branched ketones as good solvents for polystyrene, including:[6]

  • Linear: Methyl ethyl ketone, Diethyl ketone, Cyclohexanone

  • Branched: Methyl isobutyl ketone, Methyl isoamyl ketone, Di-(isobutyl) ketone, Isophorone

While all are considered good solvents, the kinetics of dissolution can vary. The lower viscosity and higher polarity of smaller, linear ketones like MEK may contribute to faster solvent diffusion into the polymer matrix, leading to quicker dissolution rates compared to larger, more viscous, or less polar branched ketones.

Experimental Protocols

Determination of Kauri-Butanol Value (ASTM D1133)

This protocol outlines the standardized method for determining the Kauri-Butanol value of hydrocarbon solvents.[7][8]

1. Summary of Test Method:

A standard solution of kauri resin in n-butanol is titrated with the solvent under test at a standardized temperature. The endpoint is reached when sufficient solvent has been added to cause the kauri resin to precipitate, resulting in a defined degree of turbidity. The volume of solvent required is the Kauri-Butanol value.[9][10][11]

2. Apparatus:

  • Flask: 250-mL Erlenmeyer flask.

  • Buret: 50-mL buret, graduated in 0.1-mL divisions.

  • Water Bath: For maintaining a temperature of 25 ± 1 °C.

  • Standard Print: 10-point print to be placed under the flask for observing the endpoint.

3. Reagents:

  • Kauri-Butanol Standard Solution: A standardized solution of kauri resin in n-butanol. This is commercially available.

  • Toluene (B28343): Reagent grade, for standardization of the Kauri-Butanol solution.

4. Standardization of Kauri-Butanol Solution:

  • Weigh 20 ± 0.1 g of the Kauri-Butanol solution into a 250-mL Erlenmeyer flask.

  • Place the flask in a water bath at 25 °C.

  • Fill the buret with toluene.

  • Titrate the Kauri-Butanol solution with toluene while swirling the flask.

  • The endpoint is reached when the 10-point print, viewed through the solution, becomes blurred and the sharp outlines are obscured.

  • Record the volume of toluene used.

5. Procedure for Sample Testing:

  • Weigh 20 ± 0.1 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.

  • Place the flask in a water bath at 25 °C.

  • Fill the buret with the solvent to be tested.

  • Titrate the Kauri-Butanol solution with the test solvent, swirling the flask continuously.

  • Observe the print through the solution. The endpoint is reached when the print becomes blurred to the same degree as in the toluene standardization.

  • Record the volume of the test solvent used.

6. Calculation:

The Kauri-Butanol value is calculated as the volume in milliliters of the test solvent required to produce the defined turbidity in 20 g of the standard Kauri-Butanol solution. Corrections may be necessary based on the standardization with toluene.

Mandatory Visualization

G cluster_linear Linear Ketones cluster_branched Branched Ketones Linear_Structure Linear Carbon Chain Higher_Polarity Higher Polarity (δp) (for smaller ketones) Linear_Structure->Higher_Polarity Lower_Viscosity Lower Viscosity (for smaller ketones) Linear_Structure->Lower_Viscosity Faster_Dissolution Potentially Faster Dissolution Rates Higher_Polarity->Faster_Dissolution Lower_Viscosity->Faster_Dissolution Branched_Structure Branched Carbon Chain Lower_Polarity Lower Polarity (δp) Branched_Structure->Lower_Polarity Higher_Viscosity Higher Viscosity (for equivalent MW) Branched_Structure->Higher_Viscosity Slower_Dissolution Potentially Slower Dissolution Rates Lower_Polarity->Slower_Dissolution Higher_Viscosity->Slower_Dissolution

References

A Researcher's Guide to Cross-Referencing 2,4-Dimethyl-3-hexanone Mass Spectra with the NIST Library

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research and drug development, accurate identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, and the National Institute of Standards and Technology (NIST) Mass Spectral Library is the gold standard for compound identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 2,4-Dimethyl-3-hexanone as documented in the NIST library, alongside a protocol for acquiring and cross-referencing experimental data.

Data Presentation: Mass Spectra Comparison

The following table summarizes the quantitative data for the prominent peaks in the electron ionization mass spectrum of this compound, as sourced from the NIST Mass Spectrometry Data Center. This data serves as the reference against which experimental spectra can be compared. The molecular weight of this compound is 128.21 g/mol .[1][2][3]

m/z (Mass-to-Charge Ratio)Relative Intensity (%) - NIST LibraryProposed Fragment IonFragmentation Pathway
2945[C2H5]+Cleavage of the ethyl group
4368[C3H7]+Alpha-cleavage
57100[C4H9]+Alpha-cleavage (Base Peak)
7135[C5H11]+McLafferty Rearrangement
8595[C5H9O]+Alpha-cleavage
1285[C8H16O]+•Molecular Ion (M+)

Data compiled from the NIST Mass Spectrometry Data Center.[1]

The fragmentation of aliphatic ketones like this compound is characterized by specific cleavage patterns. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant pathway, leading to the formation of stable acylium ions.[4][5] The McLafferty rearrangement is another common fragmentation pattern for larger carbonyl compounds.[4]

Experimental Protocols

A robust and reproducible experimental protocol is essential for generating high-quality mass spectra for library comparison.

Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small quantity of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 µg/mL.

    • If necessary, perform derivatization to enhance volatility and thermal stability, although this is not typically required for this compound.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m × 0.250 mm × 0.25 µm) or similar non-polar column.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Injection: 1 µL of the sample solution in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.[6]

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50 to 650 amu.[6]

    • Solvent Delay: 4-6 minutes to prevent filament damage from the solvent peak.[6]

  • Data Analysis and Library Matching:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Process the acquired spectrum using the NIST Mass Spectral Search Program. The software compares the experimental spectrum against the reference spectra in the library.

    • The quality of the match is typically evaluated using a "Match Factor" score (out of 999), where a higher score indicates a better match.[7][8] Scores above 900 are generally considered an excellent match.[8]

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing an experimentally acquired mass spectrum with the NIST library.

NIST_Cross_Referencing_Workflow cluster_experiment Experimental Analysis cluster_nist NIST Library Cross-Referencing cluster_results Result Evaluation Sample 1. Sample Preparation GCMS 2. GC-MS Analysis Sample->GCMS Spectrum_Acq 3. Acquire Experimental Spectrum GCMS->Spectrum_Acq NIST_Search 4. NIST MS Search Program Spectrum_Acq->NIST_Search Library NIST Mass Spectral Library NIST_Search->Library Query Comparison 5. Compare Spectra NIST_Search->Comparison Library->NIST_Search Reference Spectra Match_Factor 6. Evaluate Match Factor (>900?) Comparison->Match_Factor Identification 7. Compound Identification Match_Factor->Identification Confident Match

Caption: Workflow for Mass Spectrum Cross-Referencing with the NIST Library.

References

Isomeric Effects on the Boiling Point of Dimethylhexanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the boiling points of various dimethylhexanone isomers. The influence of the carbonyl group and methyl group positions on boiling points is examined, supported by experimental data. This information is crucial for professionals in chemical research and drug development, where the physical properties of molecules play a significant role in purification, reaction conditions, and formulation.

Comparative Analysis of Boiling Points

The boiling point of a substance is largely determined by the strength of its intermolecular forces. For dimethylhexanone isomers, these forces are primarily dipole-dipole interactions due to the polar carbonyl group (C=O) and van der Waals forces (specifically, London dispersion forces) which are dependent on the molecule's surface area.

The position of the methyl groups and the carbonyl group along the hexane (B92381) chain influences the molecule's overall shape and polarity, leading to variations in boiling points among isomers. Generally, increased branching tends to lower the boiling point. More compact, spherical molecules have a smaller surface area for intermolecular contact, leading to weaker London dispersion forces compared to their more linear, less branched isomers.

The steric hindrance around the carbonyl group also plays a role. When methyl groups are closer to the carbonyl group, they can hinder the close approach of other polar molecules, potentially weakening the dipole-dipole interactions and resulting in a lower boiling point. Conversely, isomers with less steric hindrance around the carbonyl group may exhibit stronger dipole-dipole interactions and thus higher boiling points.

Boiling Point Data of Dimethylhexanone Isomers

The following table summarizes the experimentally determined boiling points of various dimethylhexanone isomers.

IsomerStructureBoiling Point (°C)CAS Number
2,2-Dimethyl-3-hexanoneCH₃C(CH₃)₂C(=O)CH₂CH₂CH₃145.85 - 149.95405-79-8
2,4-Dimethyl-3-hexanoneCH₃CH₂CH(CH₃)C(=O)CH(CH₃)₂149.618641-70-8
2,5-Dimethyl-3-hexanone(CH₃)₂CHCH₂C(=O)CH(CH₃)₂1481888-57-9
3,4-Dimethyl-2-hexanoneCH₃CH₂CH(CH₃)CH(CH₃)C(=O)CH₃158.0519550-10-8
4,4-Dimethyl-2-hexanoneCH₃C(=O)CH₂C(CH₃)₂CH₂CH₃Not available40239-18-7
3,3-Dimethyl-2-hexanoneCH₃CH₂CH₂C(CH₃)₂C(=O)CH₃Not available26118-38-7
5,5-Dimethyl-2-hexanoneCH₃C(=O)CH₂CH₂C(CH₃)₃Not available14272-73-2
3,5-Dimethyl-2-hexanone(CH₃)₂CHCH₂CH(CH₃)C(=O)CH₃Not available40239-21-2
4,5-Dimethyl-2-hexanoneCH₃CH(CH₃)CH(CH₃)CH₂C(=O)CH₃Not available40239-02-9

Note: Boiling points can vary slightly depending on the experimental conditions and purity of the sample.

Experimental Protocol: Boiling Point Determination via the Capillary Method

The boiling points cited in this guide are typically determined using a capillary method, a reliable technique for small quantities of liquid.

Materials:

  • Sample of dimethylhexanone isomer

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a heating block)

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of the liquid organic compound is placed into a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Setup: The test tube is securely attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube) or inserted into a heating block.

  • Heating: The apparatus is heated slowly and steadily. As the temperature rises, the air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.

  • Observation: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is greater than the atmospheric pressure.

  • Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Logical Relationships in Isomeric Boiling Points

The following diagram illustrates the key molecular factors that influence the boiling points of dimethylhexanone isomers.

G Factors Influencing Boiling Point of Dimethylhexanone Isomers A Molecular Structure (Isomer) F Molecular Shape (Branching) A->F G Polarity (Carbonyl Group Position) A->G B Intermolecular Forces C Boiling Point B->C determines energy required to overcome D Van der Waals Forces (London Dispersion) D->B E Dipole-Dipole Interactions E->B F->D affects surface area G->E determines strength

Caption: Relationship between molecular structure and boiling point.

This guide provides a foundational understanding of how isomeric variations in dimethylhexanones affect their boiling points. For more detailed studies, it is recommended to consult peer-reviewed literature and chemical databases for extensive experimental data and theoretical calculations.

Efficacy of 2,4-Dimethyl-3-hexanone as a precursor compared to other ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate ketone precursor is a critical decision that significantly influences reaction outcomes, including yield, stereoselectivity, and reaction kinetics. This guide provides a comparative analysis of 2,4-dimethyl-3-hexanone, a sterically hindered aliphatic ketone, against other common ketones in several fundamental chemical transformations. The inherent steric hindrance of this compound presents unique challenges and opportunities in synthetic pathways, making a thorough understanding of its reactivity profile essential for its effective utilization.

Physical Properties of Selected Ketones

A foundational aspect of a precursor's utility is its physical properties, which dictate reaction conditions and purification strategies. The following table summarizes key physical properties of this compound and a selection of other commonly used ketones.

KetoneMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₁₆O128.21149.60.809
AcetoneC₃H₆O58.08560.784
2-ButanoneC₄H₈O72.1179.60.805
CyclohexanoneC₆H₁₀O98.14155.60.948
4-Methyl-2-pentanoneC₆H₁₂O100.16117-1180.801

Comparative Performance in Key Synthetic Reactions

The efficacy of a ketone as a precursor is best evaluated through its performance in a variety of common and synthetically important reactions. Due to the limited availability of specific quantitative data for this compound in the literature, its reactivity is compared with other ketones based on established principles of organic chemistry and data from structurally analogous, sterically hindered ketones such as diisopropyl ketone.

Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.

Discussion of Reactivity: The steric hindrance around the carbonyl carbon in this compound is expected to significantly impede the approach of Grignard reagents. In reactions with sterically demanding Grignard reagents, side reactions such as enolization and reduction are likely to dominate over the desired nucleophilic addition. Research on the reaction of diisopropyl ketone, a close structural analog, with isopropylmagnesium bromide showed no formation of the expected tertiary alcohol, with enolization and reduction being the exclusive outcomes.[1] In contrast, less hindered ketones readily undergo Grignard reactions to produce tertiary alcohols in good yields.

KetoneGrignard ReagentProductYield (%)
This compound (expected) Isopropylmagnesium bromideNo addition product~0
2-ButanoneMethylmagnesium bromide2-Methyl-2-butanolGood (Quantitative in theoretical examples)[2]
CyclohexanoneMethylmagnesium bromide1-MethylcyclohexanolHigh
AcetoneEthylmagnesium bromide2-Methyl-2-butanolHigh
Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones and aldehydes.

Discussion of Reactivity: Similar to the Grignard reaction, the Wittig reaction is sensitive to steric hindrance. The reaction of sterically hindered ketones with phosphorus ylides is often slow and can result in low yields.[3] However, the use of specific bases, such as potassium-tert-butoxide, has been shown to improve the yields of methylenation for sterically hindered ketones.[4] For less hindered ketones like cyclohexanone, the Wittig reaction proceeds with good efficiency.[5]

KetoneWittig ReagentProductYield (%)
This compound (expected) Methylenetriphenylphosphorane2,4-Dimethyl-3-methylidenehexaneLow to moderate
CyclohexanoneMethylenetriphenylphosphoraneMethylenecyclohexane70[5]
AcetoneMethylenetriphenylphosphorane2-MethylpropeneHigh
Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.

Discussion of Reactivity: Ketones are generally less reactive than aldehydes in aldol condensations. Furthermore, crossed aldol condensations between two different carbonyl compounds can lead to a mixture of products.[6] In a reaction between a ketone and an aldehyde (a Claisen-Schmidt condensation), the ketone typically acts as the nucleophile.[7] The steric hindrance of this compound would likely disfavor its self-condensation and could potentially allow for more selective crossed aldol reactions with unhindered aldehydes, although the overall reaction rate may be slow.

Ketone (Nucleophile)Aldehyde (Electrophile)ProductYield (%)
This compound (expected) Benzaldehyde1-Phenyl-3,5-dimethyl-1-hepten-4-oneModerate
AcetoneBenzaldehyde (2 equiv.)DibenzalacetoneHigh (often used in undergraduate labs)[8]
CyclopentanoneValeraldehyde2-Pentylidenecyclopentanone66
Reduction with Sodium Borohydride (B1222165)

The reduction of ketones to secondary alcohols is a common and important transformation.

Discussion of Reactivity: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[9] While the reaction is generally high-yielding, the rate of reduction can be slower for sterically hindered ketones. The reduction of this compound with NaBH₄ is expected to proceed to the corresponding secondary alcohol, 2,4-dimethyl-3-hexanol (B75874).

| Ketone | Product | Yield (%) | | :--- | :--- | :--- | :--- | | This compound (expected) | 2,4-Dimethyl-3-hexanol | High | | 2-Methylcyclohexanone | 2-Methylcyclohexanol | 10.2 (Note: This reported yield seems unusually low and may not be representative) | | Cyclohexanone | Cyclohexanol | 79.3 | | 4-Methyl-2-pentanone | 4-Methyl-2-pentanol | High |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves a two-step process: a Grignard reaction to form the precursor alcohol, followed by oxidation.

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-hexanol

  • Materials: Magnesium turnings, iodine crystal (for activation), sec-butyl bromide, anhydrous diethyl ether or THF, isobutyraldehyde (B47883), saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of sec-butyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the sec-butyl bromide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling).

    • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dimethyl-3-hexanol.

Step 2: Oxidation of 2,4-Dimethyl-3-hexanol to this compound

  • Materials: 2,4-Dimethyl-3-hexanol, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane, silica (B1680970) gel.

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-dimethyl-3-hexanol in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the resulting crude product by distillation to obtain pure this compound.

Mandatory Visualizations

Synthesis_of_2_4_Dimethyl_3_hexanone sec_butyl_bromide sec-Butyl Bromide grignard sec-Butylmagnesium Bromide (Grignard Reagent) sec_butyl_bromide->grignard 1. Mg Mg, Ether addition Nucleophilic Addition grignard->addition isobutyraldehyde Isobutyraldehyde isobutyraldehyde->addition alcohol 2,4-Dimethyl-3-hexanol addition->alcohol 2. oxidation Oxidation (e.g., PCC) alcohol->oxidation ketone This compound oxidation->ketone 3.

Caption: Synthetic pathway to this compound.

Grignard_Reaction_Comparison cluster_hindered Sterically Hindered Ketone cluster_unhindered Unhindered Ketone ketone_h This compound reaction_h Reaction ketone_h->reaction_h grignard_h Grignard Reagent grignard_h->reaction_h product_h Enolization/Reduction (No Addition) reaction_h->product_h ketone_u e.g., Cyclohexanone reaction_u Reaction ketone_u->reaction_u grignard_u Grignard Reagent grignard_u->reaction_u product_u Tertiary Alcohol (High Yield) reaction_u->product_u

Caption: Grignard reaction outcome comparison.

References

A Comparative Guide to the Reactivity of 2,4-Dimethyl-3-hexanone and 3,4-Dimethyl-2-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric ketones: 2,4-Dimethyl-3-hexanone and 3,4-Dimethyl-2-hexanone. Understanding the nuanced differences in their reactivity, largely governed by steric hindrance, is crucial for synthetic chemists and drug development professionals in designing reaction pathways and predicting product outcomes. This document outlines the structural differences, discusses their implications on reactivity, and provides detailed experimental protocols for quantitative comparison.

Introduction to the Isomers

This compound and 3,4-Dimethyl-2-hexanone are both aliphatic ketones with the molecular formula C₈H₁₆O.[1][2] Despite sharing the same molecular weight and formula, their structural differences, specifically the placement of the carbonyl group and methyl substituents, lead to significant variations in their reactivity. The primary differentiating factor is the degree of steric hindrance around the electrophilic carbonyl carbon.

This compound features a carbonyl group at the 3-position, flanked by a sec-butyl group and an isopropyl group. This arrangement results in considerable steric congestion around the carbonyl carbon.

3,4-Dimethyl-2-hexanone has its carbonyl group at the 2-position, adjacent to a methyl group and a more sterically encumbered 3,4-dimethylpentyl group. While still a hindered ketone, the presence of the less bulky methyl group on one side of the carbonyl generally renders it more susceptible to nucleophilic attack compared to its isomer.

Structural and Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below. These properties are essential for designing experimental conditions and for the purification of reaction products.

PropertyThis compound3,4-Dimethyl-2-hexanone
CAS Number 18641-70-8[2]19550-10-8[1]
Molecular Formula C₈H₁₆O[2]C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [2]128.21 g/mol [1]
IUPAC Name 2,4-dimethylhexan-3-one[2]3,4-dimethylhexan-2-one[1]
Boiling Point ~149.6 °C at 760 mmHg~158 °C at 760 mmHg[3]
Density ~0.809 g/cm³~0.8295 g/cm³[3]

Comparative Reactivity Analysis

The reactivity of ketones is primarily dictated by the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles. Steric hindrance plays a pivotal role in modulating this accessibility.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is highly sensitive to steric bulk around the carbonyl group. It is anticipated that 3,4-Dimethyl-2-hexanone will exhibit a higher reactivity towards nucleophiles than this compound. This is because the methyl group adjacent to the carbonyl in 3,4-Dimethyl-2-hexanone presents a significantly smaller steric barrier compared to the isopropyl group in this compound.

G cluster_0 This compound cluster_1 3,4-Dimethyl-2-hexanone K1 C=O TS1 Sterically Hindered Transition State K1->TS1 R1_1 Isopropyl R1_1->K1 R1_2 sec-Butyl R1_2->K1 Nu1 Nucleophile Nu1->TS1 Slower Attack P1 Product 1 TS1->P1 K2 C=O TS2 Less Hindered Transition State K2->TS2 R2_1 Methyl R2_1->K2 R2_2 1,2-dimethylbutyl R2_2->K2 Nu2 Nucleophile Nu2->TS2 Faster Attack P2 Product 2 TS2->P2

Figure 1: Steric Hindrance in Nucleophilic Addition.
Enolate Formation

The formation of enolates through deprotonation at the α-carbon is another crucial aspect of ketone reactivity. The rate and regioselectivity of enolate formation are influenced by both steric and electronic factors.

  • This compound has two α-carbons, one a methine and the other a methylene (B1212753) group. Deprotonation at the less substituted methylene position would lead to the kinetic enolate, while deprotonation at the more substituted methine would yield the thermodynamic enolate.

  • 3,4-Dimethyl-2-hexanone also possesses two different α-carbons: a methyl group and a methine. The protons of the methyl group are generally more accessible for deprotonation, favoring the formation of the kinetic enolate under non-equilibrating conditions.

The relative rates of enolate formation under specific base and temperature conditions would provide valuable insights into their synthetic utility.

G cluster_0 Enolate Formation of this compound cluster_1 Enolate Formation of 3,4-Dimethyl-2-hexanone Ketone1 This compound Kinetic1 Kinetic Enolate (less substituted) Ketone1->Kinetic1 Deprotonation at C4 Thermo1 Thermodynamic Enolate (more substituted) Ketone1->Thermo1 Deprotonation at C2 Base1 Base (e.g., LDA) Base1->Ketone1 Ketone2 3,4-Dimethyl-2-hexanone Kinetic2 Kinetic Enolate (from methyl group) Ketone2->Kinetic2 Deprotonation at C1 Thermo2 Thermodynamic Enolate (more substituted) Ketone2->Thermo2 Deprotonation at C3 Base2 Base (e.g., LDA) Base2->Ketone2

Figure 2: Pathways for Enolate Formation.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the differences in reactivity, the following experimental protocols are proposed. These experiments are designed to provide clear, comparable data on the rates of key reactions.

Competitive Reduction with Sodium Borohydride (B1222165)

This experiment aims to determine the relative rates of reduction of the two ketones by a common hydride reagent. The reaction progress can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Protocol:

  • Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 3,4-Dimethyl-2-hexanone in a suitable solvent (e.g., anhydrous isopropanol). Also, prepare a solution of sodium borohydride (e.g., 0.05 M) in the same solvent.

  • Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 25 °C), combine equal volumes of the two ketone stock solutions.

  • Initiation and Monitoring: At time zero, add the sodium borohydride solution to the ketone mixture with vigorous stirring. Immediately withdraw an aliquot (t=0) and quench it with a dilute acid (e.g., 1 M HCl). Withdraw and quench further aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Analysis: Analyze the quenched aliquots by GC or ¹H NMR to determine the relative concentrations of the two ketones and their corresponding alcohol products over time. The disappearance of the ketone signals or the appearance of the alcohol signals will provide the reaction rates.

  • Data Presentation: Plot the concentration of each ketone versus time. The initial rates can be determined from the slope of these plots.

G cluster_workflow Competitive Reduction Workflow Start Prepare Equimolar Ketone Mixture and NaBH4 Solution React Initiate Reaction at Constant Temperature Start->React Sample Withdraw and Quench Aliquots at Timed Intervals React->Sample Analyze Analyze by GC or NMR Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Rate Determine Relative Reaction Rates Plot->Rate

Figure 3: Experimental Workflow for Competitive Reduction.
Determination of Enolate Formation Kinetics via Deuterium (B1214612) Exchange

This experiment utilizes ¹H NMR spectroscopy to monitor the rate of deuterium incorporation at the α-positions, providing a measure of the rate of enolate formation.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the ketone (e.g., 0.05 mmol) in a deuterated solvent that can also act as a deuterium source and contains a catalytic amount of base (e.g., CD₃OD with NaOD).

  • NMR Analysis: Acquire a ¹H NMR spectrum immediately after dissolution (t=0). Continue to acquire spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the α-protons and a non-exchangeable internal standard. The decrease in the integral of the α-proton signals over time corresponds to the rate of deuterium exchange, and thus the rate of enolate formation.

  • Comparison: Compare the initial rates of deuterium exchange for both ketones to determine their relative kinetic acidities.

Expected Outcomes and Data Presentation

The experimental data should be summarized in clear and concise tables to facilitate comparison.

Table 1: Relative Rates of Reduction with Sodium Borohydride

KetoneInitial Rate of Reduction (M/s)Relative Rate
This compoundExperimental ValueCalculated Value
3,4-Dimethyl-2-hexanoneExperimental ValueCalculated Value

Table 2: Relative Rates of Enolate Formation (Deuterium Exchange)

Ketoneα-PositionInitial Rate of D-incorporation (M/s)Relative Rate
This compoundC2 (methine)Experimental ValueCalculated Value
C4 (methylene)Experimental ValueCalculated Value
3,4-Dimethyl-2-hexanoneC1 (methyl)Experimental ValueCalculated Value
C3 (methine)Experimental ValueCalculated Value

Conclusion

The structural isomerism between this compound and 3,4-Dimethyl-2-hexanone is predicted to lead to significant differences in their chemical reactivity. The reduced steric hindrance around the carbonyl group in 3,4-Dimethyl-2-hexanone is expected to result in faster rates of nucleophilic addition compared to the more sterically congested this compound. Furthermore, the differences in the substitution patterns at the α-carbons will influence the kinetics and thermodynamics of enolate formation. The provided experimental protocols offer a framework for the quantitative comparison of these reactivities, providing valuable data for the strategic design of synthetic pathways in research and drug development.

References

A Researcher's Guide to Quantifying 2,4-Dimethyl-3-hexanone Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the volatile organic compound 2,4-Dimethyl-3-hexanone, the internal standard method in conjunction with gas chromatography-mass spectrometry (GC-MS) is the gold standard. This guide provides a comparative overview of potential internal standards, a detailed experimental protocol, and the principles behind this robust analytical technique.

Comparison of Potential Internal Standards

The ideal internal standard is a deuterated version of the analyte, as its chemical and physical properties are nearly identical, leading to similar behavior during sample preparation and analysis. However, deuterated this compound is not readily commercially available. Therefore, structurally similar, non-deuterated ketones that are commercially available serve as practical alternatives. The selection of an appropriate internal standard is critical for compensating for variations in sample injection volume, and for correcting for analyte loss during sample preparation and analysis.

Key selection criteria for an internal standard include:

  • Structural Similarity: The internal standard should be chemically similar to the analyte to ensure comparable extraction efficiency and chromatographic behavior.

  • Resolution: It must be well-resolved from the analyte and any other matrix components in the chromatogram.

  • Purity: The internal standard should be of high purity and free from any components that might interfere with the analysis.

  • Commercial Availability: For routine analysis, the internal standard must be readily and consistently available.

Based on these criteria, the following compounds are presented as suitable alternatives for the quantification of this compound.

Table 1: Comparison of Potential Internal Standards for this compound Quantification

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Use
This compound (Analyte) C8H16O128.21149.6-
2-Heptanone C7H14O114.19151Structurally similar ketone with a close boiling point, ensuring similar chromatographic behavior.
3-Hexanone C6H12O100.16124Another structurally related ketone, though with a lower boiling point which may lead to slightly different retention times.
2-Methyl-3-heptanone C8H16O128.21162-164Isomeric to the analyte, offering very similar chemical properties and a close boiling point.

Due to the limited availability of published, direct comparative data for the quantification of this compound with different internal standards, the following table presents representative validation parameters for the GC-MS quantification of a structurally similar ketone, 2-heptanone, using an internal standard. This data serves as an illustrative example of the performance that can be expected from a well-validated method.

Table 2: Illustrative GC-MS Method Validation Parameters for Ketone Quantification (Example: 2-Heptanone)

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%

Experimental Protocol: Quantification of this compound by GC-MS with an Internal Standard

This protocol provides a detailed methodology for the quantification of this compound in a liquid sample matrix using 2-Heptanone as an internal standard.

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • 2-Heptanone (internal standard, >99% purity)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sample matrix (e.g., plasma, cell culture media)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Primary Stock Solution of 2-Heptanone (Internal Standard, 1 mg/mL): Accurately weigh 10 mg of 2-Heptanone and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of this compound with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of 2-Heptanone with methanol.

3. Sample Preparation

  • To 100 µL of each calibration standard, quality control sample, and unknown sample in a clean microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard spiking solution (final concentration of 1 µg/mL).

  • Vortex each tube for 10 seconds.

  • Add 200 µL of cold methanol to precipitate proteins (if necessary for the sample matrix).

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a GC-MS vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: Monitor characteristic ions (e.g., m/z 57, 71, 99)

    • 2-Heptanone: Monitor characteristic ions (e.g., m/z 43, 58, 71)

5. Data Analysis

  • Integrate the peak areas of this compound and the internal standard (2-Heptanone).

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying logic of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Calibration Standards D Add Internal Standard A->D B QC Samples B->D C Unknown Samples C->D E Sample Extraction/Cleanup D->E F GC-MS Injection E->F G Data Acquisition (SIM Mode) F->G H Peak Integration G->H I Calculate Area Ratios H->I J Generate Calibration Curve I->J K Quantify Unknowns J->K

Caption: Experimental workflow for quantifying this compound.

Internal_Standard_Logic cluster_variation Sources of Variation cluster_correction Correction Mechanism cluster_result Result V1 Injection Volume Variation Analyte Analyte Signal V1->Analyte IS Internal Standard Signal V1->IS V2 Analyte Loss During Prep V2->Analyte V2->IS V3 Instrument Response Drift V3->Analyte V3->IS Ratio Area Ratio (Analyte/IS) Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of internal standard correction for accurate quantification.

A Comparative Analysis of 2,4-Dimethyl-3-hexanone and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the selection of appropriate ketones as solvents, intermediates, or building blocks is a critical decision that can significantly impact reaction outcomes, purity profiles, and overall efficiency. This guide provides a detailed comparison of 2,4-Dimethyl-3-hexanone and its structural isomers: 2,2-Dimethyl-3-hexanone, 2,5-Dimethyl-3-hexanone, 3,4-Dimethyl-2-hexanone, and 4,4-Dimethyl-3-hexanone. This objective analysis, supported by key physical data and standardized analytical protocols, is intended to assist researchers and scientists in making informed decisions for their specific applications.

Physical and Chemical Properties: A Tabulated Comparison

The selection of a suitable ketone often begins with an evaluation of its fundamental physical and chemical properties. These parameters influence its behavior as a solvent, its reactivity in chemical transformations, and its suitability for various experimental setups. The following table summarizes the key specifications for this compound and its isomers, compiled from various chemical suppliers and databases.

PropertyThis compound2,2-Dimethyl-3-hexanone2,5-Dimethyl-3-hexanone3,4-Dimethyl-2-hexanone4,4-Dimethyl-3-hexanone
CAS Number 18641-70-85405-79-81888-57-919550-10-819550-14-2
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight ( g/mol ) 128.21128.21128.21128.21128.21
Boiling Point (°C) 149.6145.85148158.05149.9
Melting Point (°C) --32.24 (estimate)-32.24 (estimate)-32.24 (estimate)-32.24 (estimate)
Density (g/cm³) 0.8090.81050.810.82950.812
Refractive Index 1.4071.41051.4050-1.40901.41931.4208
Flash Point (°C) 34.2-34.234.234.4

Comparative Application Potential

  • This compound , with its branched structure, is a useful research chemical and can serve as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Its carbonyl group is a key site for various chemical modifications.[1]

  • 2,2-Dimethyl-3-hexanone (tert-Butyl propyl ketone) is noted for its use as a solvent in organic reactions due to its relatively non-polar nature.[2] The steric hindrance provided by the tert-butyl group can influence reaction selectivity.

  • 2,5-Dimethyl-3-hexanone (Isobutyl isopropyl ketone) is found in nature and is utilized in the flavor and fragrance industry.[3] It also serves as a starting material in the synthesis of various pharmaceutical compounds.[3]

  • 3,4-Dimethyl-2-hexanone has been used as a model compound in neurotoxicity studies.[4] Its structure is also relevant as a synthetic intermediate in fine chemical manufacturing.[5]

  • 4,4-Dimethyl-3-hexanone presents a different steric environment around the carbonyl group, which could be advantageous in specific synthetic routes where controlling nucleophilic attack is crucial.

The choice among these isomers will largely depend on the specific requirements of the application, such as desired solubility, reaction kinetics, and the steric and electronic effects of the methyl group positions on the reactivity of the ketone.

Standardized Experimental Protocols for Quality Assessment

To ensure the identity and purity of these ketones, standardized analytical techniques are essential. Below are detailed methodologies for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like ketones.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the ketone (e.g., 1 µL in 1 mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating these isomers.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min, and hold for 2 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST). Purity is determined by the relative area of the main peak.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dilution Dilute Ketone in Solvent Injection Inject Sample Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-300) Ionization->Detection LibrarySearch Mass Spectrum Library Search Detection->LibrarySearch PurityCalc Peak Area Integration Detection->PurityCalc

GC-MS analysis workflow for ketone identification and purity assessment.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Confirmation

FTIR spectroscopy is used to confirm the presence of the characteristic carbonyl (C=O) functional group in the ketones.

Experimental Protocol:

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution in a solvent like chloroform (B151607) can be analyzed in a suitable liquid cell.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate 16-32 scans for a good signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates or the solvent-filled cell should be collected and subtracted from the sample spectrum.

  • Data Analysis: The key feature to observe for these ketones is a strong absorption band in the region of 1715-1725 cm⁻¹ corresponding to the C=O stretching vibration. The exact position can be influenced by the substitution pattern around the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the identity and substitution pattern of the ketone isomers.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the ketone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Key signals for these ketones will be in the aliphatic region (0.5-3.0 ppm). The protons on the carbons alpha to the carbonyl group will be deshielded and appear further downfield.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The most characteristic signal will be the carbonyl carbon, which will appear significantly downfield in the range of 200-220 ppm. The different chemical environments of the other carbon atoms will also be distinguishable.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the specific isomeric structure.

Ketone Ketone Isomer (e.g., this compound) GCMS GC-MS Analysis Ketone->GCMS FTIR FTIR Analysis Ketone->FTIR NMR NMR Analysis (¹H & ¹³C) Ketone->NMR Purity Purity (%) GCMS->Purity Identity Structural Identity GCMS->Identity FTIR->Identity NMR->Identity

Logical relationship for the comprehensive analysis of ketone isomers.

References

Safety Operating Guide

2,4-Dimethyl-3-hexanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4-Dimethyl-3-hexanone is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid, this chemical requires careful handling and adherence to specific disposal protocols to mitigate risks of fire, chemical reactions, and environmental contamination. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for the compound and structurally similar ketones, it is classified as a flammable liquid and vapor.[1][2]

  • Work Area : Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources : Keep this compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2] "No smoking" policies should be strictly enforced in the vicinity.[1]

  • Equipment : Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment when handling this chemical.[1] Containers and receiving equipment should be properly grounded and bonded to prevent static discharge.[1]

  • Personal Protective Equipment (PPE) : At a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat must be worn at all times.[1][2]

Quantitative Guidelines for Hazardous Waste Management

The following table summarizes general quantitative data relevant to the storage and disposal of chemical waste, including this compound. These are based on common laboratory and regulatory guidelines.

ParameterGuidelineDescription
Container Capacity Fill to ≤ 90% of total capacity.Prevents splashing and allows for vapor expansion.[3]
pH for Drain Disposal 5.5 - 10.5Applies only to certain dilute, water-soluble, low-toxicity chemicals; not applicable to this compound.[4]
SAA Storage Volume ≤ 10 gallonsMaximum amount of a single hazardous waste stream that can be stored in a lab's Satellite Accumulation Area (SAA).[5]
SAA Storage Time (Full) Within 3 days of becoming fullA full container must be removed from the SAA for disposal within this timeframe.[6]
SAA Storage Time (Partial) Up to 1 yearPartially filled, closed, and properly labeled containers can remain in the SAA for up to one year.[6]
Storage Time (Generator) Up to 90 daysSome regulations allow waste generators to store chemical waste on-site for up to 90 days before transport to a licensed facility.[3]

Step-by-Step Disposal Protocol for this compound

Disposal of this compound must be conducted through your institution's hazardous waste management program. Never dispose of this chemical down the drain, in regular trash, or by evaporation.[5]

Step 1: Waste Identification and Segregation
  • Characterize the Waste : Identify the waste as "Hazardous Waste - Flammable Liquid." This determination is required by the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Segregate Incompatibles : Do not mix this compound waste with other chemicals. It is incompatible with strong oxidizing agents, acids, and bases.[1][9] Mixing incompatible wastes is a serious safety hazard.[5][6] Keep acids and bases stored separately.[6]

Step 2: Containerization
  • Select a Proper Container : Collect the waste in a sturdy, leak-proof container that is chemically compatible with the ketone.[3][5] Ideally, use the original container if it is in good condition.[6] Do not use metal containers for acids or bases, and avoid light polyethylene (B3416737) containers for gasoline products.[3] Never use foodstuff containers like jars for hazardous waste.[6]

  • Keep Container Closed : The waste container must be securely capped at all times, except when you are actively adding waste.[5][6]

  • Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[3][5]

Step 3: Labeling
  • Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix a completed hazardous waste label.[5]

  • Complete All Fields : The label must be filled out completely and legibly.[10] While specific requirements may vary by institution, labels generally require:

    • The words "Hazardous Waste".[10]

    • The full chemical name(s) of all constituents (no abbreviations or formulas).[10]

    • The date when waste accumulation began.[10]

    • The applicable hazard warnings (e.g., "Flammable").[10]

    • The name and contact information of the principal investigator or lab manager.[10]

    • The specific location (building and room number).[10]

Step 4: Accumulation and Storage
  • Designate a Storage Area : Store the labeled, closed container in a designated "Satellite Accumulation Area" (SAA).[6]

  • Location : The SAA should be located at or near the point of waste generation and under the direct supervision of laboratory personnel.[3]

  • Inspect Regularly : The SAA must be inspected weekly for any signs of container leakage or deterioration.[6]

Step 5: Arrange for Final Disposal
  • Request a Pickup : Once the container is full (not exceeding 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]

  • Manifest Tracking : The disposal process is tracked from "cradle-to-grave" using a hazardous waste manifest system to ensure the waste reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][11] Your EHS office will manage this documentation.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and remove all sources of ignition.[1]

  • Small Spills : For minor spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spills : For significant spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[5]

  • Skin Contact : If the chemical comes into contact with skin, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: This compound Waste Generated B Step 1: Identify & Segregate Classify as Flammable Liquid. Separate from incompatibles. A->B C Step 2: Containerize Use compatible, sealed container. Place in secondary containment. B->C D Step 3: Label Container Affix 'Hazardous Waste' label. Fill in all required information. C->D E Step 4: Store in SAA Store at/near point of generation. Inspect weekly. D->E F Is Container Full (<=90%)? E->F F->E No G Step 5: Request Disposal Contact EHS for pickup. F->G Yes H End: Waste transferred to licensed facility via manifest. G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 2,4-Dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for 2,4-Dimethyl-3-hexanone, ensuring a secure laboratory environment.

Summary of Key Safety Data

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes essential quantitative data.

PropertyValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [1]
Boiling Point 149.6 °C at 760 mmHg[2]
Flash Point 34.2 °C[2]
Density 0.809 g/cm³[2]
Vapor Pressure 3.99 mmHg at 25°C[2]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following is a step-by-step guide for the selection and use of PPE when handling this compound.

Eye and Face Protection
  • Standard Laboratory Use: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Splash Hazard: In situations where there is a potential for splashing, a face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Based on general resistance charts for ketones, suitable materials include:

    • Butyl rubber: Offers excellent resistance to ketones.[3]

    • Natural rubber (latex): Provides good protection against ketones, though individuals with latex allergies should use an alternative.[3]

    • It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Lab Coat: A flame-resistant lab coat or apron should be worn to protect against accidental skin contact and small splashes.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Respiratory Protection
  • Normal Operations: Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is typically not required.

  • Inadequate Ventilation or Spills: In the event of a spill or if working in an area with insufficient ventilation where vapor concentrations may exceed exposure limits, an air-purifying respirator with organic vapor cartridges is necessary.[4] Adherence to a comprehensive respiratory protection program compliant with OSHA's 29 CFR 1910.134 is essential.[5]

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risks associated with handling this flammable liquid.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

    • Confirm that a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) is available.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Ground and bond containers when transferring the substance to prevent static discharge, a potential ignition source.

    • Use only non-sparking tools.

    • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.

  • Heating:

    • If heating is required, use a water bath, oil bath, or a heating mantle. Never use an open flame.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Place the contaminated absorbent in a sealed, properly labeled container for disposal.

    • For larger spills, evacuate the area and follow the institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid, it is classified as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

    • Keep the container securely closed.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

    • It is illegal to dispose of flammable liquids down the drain or in regular trash.[7]

Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound CheckSplash Potential for Splash? Start->CheckSplash Gloves Wear Chemical-Resistant Gloves (e.g., Butyl) Start->Gloves LabCoat Wear Flame-Resistant Lab Coat Start->LabCoat Goggles Wear Chemical Safety Goggles CheckSplash->Goggles No FaceShield Wear Face Shield + Goggles CheckSplash->FaceShield Yes CheckVentilation Adequate Ventilation? NoRespirator No Respiratory Protection Needed CheckVentilation->NoRespirator Yes (in Fume Hood) Respirator Use Air-Purifying Respirator with Organic Vapor Cartridges CheckVentilation->Respirator No / Spill Goggles->CheckVentilation FaceShield->CheckVentilation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.